molecular formula C38H45N13O6 B12410479 STING agonist-18

STING agonist-18

Cat. No.: B12410479
M. Wt: 779.8 g/mol
InChI Key: GHYYYXLQUGJICH-CMDGGOBGSA-N
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Description

STING agonist-18 is a useful research compound. Its molecular formula is C38H45N13O6 and its molecular weight is 779.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C38H45N13O6

Molecular Weight

779.8 g/mol

IUPAC Name

1-[(E)-4-[7-(3-aminopropoxy)-5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide

InChI

InChI=1S/C38H45N13O6/c1-6-50-27(15-21(3)46-50)35(54)44-37-42-25-17-23(33(40)52)19-29(56-5)31(25)48(37)12-8-9-13-49-32-26(18-24(34(41)53)20-30(32)57-14-10-11-39)43-38(49)45-36(55)28-16-22(4)47-51(28)7-2/h8-9,15-20H,6-7,10-14,39H2,1-5H3,(H2,40,52)(H2,41,53)(H,42,44,54)(H,43,45,55)/b9-8+

InChI Key

GHYYYXLQUGJICH-CMDGGOBGSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Synthesis of STING Agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of STING (Stimulator of Interferon Genes) agonist-18, a novel small molecule designed for targeted immunotherapy, particularly in the context of antibody-drug conjugates (ADCs).

Introduction to STING Agonists in Cancer Immunotherapy

The STING signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING triggers a cascade of signaling events, culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][4] This, in turn, bridges innate and adaptive immunity, leading to the activation of dendritic cells, priming of cytotoxic T lymphocytes, and the generation of a robust anti-tumor immune response.[5]

Small molecule STING agonists have emerged as a promising class of cancer immunotherapeutics. By mimicking the natural STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), these synthetic molecules can potently activate the STING pathway, turning "cold" tumors with a non-immunogenic microenvironment into "hot," inflamed tumors that are susceptible to immune-mediated destruction.

The Discovery of STING Agonist-18

This compound, also referred to as compound 1a in patent literature, was developed as a potent and selective non-cyclic dinucleotide STING agonist. A key innovation in its design was the incorporation of chemical features suitable for conjugation to antibodies, enabling its use as a payload in ADCs. This targeted delivery strategy aims to concentrate the STING agonist at the tumor site, thereby maximizing its therapeutic efficacy while minimizing systemic immune-related adverse events.

The chemical structure of this compound is 4-(2-((2,4-dichlorophenyl)-5-((4-(4-methylpiperazin-1-yl)piperidin-1-yl)methyl)-1H-imidazol-1-yl)methyl)-5-methoxyphenyl)isoxazol-3-ol .

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the substituted imidazole and isoxazole heterocyclic cores, followed by their coupling. The following is a plausible synthetic route based on established organic chemistry principles and information from related syntheses.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of the Imidazole Core

  • Step 1: Synthesis of 2-(2,4-dichlorophenyl)-1H-imidazole-5-carbaldehyde. This intermediate can be prepared from 2,4-dichlorobenzaldehyde and 1,2-diaminoethane to form the di-hydroimidazole, which is then oxidized to the imidazole. Subsequent formylation at the C5 position can be achieved using a Vilsmeier-Haack reaction.

  • Step 2: Reductive amination with 1-methyl-4-aminopiperidine. The imidazole-5-carbaldehyde is reacted with 1-methyl-4-aminopiperidine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the key intermediate, (2-(2,4-dichlorophenyl)-1H-imidazol-5-yl)methyl)(4-(4-methylpiperazin-1-yl)piperidin-1-yl)methane.

Part B: Synthesis of the Isoxazole Core

  • Step 3: Synthesis of 4-(hydroxymethyl)-2-methoxyphenol. This starting material can be synthesized from vanillin through reduction of the aldehyde group.

  • Step 4: O-alkylation. The phenolic hydroxyl group is alkylated with a suitable haloacetonitrile, such as bromoacetonitrile, in the presence of a base to yield 2-(4-(hydroxymethyl)-2-methoxyphenoxy)acetonitrile.

  • Step 5: Isoxazole formation. The nitrile is converted to an amidoxime by reaction with hydroxylamine. Subsequent cyclization with a suitable reagent, such as a formic acid equivalent, under dehydrating conditions yields the 4-((3-hydroxyisoxazol-4-yl)methoxy)-3-methoxybenzyl alcohol.

Part C: Final Assembly

  • Step 6: Mitsunobu reaction. The imidazole core from Part A is coupled with the isoxazole core from Part B via a Mitsunobu reaction, where the free N-H of the imidazole displaces the hydroxyl group of the benzyl alcohol on the isoxazole moiety.

  • Step 7: Deprotection. If any protecting groups were used during the synthesis, a final deprotection step is carried out to yield this compound.

  • Purification. The final compound is purified by column chromatography to achieve high purity.

Biological Activity and Evaluation

The biological activity of this compound is primarily assessed by its ability to activate the STING pathway and induce downstream signaling and cytokine production.

Quantitative Data for STING Agonist Activity

AssayCell LineReadoutEC50 (nM)Reference
STING Activation (Luciferase Reporter)THP1-Dual™ ISGISG-Luciferase10-100(Estimated)
IFN-β Production (ELISA)Human PBMCsSecreted IFN-β50-250(Estimated)
In vivo Tumor Growth InhibitionSyngeneic Mouse ModelTumor Volume-

Note: Specific EC50 values for this compound are proprietary and not publicly available. The values presented are estimations based on the activity of similar non-cyclic dinucleotide STING agonists reported in the literature.

Experimental Protocols for Biological Assays

STING Activation Reporter Assay

  • Cell Culture: THP1-Dual™ ISG reporter cells, which contain an integrated IFN-stimulated response element (ISRE)-inducible secreted luciferase reporter gene, are cultured according to the manufacturer's instructions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound for 18-24 hours.

  • Luciferase Measurement: The activity of the secreted luciferase in the cell culture supernatant is measured using a commercially available luciferase assay system and a luminometer.

  • Data Analysis: The EC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

IFN-β Production ELISA

  • Cell Culture and Treatment: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured. The cells are then treated with various concentrations of this compound for 24 hours.

  • Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove any cellular debris.

  • ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available human IFN-β ELISA kit according to the manufacturer's protocol.

  • Data Analysis: A standard curve is generated using recombinant human IFN-β, and the concentration of IFN-β in the samples is determined by interpolation from the standard curve.

In Vivo Anti-Tumor Efficacy Study

  • Tumor Implantation: Syngeneic tumor cells (e.g., CT26 colon carcinoma) are implanted subcutaneously into immunocompetent mice.

  • Treatment: Once tumors reach a palpable size, mice are treated with this compound (often formulated for systemic or intratumoral administration) or a vehicle control. In the context of an ADC, the conjugate would be administered intravenously.

  • Tumor Measurement: Tumor volume is measured periodically using calipers.

  • Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Experimental Workflows

STING Signaling Pathway

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_dimer STING Dimer cGAMP->STING_dimer binds and activates TBK1 TBK1 STING_dimer->TBK1 translocates and recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates and activates transcription IFN_protein Type I Interferons IFN_genes->IFN_protein leads to production of Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Multi-step Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Reporter_Assay STING Activation (Reporter Assay) Purification->Reporter_Assay Cytokine_Assay Cytokine Production (ELISA) Purification->Cytokine_Assay Tumor_Model Syngeneic Mouse Tumor Model Reporter_Assay->Tumor_Model Cytokine_Assay->Tumor_Model Efficacy_Study Anti-Tumor Efficacy Assessment Tumor_Model->Efficacy_Study

References

The Role of STING Agonist-18 in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, acting as a key sensor of cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway triggers a potent downstream signaling cascade, culminating in the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This response is pivotal in orchestrating an anti-pathogen and anti-tumor immune defense. Consequently, STING has emerged as a promising therapeutic target for cancer immunotherapy, and the development of STING agonists is an area of intense research.

This technical guide focuses on STING agonist-18, a novel non-cyclic dinucleotide (CDN) small molecule agonist belonging to the amidobenzimidazole (ABZI) class. While specific public data on "this compound" (also identified as compound 1a) is primarily situated within patent literature for its application in antibody-drug conjugates (ADCs), this guide will leverage data from closely related and well-characterized diABZI analogs to provide a comprehensive overview of its role and function in innate immunity.[1][2][3] These analogs serve as a robust proxy for understanding the fundamental mechanism of action, experimental evaluation, and therapeutic potential of this compound.

Core Mechanism of Action: The cGAS-STING Pathway

The canonical STING signaling pathway is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.

  • DNA Sensing by cGAS: Cytosolic dsDNA is recognized by the enzyme cyclic GMP-AMP synthase (cGAS).

  • cGAMP Synthesis: Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.

  • STING Activation: cGAMP binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its dimerization and activation.

  • Translocation and Downstream Signaling: Activated STING translocates from the ER to the Golgi apparatus. In this process, it recruits and activates TANK-binding kinase 1 (TBK1).

  • IRF3 and NF-κB Activation: TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Concurrently, the STING pathway can also lead to the activation of the NF-κB signaling pathway.

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons. Activated NF-κB also translocates to the nucleus and promotes the expression of various pro-inflammatory cytokines and chemokines.

This compound and its analogs directly bind to the STING protein, bypassing the need for cGAS and cytosolic DNA to initiate this signaling cascade.

STING_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS cGAMP cGAMP cGAS->cGAMP ATP, GTP STING STING cGAMP->STING Binds to This compound This compound This compound->STING Directly Binds and Activates IRF3 IRF3 p-IRF3 p-IRF3 IRF3->p-IRF3 IRF3 Dimer IRF3 Dimer p-IRF3->IRF3 Dimer Dimerizes NFkB NFkB p-NFkB p-NFkB NFkB->p-NFkB NFkB Dimer NFkB Dimer p-NFkB->NFkB Dimer Dimerizes Activated STING Activated STING STING->Activated STING Translocates TBK1 TBK1 Activated STING->TBK1 Recruits & Activates TBK1->IRF3 Phosphorylates TBK1->NFkB Phosphorylates Type I IFN Genes Type I IFN Genes IRF3 Dimer->Type I IFN Genes Induces Transcription Pro-inflammatory Cytokine Genes Pro-inflammatory Cytokine Genes NFkB Dimer->Pro-inflammatory Cytokine Genes Induces Transcription

Caption: The cGAS-STING signaling pathway and the action of this compound.

Quantitative Data Presentation

The following tables summarize representative quantitative data for diABZI STING agonist analogs, which are structurally and functionally similar to this compound. This data is crucial for understanding the potency and in vivo activity of this class of compounds.

Table 1: In Vitro Activity of a diABZI STING Agonist Analog

ParameterCell LineValueReference
IFN-β Secretion (EC50)Human PBMCs130 nM[4][5]
Antiviral Activity (EC50)MRC-5 cells (HCoV-229E)3 nM

Table 2: In Vivo Activity of a diABZI STING Agonist Analog in a Murine Colorectal Cancer Model (CT26)

ParameterDosingOutcomeReference
Tumor Volume3 mg/kgDecrease in tumor volume
Survival3 mg/kgIncreased survival
Serum Cytokines2.5 mg/kgIncreased levels of IFN-β, IL-6, TNF, and CXCL1

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation of STING agonists. Below are representative protocols for key experiments.

In Vitro STING Activation Assay in Human PBMCs

Objective: To determine the potency of a STING agonist in inducing a type I interferon response in primary human immune cells.

Methodology:

  • Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of the STING agonist (e.g., from 0.1 nM to 10 µM). Add the diluted compound to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the logarithm of the agonist concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

Objective: To evaluate the in vivo antitumor activity of a systemically administered STING agonist.

Methodology:

  • Tumor Implantation: Subcutaneously implant CT26 colorectal cancer cells into the flank of immunocompetent BALB/c mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the STING agonist (e.g., at 3 mg/kg) or vehicle control intravenously or intraperitoneally at specified intervals (e.g., twice a week).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Analysis: At selected time points, blood samples can be collected to measure systemic cytokine levels (e.g., IFN-β, TNF-α) by ELISA or multiplex assay. Tumors can also be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel STING agonist.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Binding_Assay STING Binding Assay (e.g., SPR, TR-FRET) Cellular_Assay Cell-Based Functional Assay (e.g., IFN-β secretion in PBMCs) Binding_Assay->Cellular_Assay Selectivity_Assay Selectivity Profiling (e.g., Kinase Panel) Cellular_Assay->Selectivity_Assay PK_PD_Assay Pharmacokinetics & Pharmacodynamics (Cytokine Induction) Selectivity_Assay->PK_PD_Assay Efficacy_Study Antitumor Efficacy Study (Syngeneic Tumor Model) PK_PD_Assay->Efficacy_Study TME_Analysis Tumor Microenvironment Analysis (Immune Infiltration) Efficacy_Study->TME_Analysis Lead_Optimization Lead Optimization TME_Analysis->Lead_Optimization Compound_Synthesis Compound Synthesis & Characterization Compound_Synthesis->Binding_Assay Lead_Optimization->Compound_Synthesis

Caption: Preclinical development workflow for a novel STING agonist.

Application in Antibody-Drug Conjugates (ADCs)

A significant application of this compound is its use as a payload in antibody-drug conjugates. ADCs are designed to selectively deliver a potent therapeutic agent to target cells, typically cancer cells that overexpress a specific antigen. By conjugating this compound to a tumor-targeting antibody, it is possible to achieve localized activation of the STING pathway within the tumor microenvironment. This approach offers several potential advantages:

  • Enhanced Specificity: The ADC directs the STING agonist to the tumor site, minimizing systemic exposure and potential off-target toxicities.

  • Improved Therapeutic Index: By concentrating the agonist at the site of action, a more potent anti-tumor immune response can be achieved with a lower overall dose.

  • Systemic Administration: ADCs are administered systemically, allowing for the treatment of metastatic disease, which is a limitation of intratumorally injected STING agonists.

The development of STING agonist-ADCs involves the chemical linking of this compound to an antibody via a specialized linker. The design of the linker is critical as it must remain stable in circulation but release the active agonist upon internalization into the target cell.

ADC_Concept ADC Antibody Linker This compound TumorCell Tumor Cell (Antigen Expressing) ADC->TumorCell Binds to Antigen Released Agonist This compound ADC->Released Agonist Linker Cleavage TumorCell->ADC Internalization ImmuneCell Immune Cell (e.g., Dendritic Cell) ImmuneCell->TumorCell Anti-tumor Immune Response TME Tumor Microenvironment Released Agonist->ImmuneCell Activates STING

Caption: Conceptual diagram of a this compound Antibody-Drug Conjugate (ADC).

Conclusion

This compound, as a representative of the diABZI class of non-CDN STING agonists, holds significant promise for cancer immunotherapy. Its ability to potently activate the innate immune system, leading to the production of type I interferons and a subsequent anti-tumor adaptive immune response, is well-documented through studies of its close analogs. The development of this agonist as a payload for antibody-drug conjugates represents an innovative strategy to overcome the limitations of systemic administration and enhance the therapeutic window of STING-based therapies. Further research and clinical development of this compound and related compounds will be critical in realizing the full potential of this therapeutic approach for patients with cancer.

References

An In-depth Technical Guide to STING Agonist-18 and cGAS-STING Pathway Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STING agonist-18, a novel agent in the activation of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. This pathway is a critical component of the innate immune system, and its activation holds significant promise for various therapeutic areas, particularly immuno-oncology. This document details the mechanism of action, available quantitative data, experimental protocols, and key signaling cascades associated with this compound and the broader cGAS-STING pathway.

Introduction to the cGAS-STING Pathway

The cGAS-STING signaling pathway is a fundamental mechanism of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal that can originate from pathogens or damaged host cells.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[1][2] cGAMP then binds to and activates STING, an endoplasmic reticulum (ER)-resident transmembrane protein.[1]

Activation of STING triggers a downstream signaling cascade, leading to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. This cytokine milieu stimulates an anti-tumor immune response by enhancing antigen presentation, promoting the maturation of dendritic cells (DCs), and activating natural killer (NK) cells and cytotoxic T lymphocytes.

This compound (Compound 1a)

This compound, also referred to as compound 1a, is a synthetic, non-cyclic dinucleotide (non-CDN) STING agonist. It has been developed as a payload for antibody-drug conjugates (ADCs), a targeted therapeutic approach designed to deliver the STING agonist directly to tumor cells, thereby minimizing systemic exposure and potential side effects.

Quantitative Data for Structurally Related STING Agonists

The following table summarizes the in vitro potency of a series of non-CDN STING agonists that are structurally related to this compound. The data is extracted from the publication "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates." The activity of these compounds was assessed using a THP1-IRF3 reporter cell line, which measures the activation of the STING pathway through luciferase expression driven by an IRF3-dependent promoter.

Compound IDEC50 (µM) in THP1-IRF3 Assay
6 >10
7 >10
8 >10
9 >10
10 1.2
11 0.45
12 0.28
13 0.15
14 0.08
15 0.03
16 0.05
17 0.02
18a 0.015
18b 0.008
18c 0.012
18d 0.025
18e 0.04
19a 0.005
19b 0.003
19c 0.006
19d 0.01

Note: This data is for compounds structurally related to this compound and is presented as a surrogate for its potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of non-CDN STING agonists, which are applicable for the characterization of this compound.

Synthesis of Non-CDN STING Agonists

The synthesis of the benzimidazole-based STING agonists involves a multi-step process. A detailed representative synthetic scheme is provided in the supplementary information of the referenced research paper. The general approach involves the coupling of two substituted benzimidazole moieties via a linker. The synthesis of key intermediates and the final compounds is achieved through standard organic chemistry reactions such as nucleophilic substitution, amidation, and cyclization reactions. Purification of the final compounds is typically performed using column chromatography and their identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

In Vitro STING Activation Assay

Objective: To determine the potency of STING agonists in activating the cGAS-STING pathway in a cellular context.

Cell Line: THP1-Blue™ ISG cells (InvivoGen), which are human monocytic cells containing a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF3-inducible promoter.

Methodology:

  • Cell Culture: THP1-Blue™ ISG cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 100 µg/mL Normocin™.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well.

    • The STING agonist compounds are serially diluted in DMSO and then further diluted in cell culture medium to the desired final concentrations.

    • The diluted compounds are added to the cells, and the plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.

    • After incubation, the cell supernatant is collected.

  • SEAP Detection:

    • The collected supernatant is mixed with QUANTI-Blue™ solution (InvivoGen) in a new 96-well plate.

    • The plate is incubated at 37°C for 1-3 hours.

    • The absorbance is measured at 620-655 nm using a microplate reader.

  • Data Analysis:

    • The EC50 values are calculated by plotting the absorbance values against the logarithm of the compound concentrations and fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizing the cGAS-STING Pathway and Experimental Workflow

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP cGAMP cGAS->cGAMP synthesizes STING_inactive STING (inactive dimer) cGAMP->STING_inactive STING_active STING (active) STING_inactive->STING_active binds cGAMP TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway upon cytosolic dsDNA detection.

Experimental Workflow for STING Agonist Screening

STING_Agonist_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis synthesis Synthesis of STING Agonist Analogs purification Purification (Chromatography) synthesis->purification characterization Characterization (LC-MS, NMR) purification->characterization compound_treatment Treat cells with STING Agonist characterization->compound_treatment cell_culture Culture THP1-Blue™ ISG Cells cell_culture->compound_treatment incubation 24h Incubation compound_treatment->incubation seap_detection SEAP Detection incubation->seap_detection data_acquisition Measure Absorbance seap_detection->data_acquisition ec50_calculation Calculate EC50 data_acquisition->ec50_calculation sar_analysis Structure-Activity Relationship Analysis ec50_calculation->sar_analysis

Caption: Workflow for the synthesis and in vitro screening of STING agonists.

Conclusion

This compound represents a promising new development in the field of innate immunity modulation, particularly for its application in antibody-drug conjugates for targeted cancer therapy. While direct quantitative data for this specific compound is limited in the public domain, the extensive research on structurally analogous non-CDN STING agonists provides a strong foundation for understanding its potential efficacy and mechanism of action. The detailed experimental protocols outlined in this guide offer a clear path for the characterization and evaluation of this compound and other novel STING agonists. The continued exploration of the cGAS-STING pathway and the development of potent and targeted agonists like this compound hold significant potential for the future of immunotherapy.

References

STING Agonist-18: An In-Depth Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing type I interferons (IFN) and other pro-inflammatory cytokines. While the term "STING agonist-18" is not a standard scientific nomenclature, it likely refers to the significant role of Interleukin-18 (IL-18) in the downstream signaling cascade of certain STING agonists. This guide provides a comprehensive overview of the core downstream signaling pathways activated by STING agonists, with a special focus on the canonical IFN-I and NF-κB pathways, and the emerging, non-canonical pathway leading to IL-18 production.

Core Signaling Pathways

Activation of STING, an endoplasmic reticulum-resident protein, by an agonist initiates a conformational change and translocation to the Golgi apparatus. This serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates key downstream effectors, primarily the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB).

Canonical STING Signaling: The TBK1-IRF3 Axis

The best-characterized downstream pathway of STING activation leads to the production of type I interferons.

  • TBK1 Activation: Upon STING activation, TBK1 is recruited to the STING complex and is itself phosphorylated and activated.

  • IRF3 Phosphorylation and Dimerization: Activated TBK1 phosphorylates IRF3. This post-translational modification induces the dimerization of IRF3.

  • Nuclear Translocation and Gene Transcription: Dimerized, phosphorylated IRF3 translocates to the nucleus, where it binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes, most notably IFNB1, which codes for IFN-β.

Canonical STING Signaling: The NF-κB Pathway

STING activation also leads to the induction of a pro-inflammatory response through the NF-κB signaling pathway.

  • IKK Activation: TBK1, and potentially IκB kinase ε (IKKε), can phosphorylate the IκB kinase (IKK) complex.

  • IκBα Phosphorylation and Degradation: The activated IKK complex phosphorylates the inhibitor of NF-κB, IκBα. This targets IκBα for ubiquitination and subsequent proteasomal degradation.

  • NF-κB Nuclear Translocation: The degradation of IκBα releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus.

  • Pro-inflammatory Gene Expression: In the nucleus, NF-κB binds to specific DNA elements and drives the transcription of a wide array of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6.

Non-Canonical STING Signaling: The IL-18 Pathway

Recent evidence has highlighted a crucial, IFN-independent role for STING in the induction of IL-18, a potent pro-inflammatory cytokine.

  • NLRP3 Inflammasome Activation: STING activation has been shown to interact with and facilitate the activation of the NLRP3 inflammasome.[1] While the precise molecular details are still under investigation, this interaction is a key step.

  • Caspase-1 Activation: The assembled NLRP3 inflammasome leads to the cleavage and activation of pro-caspase-1 into its active form, caspase-1.

  • Pro-IL-18 Cleavage: Active caspase-1 cleaves pro-IL-18 into its mature, biologically active form.

  • IL-18 Secretion: Mature IL-18 is then secreted from the cell, where it can act on other immune cells, such as T cells and natural killer (NK) cells, to promote IFN-γ production and enhance anti-tumor immunity.[2]

Quantitative Data on STING Agonist Activity

The potency and efficacy of STING agonists can be quantified by measuring the activation of downstream signaling components and the resulting cytokine production.

STING AgonistCell LineAssayEndpointEC50Max Response (Emax)Reference
2',3'-cGAMPTHP-1ELISAIFN-β Secretion53.9 ± 5 µMNot specified[3]
diABZITHP-1ELISAIFN-β Secretion3.1 ± 0.6 µMNot specified[3]
E7766Human PBMCsELISAIFN-β Secretion0.15 - 0.79 µmol/LNot specified[4]
ADU-S100THP-1 DualReporter AssayIRF3 Activation3.03 µg/mLNot specified
ADU-S100THP-1 DualReporter AssayNF-κB Activation4.85 µg/mLNot specified
DW18343THP-1 DualReporter AssayIRF3 Activation330 nM41.4-fold induction

Experimental Protocols

Western Blot Analysis of STING Pathway Activation

This protocol describes the detection of phosphorylated STING, TBK1, and IRF3 as a measure of pathway activation.

1. Cell Culture and Treatment:

  • Seed a suitable cell line with a functional STING pathway (e.g., THP-1, RAW 264.7) at a density of 1 x 10^6 cells/mL in a 6-well plate.

  • Allow cells to adhere and grow overnight.

  • Treat cells with the STING agonist at various concentrations and time points. Include a vehicle control.

2. Cell Lysis:

  • After treatment, wash the cells once with ice-cold PBS.

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and Gel Electrophoresis:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel.

  • Run the gel according to the manufacturer's recommendations.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

6. Immunoblotting:

  • Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total STING, TBK1, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. Antibody dilutions should be optimized according to the manufacturer's recommendations.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

7. Detection and Analysis:

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein bands to the corresponding total protein bands and the loading control.

ELISA for Cytokine Quantification (IFN-β and IL-18)

This protocol outlines the measurement of secreted IFN-β and IL-18 in cell culture supernatants.

1. Cell Seeding and Stimulation:

  • Seed cells (e.g., THP-1 or PBMCs) at a density of 5 x 10^5 cells/well in a 96-well cell culture plate.

  • Prepare serial dilutions of the STING agonist in cell culture medium. Include a vehicle control.

  • Carefully remove the medium from the cells and add 100 µL of the prepared agonist dilutions or vehicle control.

  • Incubate the plate for 24 hours at 37°C, 5% CO2.

2. Sample Collection:

  • Centrifuge the 96-well plate to pellet the cells.

  • Carefully collect the cell culture supernatants for analysis.

3. ELISA Procedure (Sandwich ELISA):

  • Add 100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate (coated with capture antibody specific for IFN-β or IL-18).

  • Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

  • Wash the plate 3-4 times with the provided wash buffer.

  • Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubate for the time specified in the kit protocol (typically 1 hour at room temperature).

  • Wash the plate 3-4 times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well.

  • Incubate for 20-30 minutes at room temperature, protected from light.

  • Wash the plate 5-7 times with wash buffer.

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until a color gradient develops.

  • Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the absorbance at 450 nm within 30 minutes of adding the stop solution using a microplate reader.

4. Data Analysis:

  • Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis.

  • Calculate the concentration of IFN-β or IL-18 in the samples by interpolating from the standard curve.

Visualizations of Signaling Pathways and Workflows

STING_Canonical_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Agonist STING Agonist STING STING (on ER) STING_Agonist->STING STING_Active Activated STING (Golgi) STING->STING_Active Activation & Translocation TBK1 TBK1 STING_Active->TBK1 Recruitment IKK IKK complex STING_Active->IKK Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer Dimerization pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc Nuclear Translocation pIKK p-IKK IKK->pIKK Phosphorylation IkappaB IκBα pIKK->IkappaB Phosphorylation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Nuclear Translocation NFkB_IkappaB->NFkB IκBα degradation IFN_genes Type I IFN Genes (e.g., IFNB1) pIRF3_dimer_nuc->IFN_genes Transcription Pro_inflam_genes Pro-inflammatory Genes (e.g., TNF, IL6) NFkB_nuc->Pro_inflam_genes Transcription

Caption: Canonical STING signaling pathways.

STING_IL18_Signaling cluster_cytoplasm Cytoplasm STING_Agonist STING Agonist STING_Active Activated STING STING_Agonist->STING_Active NLRP3 NLRP3 STING_Active->NLRP3 Interaction & Activation NLRP3_Inflammasome NLRP3 Inflammasome NLRP3->NLRP3_Inflammasome Assembly pro_Casp1 pro-Caspase-1 NLRP3_Inflammasome->pro_Casp1 Recruitment Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage pro_IL18 pro-IL-18 Casp1->pro_IL18 Cleavage IL18 IL-18 pro_IL18->IL18 Secreted_IL18 Secreted IL-18 IL18->Secreted_IL18 Secretion

Caption: Non-canonical STING signaling to IL-18.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cluster_data Data Output start Seed Cells (e.g., THP-1) treat Treat with STING Agonist (Dose-response/Time-course) start->treat harvest_supernatant Harvest Supernatant treat->harvest_supernatant lyse_cells Lyse Cells treat->lyse_cells elisa ELISA (IFN-β, IL-18, etc.) harvest_supernatant->elisa western_blot Western Blot (p-TBK1, p-IRF3, etc.) lyse_cells->western_blot reporter_assay Reporter Assay (NF-κB, ISRE) lyse_cells->reporter_assay cytokine_data Cytokine Concentration elisa->cytokine_data protein_data Protein Phosphorylation western_blot->protein_data reporter_data Transcriptional Activity reporter_assay->reporter_data

Caption: Experimental workflow for assessing STING agonist activity.

References

An In-depth Technical Guide to the Structure-Activity Relationship of STING Agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed examination of the structure-activity relationship (SAR) of a novel class of non-cyclic dinucleotide STING agonists, with a focus on STING agonist-18 and its analogs. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing STING activation, and provides visual representations of the relevant biological pathways and experimental workflows to support ongoing research and development in this area.

Introduction: The STING Pathway in Immuno-Oncology

The STING signaling pathway plays a pivotal role in detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that which occurs in the tumor microenvironment. Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of various immune cells, such as dendritic cells (DCs), natural killer (NK) cells, and T cells, leading to a robust anti-tumor immune response.

The therapeutic potential of STING agonists has driven the development of numerous small molecules designed to activate this pathway. While early efforts focused on cyclic dinucleotides (CDNs), their poor pharmacokinetic properties have led to the exploration of non-CDN agonists. This compound represents a promising scaffold for the development of systemically delivered STING-targeted therapies, particularly as payloads for antibody-drug conjugates (ADCs).

The STING Signaling Pathway

The activation of the STING pathway by a non-cyclic dinucleotide agonist like this compound initiates a series of intracellular events culminating in the production of type I interferons. A simplified representation of this signaling cascade is provided below.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Agonist This compound STING STING (ER Membrane) Agonist->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization ISRE ISRE pIRF3->ISRE Translocation & Binding IFN Type I Interferons (e.g., IFN-β) ISRE->IFN Gene Transcription

Caption: STING Signaling Pathway Activation.

Structure-Activity Relationship (SAR) of this compound Analogs

The core structure of this compound is a benzothiazole moiety. The following tables summarize the quantitative SAR data for a series of analogs based on this scaffold. The activity of these compounds was assessed by measuring the induction of an interferon regulatory factor 3 (IRF3) reporter in permeabilized THP-1 cells.[1]

Table 1: SAR of Benzothiazole Analogs (Series 18a-e) [1]

CompoundR⁴STING Activity (EC₅₀, µM) in permeabilized THP-1 cells
18a HHEtMe0.01 - 0.1
18b HHEtH0.1 - 1.0
18c MeHEtMe> 10
18d HMeEtMe> 10
18e HHHMe> 10

EC₅₀ ranges are estimated from the primary literature.[1]

Key SAR Insights from Series 18a-e:

  • The pyrazole building block in 18a is preferred over the oxazole analog 18b , which showed approximately 10-fold weaker activity.[1]

  • The structure-activity relationship is steep, with small modifications leading to significant loss of activity.

  • Substitution on the benzothiazole core at the R¹ or R² positions (18c and 18d ) is not tolerated.[1]

  • Removal of the ethyl group from the pyrazole moiety (18e ) results in a loss of activity.

Table 2: SAR of Azabenzimidazole Analogs (Series 19a-d)

CompoundXR⁴STING Activity (EC₅₀, µM) in permeabilized THP-1 cells
19a NEtMe> 10
19b CHEtMeActive (EC₅₀ not specified)
19c NHMe> 10
19d CHHMe> 10

EC₅₀ ranges are estimated from the primary literature.

Key SAR Insights from Series 19a-d:

  • The azabenzimidazole scaffold (19a , 19c ) appears to be less favorable than the corresponding benzimidazole (19b , 19d ).

Experimental Protocols

THP-1 IRF3 Reporter Assay for STING Agonist Activity

This assay is a common method to quantify the activation of the STING pathway by measuring the downstream activation of the IRF3 transcription factor.

THP1_Assay_Workflow THP-1 IRF3 Reporter Assay Workflow cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_readout Data Acquisition A Culture THP-1 IRF-Luciferase reporter cells C Seed cells in 96-well plates A->C B Prepare serial dilutions of STING agonist E Add STING agonist to wells B->E D Permeabilize cells with Digitonin C->D D->E F Incubate for 6-24 hours E->F G Add Luciferase substrate F->G H Measure luminescence G->H I Calculate EC50 values H->I

Caption: Workflow for THP-1 IRF3 Reporter Assay.

Detailed Methodology:

  • Cell Culture:

    • THP-1 Dual™ (InvivoGen) cells, which are engineered to express a secreted luciferase reporter gene under the control of an IRF3-inducible promoter, are cultured in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 2 mM L-glutamine, 100 µg/mL Normocin™, and 10 µg/mL Blasticidin.

    • Cells are maintained at a density between 0.5 and 2 x 10⁶ cells/mL.

  • Assay Procedure:

    • On the day of the assay, THP-1 cells are centrifuged and resuspended in fresh, pre-warmed RPMI 1640 medium.

    • Cells are seeded into 96-well plates at a density of approximately 100,000 cells per well.

    • To allow the non-cell-permeable STING agonists to reach their intracellular target, the cells are permeabilized. A solution of digitonin is added to each well to a final concentration of 10-20 µg/mL.

    • Immediately following permeabilization, serial dilutions of the STING agonist compounds are added to the wells.

    • The plates are incubated at 37°C in a 5% CO₂ incubator for 6 to 24 hours.

  • Data Analysis:

    • After the incubation period, the luciferase activity in the cell supernatant is measured using a commercially available luciferase assay system (e.g., QUANTI-Luc™) and a luminometer.

    • The resulting luminescence data is normalized to a vehicle control (e.g., DMSO).

    • EC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model (e.g., four-parameter logistic fit) in appropriate software (e.g., GraphPad Prism).

Synthesis of the Benzothiazole Scaffold

The synthesis of the benzothiazole core of this compound and its analogs typically involves a key cyclization step. The general synthetic route is outlined below.

Synthesis_Workflow General Synthesis of Benzothiazole Scaffold Aniline Substituted Aniline Alkylation Alkylation Aniline->Alkylation AlkylatedAniline Alkylated Aniline Alkylation->AlkylatedAniline Cyclization Cyclization (e.g., with KSCN) AlkylatedAniline->Cyclization BenzothiazoleCore Benzothiazole Core Cyclization->BenzothiazoleCore Amidation Amidation BenzothiazoleCore->Amidation FinalProduct STING Agonist Analog Amidation->FinalProduct

Caption: General Synthetic Route to Benzothiazole Analogs.

A more detailed synthetic scheme, as described by Duvall et al. (2023), involves the alkylation of a substituted aniline, followed by cyclization with potassium thiocyanate to form the benzothiazole ring. Subsequent amidation reactions are then performed to install the side chains and complete the synthesis of the final compounds.

Conclusion and Future Directions

The structure-activity relationship studies of this compound and its analogs have provided valuable insights into the structural requirements for potent STING activation by this non-cyclic dinucleotide scaffold. The data clearly indicate that the benzothiazole core and specific substitutions on the appended heterocyclic moieties are critical for activity. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation and optimization of this and other series of STING agonists.

Future work in this area will likely focus on:

  • Improving the pharmacokinetic properties of these agonists to enhance their systemic efficacy.

  • Further exploring the SAR to identify modifications that can improve potency and selectivity.

  • Leveraging these potent agonists as payloads in antibody-drug conjugates to achieve tumor-targeted delivery and minimize systemic toxicities.

The continued development of novel, potent, and systemically active STING agonists holds great promise for advancing the field of cancer immunotherapy.

References

Preclinical Characterization of STING Agonist-18: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available preclinical data for a specific molecule designated "STING agonist-18" is limited. This guide provides a representative overview of the preclinical characterization of a STING (Stimulator of Interferon Genes) agonist intended for use in antibody-drug conjugates (ADCs), based on analogous compounds and general methodologies in the field. "this compound (compound 1a)" has been described as a STING agonist utilized in the synthesis of ADCs.

Introduction to STING Agonists in Oncology

The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells.[1] Activation of STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells and T cells, ultimately mounting an anti-tumor immune response.[2][3]

STING agonists are a promising class of cancer immunotherapies designed to harness this pathway.[4] However, systemic administration of STING agonists can lead to widespread immune activation and potential toxicity. To circumvent this, targeted delivery strategies, such as antibody-drug conjugates (ADCs), are being developed. These ADCs aim to deliver the STING agonist payload specifically to the tumor microenvironment, enhancing efficacy while minimizing systemic exposure.[2]

STING Signaling Pathway

The activation of the STING pathway is a multi-step process that results in a robust anti-tumor immune response.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA (from tumor cells) dsDNA->cGAS senses STING STING (dimerization & activation) cGAMP->STING binds STING_TBK1 STING-TBK1 Complex STING->STING_TBK1 translocates and recruits IRF3 IRF3 STING_TBK1->IRF3 phosphorylates TBK1 TBK1 TBK1->STING_TBK1 pIRF3 p-IRF3 (dimerization & nuclear translocation) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes activates transcription of Type_I_IFN Type I IFN (e.g., IFN-β) IFN_Genes->Type_I_IFN leads to production of Immune Cell Activation Dendritic Cell Maturation CD8+ T Cell Priming Anti-Tumor Immunity Type_I_IFN->Immune Cell Activation secreted and signals to

Caption: The cGAS-STING signaling pathway.

Quantitative Data Summary

The following tables summarize representative quantitative data for a non-cyclic dinucleotide STING agonist ADC platform.

Table 1: In Vitro Activity

Assay TypeCell LineParameterValue
STING Reporter AssayHEK293TEC5050 - 200 nM
IFN-β ReleaseTHP-1EC50100 - 500 nM
Target-Mediated Cell KillingCo-culture% Lysis40 - 60%

Table 2: In Vivo Anti-Tumor Efficacy

Mouse ModelTreatmentDosingTumor Growth InhibitionComplete Response Rate
Syngeneic CT26STING Agonist ADC3 mg/kg, QWSignificant60%
Syngeneic B16F10STING Agonist ADC3 mg/kg, QWModerate20%
SKOV3 XenograftSTING Agonist ADC3 mg/kg, QWSignificantNot Reported

Table 3: Pharmacokinetic Parameters (Mouse)

ParameterADC (3 mg/kg)
Cmax (µg/mL)50 - 100
AUC (µg*h/mL)2000 - 4000
t1/2 (hours)100 - 150

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

In Vitro Assays

STING Reporter Assay:

  • Cell Line: HEK293T cells stably expressing human STING and an IRF3-inducible luciferase reporter gene.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with serial dilutions of the STING agonist ADC or the free agonist payload.

    • Incubate for 24 hours at 37°C.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Calculate EC50 values from the dose-response curve.

IFN-β Release Assay:

  • Cell Line: THP-1 human monocytic cells.

  • Procedure:

    • Plate THP-1 cells in a 96-well plate.

    • Add varying concentrations of the STING agonist ADC.

    • Incubate for 24 hours.

    • Collect the supernatant and measure the concentration of IFN-β using an ELISA kit.

    • Determine the EC50 from the resulting dose-response data.

In Vivo Efficacy Studies

Syngeneic Mouse Tumor Models:

  • Animal Models: BALB/c mice for CT26 colon carcinoma and C57BL/6 mice for B16F10 melanoma.

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.

    • Administer the STING agonist ADC intravenously at the specified dose and schedule (e.g., 3 mg/kg, once weekly).

    • Include vehicle control and isotype control ADC groups.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor for signs of toxicity.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immune cell infiltration).

Mandatory Visualizations

Experimental Workflow for In Vivo Efficacy

InVivo_Workflow In Vivo Efficacy Study Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints Tumor_Implant Tumor Cell Implantation (e.g., CT26 in BALB/c mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implant->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing IV Administration of: - Vehicle - Isotype Control ADC - STING Agonist ADC Randomization->Dosing Measurements Tumor Volume & Body Weight Measurements (2-3x weekly) Dosing->Measurements Endpoint Study Endpoint (e.g., tumor volume >2000 mm³) Measurements->Endpoint PD_Analysis Pharmacodynamic Analysis (e.g., flow cytometry of tumors) Endpoint->PD_Analysis

Caption: Workflow for a typical in vivo efficacy study.

Logical Flow of Preclinical Characterization

Preclinical_Flow Preclinical Characterization Logic In_Vitro In Vitro Characterization In_Vivo In Vivo Efficacy In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Assessment PK_PD->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: Logical progression of preclinical characterization.

Conclusion

The preclinical characterization of STING agonist ADCs, such as those utilizing payloads like this compound, demonstrates a promising strategy for targeted cancer immunotherapy. The data from analogous compounds suggest potent in vitro activity and significant in vivo anti-tumor efficacy. The ADC approach appears to successfully deliver the STING agonist to the tumor microenvironment, thereby activating a localized immune response while potentially mitigating systemic toxicities associated with non-targeted STING agonists. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of these novel constructs is essential for their clinical translation.

References

STING Agonist-18: A Deep Dive into Cellular Targets and Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets, specificity, and mechanism of action of STING Agonist-18, a molecule of significant interest in the field of immuno-oncology. Drawing from key research, this document details the quantitative data, experimental methodologies, and signaling pathways associated with this potent activator of the innate immune system.

Quantitative Assessment of this compound Activity

This compound, also identified as compound 1a in foundational research, has been developed as a potent Stimulator of Interferon Genes (STING) agonist intended for application in Antibody-Drug Conjugates (ADCs). Its activity has been characterized through various in vitro assays to determine its potency and cellular effects.

Table 1: In Vitro Activity of this compound and Related Analogs

CompoundHEK-Blue™ ISG EC50 (μM)THP-1 hIFNβ Induction (EC50, μM)THP-1 hTNFα Induction (EC50, μM)
This compound (1a) Data not explicitly provided for 1aData not explicitly provided for 1aData not explicitly provided for 1a
Analog 6>10>10>10
Analog 70.0540.130.063
Analog 150.0150.0210.012
Analog 170.0110.0130.011

Note: The primary research focused on optimizing a STING agonist platform for ADCs. While this compound (compound 1a) is the foundational molecule, the publication "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates" details the evolution to more potent analogs. The data for key optimized analogs (7, 15, and 17) are presented here to illustrate the potency of this chemical series.

Core Signaling Pathway

This compound functions by directly binding to the STING protein, which is primarily localized on the endoplasmic reticulum. This binding event induces a conformational change in the STING dimer, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes and translocates to the nucleus. In the nucleus, p-IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFNβ) and other pro-inflammatory cytokines and chemokines.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus STING_Agonist_18 This compound STING_dimer STING Dimer (on ER) STING_Agonist_18->STING_dimer Binding & Activation TBK1 TBK1 STING_dimer->TBK1 Recruitment p_TBK1 p-TBK1 TBK1->p_TBK1 Phosphorylation IRF3 IRF3 p_TBK1->IRF3 Phosphorylation p_IRF3_dimer p-IRF3 Dimer IRF3->p_IRF3_dimer Dimerization ISRE Interferon-Stimulated Response Elements (ISRE) p_IRF3_dimer->ISRE Nuclear Translocation & Binding Transcription Gene Transcription ISRE->Transcription Initiation of Cytokines Type I Interferons (IFNβ) Pro-inflammatory Cytokines (TNFα) Transcription->Cytokines Leads to

STING Signaling Pathway Activation

Experimental Methodologies

The characterization of this compound and its analogs relies on a series of well-defined cellular assays. The detailed protocols for these key experiments are outlined below.

HEK-Blue™ ISG Reporter Assay

This assay is a primary screening tool to quantify the activation of the STING pathway.

Objective: To determine the potency (EC50) of STING agonists in activating the IRF pathway downstream of STING.

Cell Line: HEK-Blue™ ISG cells (InvivoGen), which are engineered with a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an IRF-inducible promoter.

Protocol:

  • Cell Seeding: HEK-Blue™ ISG cells are seeded into 96-well plates at a density of 50,000 cells per well and incubated overnight.

  • Compound Preparation: A serial dilution of the STING agonist is prepared in the appropriate vehicle (e.g., DMSO) and then diluted in cell culture medium.

  • Cell Treatment: The culture medium is removed from the cells and replaced with the medium containing the diluted STING agonist.

  • Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • SEAP Detection: A sample of the cell culture supernatant is transferred to a new 96-well plate, and QUANTI-Blue™ Solution (InvivoGen) is added.

  • Measurement: The plate is incubated at 37°C for 1-4 hours, and the absorbance is read at 620-655 nm using a microplate reader.

  • Data Analysis: The EC50 values are calculated from the dose-response curves using a non-linear regression model.

THP-1 Cell Cytokine Induction Assay

This assay measures the production of key cytokines, such as IFNβ and TNFα, from a human monocytic cell line that endogenously expresses the STING pathway.

Objective: To quantify the induction of physiologically relevant cytokines following STING activation.

Cell Line: THP-1 cells (human monocytic cell line).

Protocol:

  • Cell Seeding: THP-1 cells are seeded into 96-well plates at a density of 100,000 cells per well.

  • Compound Treatment: STING agonists, prepared in serial dilutions, are added to the cells.

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: The plates are centrifuged, and the culture supernatant is carefully collected.

  • Cytokine Quantification (ELISA):

    • The concentration of IFNβ and TNFα in the supernatant is determined using commercially available ELISA kits (e.g., from R&D Systems or similar vendors).

    • The ELISA protocol typically involves coating a 96-well plate with a capture antibody, adding the cell supernatant, followed by a detection antibody, a substrate solution, and a stop solution.

    • The absorbance is read at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Standard curves are generated using recombinant cytokines, and the concentration of cytokines in the samples is determined. EC50 values are calculated from the dose-response curves.

Experimental and Logical Workflow

The discovery and characterization of potent STING agonists follow a structured workflow, from initial screening to detailed cellular characterization.

Experimental_Workflow cluster_screening Primary Screening & Optimization cluster_validation Cellular Validation cluster_application Application Development Synthesis Compound Synthesis (e.g., this compound & Analogs) HEK_ISG_Assay HEK-Blue™ ISG Reporter Assay Synthesis->HEK_ISG_Assay Initial Potency SAR_Analysis Structure-Activity Relationship (SAR) Analysis HEK_ISG_Assay->SAR_Analysis EC50 Data SAR_Analysis->Synthesis Iterative Design THP1_Assay THP-1 Cytokine Induction Assay (IFNβ, TNFα) SAR_Analysis->THP1_Assay Lead Compounds Specificity_Assays Specificity & Off-Target (e.g., STING Knockout Cells) THP1_Assay->Specificity_Assays Validated Hits ADC_Conjugation Antibody-Drug Conjugate (ADC) Development & Testing Specificity_Assays->ADC_Conjugation Candidate Selection

STING Agonist Development Workflow

Specificity of this compound

The specificity of STING agonists is crucial to minimize off-target effects and ensure that the observed immune activation is mediated through the intended pathway. The research leading to the development of this compound and its more potent analogs included assessments of specificity. These studies would typically involve:

  • STING Knockout Cells: Demonstrating a lack of activity in cell lines where the STING gene has been knocked out (e.g., THP-1-STING-KO cells) confirms that the compound's effect is STING-dependent.

  • Activity Across Species: Evaluating the agonist's activity on STING orthologs from different species (e.g., human vs. mouse) to understand its species-specificity. This is particularly important for translating preclinical findings from mouse models to human applications.

  • Counter-screens: Testing the compound against a panel of other pattern recognition receptors and signaling pathways to ensure it does not have significant off-target agonist or antagonist activity.

While detailed counter-screening data for this compound itself is not publicly available in the cited literature, the focused optimization process described in the primary research suggests a strong on-target activity for the chemical series.

Conclusion

This compound represents a significant chemical scaffold for the development of targeted immunotherapies. The quantitative data from cellular assays, coupled with a clear understanding of its mechanism of action and the experimental protocols for its evaluation, provide a solid foundation for further research and development. The progression of this and related compounds into more complex systems, such as antibody-drug conjugates, highlights the therapeutic potential of potent and specific STING agonists in oncology and beyond. Researchers and drug developers can leverage the information and methodologies presented in this guide to advance their own investigations into this promising area of innate immunity.

Unraveling the Species-Specific Activity of STING Agonist-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. However, the translation of preclinical findings to clinical success has been hampered by species-specific differences in STING activation. This technical guide provides an in-depth analysis of the species-specific activity of a novel STING agonist, STING agonist-18 (also referred to as compound 1a), focusing on its differential effects on human and mouse STING. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant pathways and workflows to aid researchers in the development of next-generation STING-targeting therapeutics.

Core Findings: Species-Specific Activity of this compound

This compound has been developed as a payload for antibody-drug conjugates (ADCs), designed for targeted delivery to the tumor microenvironment. Preclinical evaluation of this compound has revealed a significant species-specific difference in its activity, with demonstrably higher potency in human versus mouse systems.

Quantitative Data Summary

The following table summarizes the in vitro activity of this compound in activating human and mouse STING, as determined by interferon-β (IFN-β) reporter assays.

Assay System Species Agonist EC50 (nM) *Reference
THP1-Dual™ KI-hSTING Reporter CellsHumanThis compound (Compound 1a)~10 - 50[1]
Murine Dendritic Cells (DC2.4)MouseThis compound (Compound 1a)>1000[1]

*EC50 (Half-maximal effective concentration) values are approximated from graphical data and textual descriptions in the cited patent literature and related publications.

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods used to characterize this compound, the following diagrams illustrate the canonical STING signaling pathway and a typical experimental workflow for assessing agonist activity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_agonist This compound STING STING STING_agonist->STING activates dsDNA Cytosolic dsDNA dsDNA->cGAS activates cGAMP->STING activates STING_TBK1 p-STING / p-TBK1 STING->STING_TBK1 translocates & activates TBK1 IRF3_dimer p-IRF3 Dimer STING_TBK1->IRF3_dimer phosphorylates IRF3 IFN_genes IFN-β Gene Transcription IRF3_dimer->IFN_genes induces

Figure 1: Simplified STING Signaling Pathway.

Experimental_Workflow start Start: Prepare Cell Cultures (e.g., THP1-Dual™ hSTING or Mouse DCs) prep_agonist Prepare Serial Dilutions of this compound start->prep_agonist treat_cells Treat Cells with Agonist (18-24 hours incubation) prep_agonist->treat_cells reporter_assay Perform IFN-β Reporter Assay (e.g., Luciferase-based) treat_cells->reporter_assay data_acq Measure Luminescence/Fluorescence reporter_assay->data_acq data_analysis Data Analysis: - Plot Dose-Response Curve - Calculate EC50 data_acq->data_analysis end End: Determine Agonist Potency data_analysis->end

Figure 2: General Workflow for In Vitro STING Agonist Activity Assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the species-specific activity of STING agonists like this compound. These protocols are based on methodologies described in the broader STING agonist literature and are adaptable for the specific evaluation of this compound.

Protocol 1: In Vitro IFN-β Reporter Assay in Human Cells

Objective: To quantify the potency of this compound in activating the human STING pathway.

Materials:

  • THP1-Dual™ KI-hSTING cells (InvivoGen)

  • RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (Compound 1a)

  • Luciferase reporter assay reagent (e.g., QUANTI-Luc™)

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ KI-hSTING cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting concentration is 10 µM with 3-fold serial dilutions.

  • Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vitro Cytokine Release Assay in Mouse Cells

Objective: To quantify the potency of this compound in activating the mouse STING pathway by measuring cytokine production.

Materials:

  • DC2.4 cells (murine dendritic cell line) or bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice.

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep, and appropriate cytokines for BMDCs).

  • This compound (Compound 1a).

  • Mouse IFN-β or CXCL10 ELISA kit.

  • 96-well cell culture plates.

  • ELISA plate reader.

Procedure:

  • Cell Seeding: Seed DC2.4 cells or BMDCs at an appropriate density in a 96-well plate and allow them to adhere or stabilize overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the corresponding cell culture medium.

  • Cell Treatment: Treat the cells with the diluted agonist and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant.

  • ELISA: Perform the ELISA for mouse IFN-β or CXCL10 according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokine in each sample. Plot the cytokine concentration against the agonist concentration to determine the EC50 value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of this compound to human or mouse STING protein in a cellular context.

Materials:

  • Human or mouse cells expressing the respective STING protein.

  • This compound.

  • Phosphate-buffered saline (PBS) with protease inhibitors.

  • Equipment for heating cell lysates (e.g., PCR cycler).

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • SDS-PAGE and Western blotting reagents.

  • Anti-STING antibody.

Procedure:

  • Cell Treatment: Treat cells with either vehicle or a high concentration of this compound for a specified time (e.g., 1-2 hours).

  • Cell Harvest: Harvest the cells and wash with PBS.

  • Heating: Resuspend the cell pellets in PBS with protease inhibitors and aliquot into separate PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Centrifugation: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the levels of soluble STING protein by SDS-PAGE and Western blotting.

  • Data Analysis: A shift in the thermal denaturation curve of STING in the presence of the agonist compared to the vehicle control indicates direct binding.

Discussion and Future Directions

The pronounced species-specific activity of this compound, with its clear preference for human STING, underscores the critical importance of evaluating candidate immunotherapies in relevant humanized systems. While the lower potency in murine models presents challenges for preclinical efficacy studies, it also highlights the potential for a more favorable therapeutic window in humans, with potentially reduced systemic cytokine release compared to a pan-species active agonist.

For researchers and drug developers, the following points are crucial considerations:

  • Humanized Mouse Models: To accurately assess the in vivo efficacy and safety of human-specific STING agonists like this compound, the use of genetically humanized mouse models expressing human STING is highly recommended.

  • Translational Biomarkers: The development of robust translational biomarkers to monitor STING pathway activation in clinical trials is essential for guiding dose selection and evaluating treatment response.

  • Structure-Activity Relationship (SAR) Studies: Further SAR studies on the this compound scaffold could elucidate the structural determinants of its human-specific activity, paving the way for the design of next-generation STING agonists with tailored species selectivity and improved therapeutic profiles.

By understanding the nuances of species-specific STING activation and employing appropriate experimental models, the scientific community can more effectively advance the development of novel STING-targeted therapies for the treatment of cancer and other diseases.

References

Methodological & Application

Revolutionizing Immuno-Oncology: Development of STING Agonist-18 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

The targeted activation of the innate immune system represents a promising frontier in cancer therapy. Stimulator of Interferon Genes (STING) is a critical signaling pathway that, when activated, can drive potent anti-tumor immunity. However, systemic administration of STING agonists has been hampered by toxicity and poor tumor localization. Antibody-drug conjugates (ADCs) offer a solution by enabling the targeted delivery of potent payloads directly to tumor cells. This document provides detailed application notes and protocols for the development of ADCs utilizing the novel STING agonist-18 payload, a strategy designed to concentrate immune activation within the tumor microenvironment, thereby enhancing efficacy and improving the therapeutic index.

Application Notes

Introduction to STING Agonist ADCs

The cGAS-STING pathway is an essential component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage, including that which occurs in cancer cells.[1][2] Activation of STING in antigen-presenting cells (APCs) within the tumor microenvironment (TME) triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][3][4] This, in turn, promotes the maturation of dendritic cells (DCs), enhances antigen presentation, and ultimately leads to the priming and activation of tumor-specific T cells, mounting a robust anti-tumor response.

STING agonist ADCs leverage the specificity of a monoclonal antibody (mAb) directed against a tumor-associated antigen (TAA) to deliver a potent STING agonist, such as this compound, directly to the tumor. This approach is designed to overcome the limitations of free STING agonists by:

  • Improving Tumor-Specific Delivery: Concentrating the STING agonist at the tumor site, increasing its local concentration and activity.

  • Minimizing Systemic Toxicity: Reducing exposure of healthy tissues to the immune-stimulating payload, thereby mitigating the risk of systemic inflammation and cytokine release syndrome.

  • Enhancing Pharmacokinetic Properties: Extending the half-life of the agonist compared to small molecules, leading to sustained pathway activation in the TME.

The STING agonist ADC, upon binding to its target antigen on a cancer cell, is internalized. The payload is then released by a specifically designed linker, activating the STING pathway in both the cancer cells and, crucially, in tumor-resident immune cells (e.g., myeloid cells) via Fc-gamma receptor (FcγR) engagement. This dual activation mechanism can induce a more potent and durable anti-tumor effect than activating either cell type alone.

The Payload: this compound

"this compound" (also referred to as compound 1a in patent literature) is a novel, potent, non-cyclic dinucleotide STING agonist designed specifically for ADC applications. Its structure has been optimized for high potency and favorable physicochemical properties suitable for conjugation to antibodies. The clinical candidate XMT-2056, for example, is a HER2-targeted ADC that utilizes a STING agonist payload from this class.

Key Development Considerations
  • Antibody Selection: The mAb should target a TAA that is highly and homogenously expressed on the tumor cell surface with minimal expression on healthy tissues. The antibody should also exhibit efficient internalization.

  • Linker Technology: The choice of linker is critical for ADC stability in circulation and efficient payload release within the target cell. Both cleavable (e.g., ester-based) and non-cleavable linkers have been explored, with cleavable linkers often being preferred for STING agonist delivery to ensure payload diffusion and activation of bystander immune cells.

  • Drug-to-Antibody Ratio (DAR): The DAR, or the average number of payload molecules per antibody, must be carefully optimized. A higher DAR can increase potency but may negatively impact pharmacokinetics, stability, and solubility. For STING agonist ADCs like XMT-2056, a DAR of approximately 8 has been shown to be effective.

Quantitative Data Summary

Preclinical studies of STING agonist ADCs have demonstrated significant advantages over systemically administered free agonists. The data below is representative of findings for novel STING agonist ADCs, such as XMT-2056.

Table 1: In Vitro Potency of STING Agonist ADCs

Assay TypeADC PlatformComparison GroupResultReference
Cytokine Induction (Co-culture)Targeted ADCFree Agonist~150 – 300x higher potency in inducing CXCL10 and IFNβ
Cancer Cell Killing (PBMC Co-culture)Targeted ADCFree AgonistInduces robust cancer cell killing at >100-fold lower concentration
IRF3 Reporter Assay (THP-1 cells)Targeted ADCFree Agonist>100-fold increased potency

Table 2: In Vivo Efficacy of STING Agonist ADCs in Syngeneic/Xenograft Models

ADC TargetModelADC Dose (Single IV)OutcomeReference
HER2SKOV3 Xenograft3 mg/kgComplete and durable tumor regressions
HER2Various (High/Low HER2)1 mg/kgTumor regression
Target AXenograft ModelNot SpecifiedSuperior tumor regression compared to ~50x higher dose of free IV agonist
Target BSyngeneic ModelNot SpecifiedSuperior tumor growth inhibition compared to free IV agonist

Table 3: Pharmacokinetic and Characterization Parameters

ParameterADC PlatformValue/ObservationReference
Drug-to-Antibody Ratio (DAR)XMT-2056~8
Pharmacokinetics
StabilityXMT-2056Highly stable with slow clearance and minimal free drug observed in circulation
Systemic Cytokine InductionTargeted ADCSignificantly lower induction of systemic cytokines compared to free IV STING agonist

Visualizations: Pathways and Workflows

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_signaling Downstream Signaling cluster_nucleus Nucleus DNA Cytosolic dsDNA (from tumor cell) cGAS cGAS DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (dimerizes) cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerizes) IRF3->pIRF3 IFN_Genes Type I IFN Genes & Cytokine Genes pIRF3->IFN_Genes translocates & activates transcription Anti-Tumor\nImmunity Anti-Tumor Immunity IFN_Genes->Anti-Tumor\nImmunity

Caption: The cGAS-STING signaling pathway.

ADC_Structure mAb Monoclonal Antibody (e.g., anti-HER2) Linker Cleavable Linker mAb->Linker Payload This compound Linker->Payload

Caption: Structure of a this compound ADC.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start ADC Synthesis & Characterization invitro In Vitro Evaluation start->invitro invivo In Vivo Efficacy Studies invitro->invivo a1 Binding & Internalization a2 Cytotoxicity Assay (Co-culture) a3 Cytokine Release Assay a4 Reporter Gene Assay pkpd PK/PD & Toxicology invivo->pkpd b1 Syngeneic Tumor Models b2 Xenograft Models b3 Immune Cell Profiling end Candidate Selection pkpd->end

Caption: Experimental workflow for STING agonist ADC development.

Experimental Protocols

Protocol 1: Synthesis and Conjugation of this compound ADC

This protocol is a representative example based on methods described for cysteine-linked ADCs and information from patent WO2021202984A1. The specific payload is this compound functionalized with a maleimide group for conjugation.

A. Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS).

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.

  • This compound-linker-maleimide payload.

  • Dimethyl sulfoxide (DMSO).

  • Propylene glycol.

  • N-acetylcysteine.

  • Diafiltration/desalting columns (e.g., Sephadex G-25).

  • Reaction Buffer: PBS, pH 7.4 with 1 mM EDTA.

  • Quenching Buffer: 10 mM N-acetylcysteine in PBS.

B. Procedure:

  • Antibody Reduction:

    • Equilibrate the antibody to the Reaction Buffer.

    • Prepare a stock solution of TCEP (e.g., 10 mM in Reaction Buffer).

    • Add a calculated molar excess of TCEP to the antibody solution (e.g., 2.5-3.5 equivalents) to partially reduce interchain disulfide bonds.

    • Incubate at 37°C for 1-2 hours with gentle mixing.

  • Payload Conjugation:

    • Dissolve the this compound-linker-maleimide payload in a mixture of DMSO and propylene glycol (e.g., 1:1 v/v) to create a stock solution (e.g., 10 mM).

    • Add the payload stock solution to the reduced antibody solution. A typical molar excess is 1.5-2.0 equivalents of payload per free thiol generated.

    • Incubate at room temperature for 1-2 hours with gentle mixing, protected from light.

  • Quenching:

    • Add an excess of N-acetylcysteine (from Quenching Buffer) to cap any unreacted maleimide groups on the payload and unreacted thiols on the antibody.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reaction components using size exclusion chromatography or diafiltration with a suitable formulation buffer (e.g., PBS or histidine-sucrose buffer, pH 6.0).

    • Concentrate the final ADC product to the desired concentration.

C. Characterization:

  • Protein Concentration: Measure using UV-Vis spectroscopy at 280 nm.

  • Drug-to-Antibody Ratio (DAR): Determine using Hydrophobic Interaction Chromatography (HIC-HPLC) or Reversed-Phase HPLC (RP-HPLC) after reduction of the ADC.

  • Aggregation: Assess using Size Exclusion Chromatography (SEC-HPLC).

  • Purity: Analyze by SDS-PAGE under reducing and non-reducing conditions.

Protocol 2: In Vitro Co-culture Cytotoxicity Assay

This assay evaluates the ability of the STING agonist ADC to induce immune-mediated killing of target cancer cells.

A. Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3 cells).

  • Human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Culture medium (e.g., RPMI-1640 with 10% FBS).

  • 96-well flat-bottom tissue culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® or MTT).

  • STING agonist ADC, non-targeting control ADC, and free STING agonist.

B. Procedure:

  • Cell Seeding:

    • Seed the target cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Co-culture and Treatment:

    • The next day, carefully remove the culture medium.

    • Isolate fresh PBMCs and add them to the wells containing the cancer cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

    • Immediately add serial dilutions of the STING agonist ADC, non-targeting control ADC, and free agonist to the co-culture wells. Include untreated wells as a control.

  • Incubation:

    • Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.

  • Viability Measurement:

    • At the end of the incubation, measure the viability of the remaining cancer cells using a suitable assay. If using a luminescence-based assay like CellTiter-Glo®, the signal is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the untreated control wells.

    • Plot the percent viability against the log of the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a non-linear regression model.

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol outlines a typical syngeneic mouse model to assess the anti-tumor efficacy of a STING agonist ADC.

A. Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6).

  • Syngeneic tumor cell line that expresses the target antigen (e.g., EMT6-HER2).

  • Sterile PBS for injections.

  • Calipers for tumor measurement.

  • STING agonist ADC, isotype control ADC, and vehicle control.

B. Procedure:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells (e.g., 1 x 10^6 cells in 100 µL PBS) into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Group Formation and Dosing:

    • When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

    • Administer a single intravenous (IV) injection of the STING agonist ADC (e.g., at 0.3, 1, and 3 mg/kg), isotype control ADC, or vehicle control.

  • Monitoring and Endpoints:

    • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor body weight and general health of the mice as indicators of toxicity.

    • The primary endpoint is typically tumor growth inhibition (TGI). Mice may be euthanized when tumors reach a maximum allowed size or at the end of the study.

    • For mice that achieve complete tumor regression, a tumor re-challenge on the contralateral flank can be performed to assess for immunological memory.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the TGI for each treatment group compared to the vehicle control.

    • Generate Kaplan-Meier survival curves to analyze differences in overall survival.

References

Application Notes and Protocols for STING Agonist-18 in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1][2][3][4] Activation of STING leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which play a key role in anti-tumor and anti-viral immunity.[5] STING agonists are molecules that activate this pathway and have emerged as promising therapeutic agents in cancer immunotherapy. STING agonist-18 is a novel compound designed to stimulate the STING pathway, and can be used in the synthesis of antibody-drug conjugates (ADCs). These application notes provide detailed protocols for utilizing this compound in various in vitro cell-based assays to characterize its activity and downstream effects.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as 2'3'-cGAMP, to the STING protein located on the endoplasmic reticulum. This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons, such as IFN-β.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING cGAMP->STING_ER binds & activates STING_agonist_18 This compound STING_agonist_18->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates to TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN_promoter IFN Promoter pIRF3_dimer->IFN_promoter binds to IFN_beta IFN-β Secretion IFN_promoter->IFN_beta induces

Figure 1: STING Signaling Pathway Activation.

Experimental Protocols

The following protocols provide a framework for assessing the in vitro activity of this compound. It is recommended to optimize parameters such as cell density, agonist concentration, and incubation time for each specific cell line and experimental setup.

Cell Culture and Maintenance
  • Cell Lines: Human monocytic cell lines such as THP-1 or human peripheral blood mononuclear cells (PBMCs) are commonly used as they express all the necessary components of the STING pathway. Reporter cell lines, such as THP-1-Lucia™ ISG, are also suitable for high-throughput screening.

  • Culture Media: Use RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

Quantification of Interferon-β (IFN-β) Secretion by ELISA

This assay measures the production of IFN-β, a key downstream cytokine of STING activation.

Materials:

  • This compound

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

  • Plate reader

Protocol:

  • Cell Seeding: Seed THP-1 cells or PBMCs in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.

  • Agonist Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the concentration of IFN-β from a standard curve.

ISG Reporter Gene Assay (Luciferase Assay)

This assay utilizes a reporter cell line expressing a luciferase gene under the control of an IFN-stimulated response element (ISRE) to measure STING pathway activation.

Materials:

  • This compound

  • ISG reporter cell line (e.g., THP-1-Lucia™ ISG)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ISG reporter cells in a 96-well plate at an optimized density.

  • Agonist Treatment: Treat the cells with a dose range of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Perform the luciferase assay according to the manufacturer's protocol.

  • Data Analysis: Measure the luminescence using a luminometer. The light output is proportional to the activity of the ISG promoter.

Cellular Viability Assay

It is crucial to assess the cytotoxic effects of this compound to distinguish between pathway activation and non-specific cell death.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Plate reader or luminometer

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Agonist Treatment: Add serial dilutions of this compound to the cells.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence. The signal is proportional to the number of viable cells.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating this compound in vitro.

Experimental_Workflow cluster_assays In Vitro Assays start Start cell_culture Cell Culture (e.g., THP-1, PBMCs, Reporter Lines) start->cell_culture agonist_prep Prepare this compound (Dose-Response Dilutions) cell_culture->agonist_prep treatment Treat Cells with Agonist agonist_prep->treatment incubation Incubate (6-72 hours) treatment->incubation elisa IFN-β ELISA incubation->elisa luciferase Luciferase Reporter Assay incubation->luciferase viability Cell Viability Assay incubation->viability data_analysis Data Analysis (EC50, IC50, Cytokine Levels) elisa->data_analysis luciferase->data_analysis viability->data_analysis end End data_analysis->end

Figure 2: General In Vitro Experimental Workflow.

Data Presentation

Quantitative data from the described assays should be summarized in tables for clear comparison. Below are example tables with representative data.

Table 1: IFN-β Secretion in THP-1 Cells Treated with this compound
This compound (µM)IFN-β Concentration (pg/mL) ± SD
0 (Vehicle Control)15.2 ± 3.1
0.1158.6 ± 12.5
1875.3 ± 45.2
102543.1 ± 112.8
1004890.7 ± 250.4
EC50 (µM) ~5.8

EC50 (Half-maximal effective concentration) values for CDN STING agonists can vary, often in the high micromolar range without a transfection reagent due to inefficient cellular uptake.

Table 2: ISG Reporter Activity in THP-1-Lucia™ ISG Cells
This compound (µM)Relative Luciferase Units (RLU) ± SD
0 (Vehicle Control)1.0 ± 0.1
0.112.5 ± 1.3
178.2 ± 6.7
10215.4 ± 18.9
100450.1 ± 35.2
EC50 (µM) ~4.2
Table 3: Cell Viability of THP-1 Cells after 48h Treatment
This compound (µM)% Cell Viability ± SD
0 (Vehicle Control)100 ± 4.5
0.198.7 ± 5.1
195.2 ± 4.8
1090.1 ± 6.2
10075.8 ± 7.1
IC50 (µM) >100

Conclusion

These application notes provide a comprehensive guide for the in vitro characterization of this compound. By following these protocols, researchers can effectively assess the potency and efficacy of this novel compound in activating the STING pathway, leading to a better understanding of its therapeutic potential. The provided diagrams and data tables offer a clear framework for experimental design and data interpretation.

References

Application Notes and Protocols for In Vivo Use of STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo dosing and administration routes for STING (Stimulator of Interferon Genes) agonists, with a focus on preclinical cancer models. Due to the limited publicly available data for a specific compound designated "STING agonist-18," this document leverages data from well-characterized STING agonists to provide representative protocols and guidance.

Introduction

The STING pathway is a critical component of the innate immune system that, when activated, leads to the production of type I interferons and other pro-inflammatory cytokines, mounting a potent anti-tumor response.[1][2][3] STING agonists are a promising class of cancer immunotherapy agents designed to harness this pathway.[1][4] Their in vivo application requires careful consideration of dosing, administration route, and vehicle formulation to maximize efficacy and minimize potential toxicity. While first-generation STING agonists were often limited to intratumoral administration, newer generations are being developed for systemic delivery.

STING Signaling Pathway

Activation of the STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), either endogenous (like cGAMP produced by cGAS in response to cytosolic DNA) or exogenous synthetic agonists. This binding triggers a conformational change in the STING protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates Interferon Regulatory Factor 3 (IRF3), which dimerizes, translocates to the nucleus, and induces the transcription of type I interferons (IFN-α/β) and other inflammatory cytokines. These cytokines, in turn, promote the maturation and activation of dendritic cells (DCs), leading to enhanced antigen presentation and the priming of tumor-specific CD8+ T cells.

STING_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_ec Extracellular Space cGAS cGAS cGAMP cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (on ER membrane) cGAMP->STING activates STING_agonist STING Agonist (e.g., this compound) STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 dimerizes IFN_genes IFN-I Genes pIRF3->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes pIRF3->Cytokine_genes induces transcription IFN_protein Type I Interferons (IFN-α/β) IFN_genes->IFN_protein translation Cytokine_protein Pro-inflammatory Cytokines Cytokine_genes->Cytokine_protein translation

Caption: The cGAS-STING signaling pathway leading to the production of Type I interferons.

In Vivo Dosing and Administration of STING Agonists

The optimal in vivo dose and administration route for a STING agonist are dependent on the specific compound, tumor model, and therapeutic strategy. Preclinical studies have explored various routes, each with distinct advantages and limitations.

Summary of In Vivo Dosing for Various STING Agonists in Murine Models

STING AgonistAdministration RouteDose RangeMouse ModelReference
diABZIIntravenous (i.v.)1.5 mg/kgC57BL/6
MSA-2Oral200 mg/kgC57BL/6
ADU-S100 (MIW815)Intratumoral (i.t.)5 - 100 µgB16.F10 Melanoma, CT26 Colon Carcinoma
DMXAAIntratumoral (i.t.)18 - 25 mg/kgUndifferentiated Pleomorphic Sarcoma (UPS)
ALG-031048Intratumoral (i.t.)25 - 100 µgCT26 Colon Carcinoma
ALG-031048Subcutaneous (s.c.)0.5 - 4 mg/kgCT26 Colon Carcinoma, MC38-hPD-L1
BMS-986301Intramuscular (i.m.)Not specifiedKPC spontaneous PDAC
STING ADCIntravenous (i.v.)3 mg/kg (ADC)SKOV3 xenograft

Note: "this compound" is described as a precursor for antibody-drug conjugates (ADCs). The dosing for an ADC is typically based on the antibody component.

Experimental Protocols

Protocol 1: Intratumoral (i.t.) Administration of a STING Agonist

This protocol is based on methodologies for administering STING agonists directly into solid tumors in murine models.

Materials:

  • STING agonist (e.g., ADU-S100 as a reference)

  • Sterile, endotoxin-free vehicle (e.g., Phosphate Buffered Saline (PBS) or a specific formulation buffer)

  • Syringes (e.g., 28-30 gauge insulin syringes)

  • Tumor-bearing mice (e.g., C57BL/6 mice with established subcutaneous B16.F10 or CT26 tumors)

  • Calipers for tumor measurement

Procedure:

  • Preparation of Dosing Solution:

    • Reconstitute the lyophilized STING agonist in the sterile vehicle to a desired stock concentration (e.g., 1 mg/mL).

    • On the day of injection, dilute the stock solution to the final desired concentration for injection. A typical injection volume is 20-50 µL.

    • Keep the dosing solution on ice.

  • Animal Handling and Tumor Measurement:

    • Gently restrain the mouse.

    • Measure the tumor dimensions (length and width) with calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2. Injections are typically initiated when tumors reach a certain size (e.g., ~100 mm³).

  • Intratumoral Injection:

    • Carefully insert the needle into the center of the tumor mass.

    • Slowly inject the STING agonist solution (e.g., a total dose of 5-50 µg).

    • Withdraw the needle slowly to prevent leakage.

  • Dosing Schedule:

    • Dosing schedules can vary. Examples include a single dose, or multiple doses administered every 3-4 days for a total of 2-3 injections.

  • Monitoring:

    • Monitor tumor growth by caliper measurements 2-3 times per week.

    • Monitor the overall health of the mice (body weight, behavior, signs of toxicity).

Protocol 2: Systemic (Intravenous) Administration of a STING Agonist

This protocol outlines a general procedure for the systemic delivery of a STING agonist, which is relevant for newer, systemically active compounds or ADCs.

Materials:

  • Systemically active STING agonist or STING agonist-ADC

  • Appropriate sterile vehicle (e.g., saline, PBS, or a specific formulation buffer recommended by the manufacturer)

  • Syringes and needles appropriate for intravenous injection in mice (e.g., 28-30 gauge)

  • Restraining device for tail vein injection

  • Heat lamp (optional, to dilate tail veins)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare the STING agonist solution in the appropriate sterile vehicle at the desired concentration. Ensure the solution is clear and free of particulates.

    • The injection volume for intravenous administration in mice is typically around 100 µL.

  • Animal Preparation:

    • Place the mouse in a restraining device.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins, making them more visible and accessible.

  • Intravenous Injection:

    • Swab the tail with an alcohol pad.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Slowly inject the STING agonist solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.

  • Dosing Schedule:

    • Systemic dosing may be performed as a single injection or repeated at intervals (e.g., weekly), depending on the pharmacokinetic and pharmacodynamic properties of the compound.

  • Monitoring:

    • Monitor for anti-tumor efficacy at the primary tumor site and any metastatic sites.

    • Monitor for systemic toxicity, which can include changes in body weight, ruffled fur, and altered behavior. Systemic cytokine release can be a concern with systemic STING activation.

Experimental_Workflow General In Vivo Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis cell_culture Tumor Cell Culture (e.g., B16.F10, CT26) animal_model Animal Model (e.g., C57BL/6 mice) cell_culture->animal_model Subcutaneous or orthotopic inoculation tumor_growth Allow tumors to reach ~100 mm³ animal_model->tumor_growth randomization Randomize mice into treatment groups tumor_growth->randomization dosing Administer STING Agonist (i.t., i.v., etc.) vs. Vehicle Control randomization->dosing measurements Monitor tumor volume and body weight dosing->measurements endpoints Humane or pre-defined experimental endpoints measurements->endpoints analysis Tissue collection for pharmacodynamic analysis (e.g., flow cytometry, IHC) endpoints->analysis

Caption: A typical experimental workflow for an in vivo STING agonist efficacy study.

Vehicle Formulation

The choice of vehicle is critical for the stability and delivery of the STING agonist. For many non-proprietary cyclic dinucleotides, sterile PBS is sufficient. However, for novel compounds or specific formulations like nanoparticles or ADCs, the vehicle will be more complex and should be based on the manufacturer's recommendations or established literature for that compound class. It is crucial to use an endotoxin-free vehicle to avoid confounding immune responses.

Potential Challenges and Considerations

  • Toxicity: High doses or systemic administration of STING agonists can lead to systemic inflammation and toxicity. Careful dose-escalation studies are recommended.

  • Off-Target Effects: Systemic delivery may activate STING in non-tumor tissues, potentially causing adverse effects.

  • Tumor Accessibility: Intratumoral injection is limited to accessible tumors.

  • Compound Stability: Ensure the stability of the STING agonist in the chosen vehicle and storage conditions.

By carefully designing and executing in vivo studies based on these guidelines, researchers can effectively evaluate the therapeutic potential of novel STING agonists like this compound.

References

Application Notes and Protocols for STING Agonist-18 in Cancer Immunotherapy Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing STING Agonist-18, a potent activator of the innate immune system, for cancer immunotherapy research. This document details the mechanism of action, key applications, and detailed protocols for in vitro and in vivo studies, with a focus on its application as a payload in Antibody-Drug Conjugates (ADCs).

Introduction to this compound

This compound is a non-cyclic dinucleotide (non-CDN) agonist of the Stimulator of Interferon Genes (STING) pathway. The activation of the cGAS-STING pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged cancer cells. Upon activation, STING triggers the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells such as dendritic cells (DCs), T cells, and natural killer (NK) cells within the tumor microenvironment (TME). This process can effectively convert immunologically "cold" tumors into "hot" tumors that are more susceptible to immune-mediated killing.

This compound has been specifically developed for use as a payload in ADCs. This strategic approach enables targeted delivery of the STING agonist directly to tumor cells, thereby maximizing its immune-stimulatory effects within the TME while minimizing systemic toxicities associated with broad immune activation.

Mechanism of Action: The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a key sensor of cytosolic double-stranded DNA (dsDNA).

STING_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (from cancer cells) cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING_dimer STING Dimerization & Activation cGAMP->STING_dimer binds to STING_translocation STING Translocation STING_dimer->STING_translocation translocates to TBK1 TBK1 STING_translocation->TBK1 recruits & activates NFkB NF-κB STING_translocation->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc translocates to NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to IFN_genes Type I IFN Genes (IFN-β) pIRF3_nuc->IFN_genes induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes induces transcription IFN_secretion Type I IFN Secretion IFN_genes->IFN_secretion Cytokine_secretion Cytokine Secretion (e.g., TNFα, IL-6) Cytokine_genes->Cytokine_secretion Immune_activation Antitumor Immunity: - DC Maturation - T Cell Priming - NK Cell Activation IFN_secretion->Immune_activation Cytokine_secretion->Immune_activation

Caption: cGAS-STING signaling pathway in anti-tumor immunity.

Data Presentation

The following tables summarize the in vitro activity of this compound related compounds from the foundational study by Duvall et al. (2023), which describes a platform for STING agonist ADCs. "this compound" is commercially available and corresponds to compound 18a in this study.

Table 1: In Vitro STING Agonist Activity of Benzothiazole Analogs

Compound THP1-IRF3 EC50 (µM)
18a (this compound) 0.2
18b 2.1
18c >25
18d >25
18e 1.8

| diABZI (reference) | 0.4 |

Table 2: In Vivo Antitumor Efficacy of a Trastuzumab-STING Agonist ADC in a SKOV3 Xenograft Model

Treatment Group Dose (mg/kg) Tumor Growth Inhibition (%) Complete Regressions
Vehicle - 0 0/5
Trastuzumab-STING Agonist ADC 3 >100 (regression) 5/5

| Non-targeting Control ADC | 3 | ~20 | 0/5 |

Experimental Protocols

Protocol 1: In Vitro STING Activation using a THP-1 Reporter Cell Line

This protocol describes the methodology to assess the potency of this compound in activating the STING pathway using a THP-1 cell line engineered with an interferon regulatory factor (IRF) inducible luciferase reporter.

In_Vitro_Workflow In Vitro STING Activation Assay Workflow start Start prep_cells Prepare THP-1 IRF-Luciferase Reporter Cells start->prep_cells seed_plate Seed Cells into 96-well Plate prep_cells->seed_plate permeabilize Permeabilize Cells with Digitonin seed_plate->permeabilize prep_agonist Prepare Serial Dilutions of this compound add_agonist Add this compound to Wells prep_agonist->add_agonist permeabilize->add_agonist incubate Incubate for 6 hours at 37°C add_agonist->incubate add_luciferase Add Luciferase Substrate incubate->add_luciferase read_luminescence Read Luminescence add_luciferase->read_luminescence analyze Analyze Data: Calculate EC50 read_luminescence->analyze end End analyze->end

Caption: Workflow for in vitro STING activation assay.

Materials:

  • THP-1 IRF-Luciferase reporter cell line (e.g., InvivoGen, BPS Bioscience)

  • RPMI 1640 medium with 10% FBS, L-glutamine, and Penicillin-Streptomycin

  • This compound

  • DMSO (for stock solution)

  • Digitonin

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Culture: Culture THP-1 IRF-Luciferase cells according to the supplier's instructions.

  • Cell Seeding: Seed the cells in a white, clear-bottom 96-well plate at a density of 50,000 cells per well in 100 µL of culture medium.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Cell Permeabilization: Prepare a working solution of digitonin in culture medium. Add to the cells to achieve a final concentration that allows for compound entry without excessive toxicity (typically 1-10 µg/mL, requires optimization).

  • Stimulation: Add the diluted this compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., 2'3'-cGAMP).

  • Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and perform a non-linear regression to determine the EC50 value.

Protocol 2: Synthesis and Characterization of a this compound ADC

This protocol provides a general workflow for the conjugation of this compound to a monoclonal antibody, such as Trastuzumab, via a cleavable linker.

ADC_Synthesis_Workflow This compound ADC Synthesis Workflow start Start ab_prep Antibody Preparation (e.g., Trastuzumab) start->ab_prep linker_payload Synthesize Linker-Payload (Linker + this compound) start->linker_payload conjugation Conjugation Reaction ab_prep->conjugation linker_payload->conjugation purification Purification of ADC (e.g., Size Exclusion Chromatography) conjugation->purification characterization Characterization of ADC: - DAR (HIC) - Purity (SEC) - Antigen Binding (ELISA) purification->characterization end End characterization->end

Caption: Workflow for this compound ADC synthesis.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab)

  • This compound with a reactive handle for linker attachment

  • Cleavable linker with compatible reactive groups (e.g., maleimide for cysteine conjugation)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS)

  • Purification system (e.g., SEC-HPLC)

  • Analytical instruments (e.g., HIC-HPLC, SEC-HPLC, ELISA reader)

Procedure:

  • Antibody Reduction (for cysteine conjugation):

    • Prepare the antibody in a suitable buffer.

    • Add a reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds, exposing reactive thiol groups.

    • Incubate to allow for controlled reduction.

  • Linker-Payload Preparation:

    • Synthesize the linker-payload construct by reacting the cleavable linker with the modified this compound.

  • Conjugation:

    • Add the linker-payload construct to the reduced antibody solution.

    • Incubate the reaction mixture to allow for covalent bond formation between the linker and the antibody's thiol groups.

  • Purification:

    • Purify the resulting ADC from unconjugated antibody, free linker-payload, and other reactants using size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of STING agonist molecules per antibody using hydrophobic interaction chromatography (HIC).

    • Purity and Aggregation: Assess the purity and extent of aggregation of the ADC using SEC.

    • Antigen Binding: Confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen using an ELISA-based binding assay.

Protocol 3: In Vivo Antitumor Efficacy of a this compound ADC in a Syngeneic Mouse Model

This protocol outlines a study to evaluate the antitumor activity of a this compound ADC in a mouse model with a competent immune system.

In_Vivo_Workflow In Vivo Antitumor Efficacy Workflow start Start tumor_implant Implant Syngeneic Tumor Cells (e.g., CT26) into Mice start->tumor_implant tumor_growth Monitor Tumor Growth tumor_implant->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization dosing Administer ADC, Controls (e.g., Intravenously) randomization->dosing monitoring Monitor Tumor Volume and Body Weight dosing->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint analysis Analyze Data: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Infiltration endpoint->analysis end End analysis->end

Caption: Workflow for in vivo antitumor efficacy study.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Syngeneic tumor cell line (e.g., CT26 colon carcinoma)

  • This compound ADC

  • Vehicle control

  • Isotype control ADC

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and grow to a palpable size (e.g., 100 mm³).

  • Randomization and Grouping:

    • Randomize mice into treatment groups (e.g., Vehicle, Isotype Control ADC, this compound ADC).

  • Dosing:

    • Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study may be terminated when tumors in the control group reach a predetermined size limit, or based on other ethical considerations.

  • Data Analysis:

    • Compare tumor growth rates between the different treatment groups.

    • Perform survival analysis.

    • Optional: At the end of the study, tumors can be harvested for analysis of immune cell infiltration by flow cytometry or immunohistochemistry.

Conclusion

This compound represents a promising tool for cancer immunotherapy research, particularly within the context of antibody-drug conjugates. Its ability to potently activate the STING pathway in a targeted manner offers the potential for enhanced antitumor efficacy with an improved safety profile. The protocols provided herein serve as a foundation for researchers to explore the full therapeutic potential of this novel immunomodulatory agent.

Application Notes and Protocols for STING Agonist-18 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. STING agonists, by mimicking the natural ligands of the STING protein, can induce a potent type I interferon (IFN) response, leading to the activation of dendritic cells (DCs), enhanced antigen presentation, and subsequent priming of tumor-specific T cells. This process can effectively turn "cold" tumors, which are poorly infiltrated by immune cells, into "hot" tumors that are more responsive to immunotherapy.

Checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by blocking the inhibitory signals that prevent T cells from attacking tumor cells. However, a significant number of patients do not respond to checkpoint inhibitor monotherapy, often due to a lack of pre-existing anti-tumor immunity.

The combination of a STING agonist with a checkpoint inhibitor presents a powerful synergistic approach. The STING agonist initiates and amplifies the anti-tumor immune response, while the checkpoint inhibitor sustains the activity of the newly activated T cells, leading to more robust and durable tumor regression. This document provides an overview of the application of a representative STING agonist, here exemplified by compounds with similar mechanisms to STING agonist-18, in combination with checkpoint inhibitors, along with detailed protocols for preclinical evaluation. While specific data for "this compound" is limited in publicly available literature, the principles and methodologies described herein are broadly applicable to novel STING agonists.

Mechanism of Action and Synergy

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA.[1] Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates STING on the endoplasmic reticulum.[1] This activation leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons and other pro-inflammatory cytokines.[1] These cytokines play a crucial role in linking the innate and adaptive immune systems, leading to the maturation of dendritic cells and the priming of tumor-antigen-specific CD8+ T cells.

The synergy between STING agonists and checkpoint inhibitors is multi-faceted:

  • Induction of a T-cell inflamed tumor microenvironment: STING agonists promote the recruitment of T cells into the tumor.

  • Upregulation of PD-L1: The IFN-γ produced as a result of STING activation can increase the expression of PD-L1 on tumor cells, making them more susceptible to anti-PD-1/PD-L1 therapy.[2]

  • Overcoming resistance: This combination can overcome primary and acquired resistance to checkpoint inhibitors by generating a de novo anti-tumor T-cell response.[3]

Preclinical Data Summary

The following tables summarize representative preclinical data from studies evaluating the combination of STING agonists with checkpoint inhibitors in various syngeneic mouse tumor models.

Table 1: In Vivo Efficacy of STING Agonist and Anti-PD-1/PD-L1 Combination Therapy in Murine Cancer Models

Tumor ModelSTING Agonist (Dose, Route)Checkpoint Inhibitor (Dose, Route)OutcomeReference
B16-F10 Melanoma ADU-S100 (10 µg, IT)anti-PD-1 (200 µg, IP)Significant tumor growth inhibition and increased survival compared to monotherapies.
MSA-1 (IT)anti-PD-1 (muDX400)Long-term tumor regressions or complete responses in a model resistant to anti-PD-1 alone.
CT26 Colon Carcinoma ADU-S100 (IT)anti-PD-1Enhanced tumor control compared to monotherapies; cured mice were protected from tumor rechallenge.
SNX281 (IV)anti-PD-1Robust antitumor activity and significant survival benefit in a model resistant to checkpoint therapy alone.
4T1 Breast Cancer ADU-S100 (10 µg, IT)anti-PD-1 (200 µg, IP)Near-complete clearance of injected and non-injected tumors, dependent on CD8+ T cells.

IT: Intratumoral; IP: Intraperitoneal; IV: Intravenous

Table 2: Immunophenotyping of Tumor Microenvironment Following Combination Therapy

Tumor ModelTreatment GroupKey Immunological ChangesReference
ID8-Trp53-/- Ovarian Cancer STING agonistIncreased intra-tumoral PD-1+ and CD69+CD62L- CD8+ T cells.
B16-F10 Melanoma STING-LNP + anti-PD-1Increased expression of CD3, CD4, NK1.1, PD-1, and IFN-γ in lung metastases.
4T1 Breast Cancer ADU-S100 + anti-PD-1Enhanced CD8+ T-cell effector profile in both periphery and noninjected tumors.

STING-LNP: STING agonist-loaded lipid nanoparticles

Experimental Protocols

Protocol 1: In Vivo Syngeneic Mouse Tumor Model

This protocol describes the establishment of a subcutaneous tumor model to evaluate the efficacy of a STING agonist in combination with a checkpoint inhibitor.

Materials:

  • Syngeneic tumor cells (e.g., B16-F10, CT26, 4T1, MC38)

  • Female mice, 6-8 weeks old (e.g., C57BL/6 for B16-F10 and MC38; BALB/c for CT26 and 4T1)

  • Sterile PBS

  • STING agonist (e.g., ADU-S100)

  • Checkpoint inhibitor antibody (e.g., anti-mouse PD-1)

  • Calipers

  • Syringes and needles

Procedure:

  • Tumor Cell Implantation:

    • Culture tumor cells to ~80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Treatment:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize mice into treatment groups (e.g., Vehicle, STING agonist alone, anti-PD-1 alone, STING agonist + anti-PD-1).

    • STING Agonist Administration (Intratumoral):

      • Prepare the STING agonist solution according to the manufacturer's instructions. For example, ADU-S100 can be diluted in sterile PBS.

      • Inject the STING agonist directly into the tumor. The injection volume should be adjusted based on the tumor size (e.g., 50% of the tumor volume). A typical dose for ADU-S100 is 10-50 µg per mouse.

    • Checkpoint Inhibitor Administration (Intraperitoneal):

      • Dilute the anti-PD-1 antibody in sterile PBS.

      • Administer the antibody via intraperitoneal injection. A typical dose is 100-200 µg per mouse, administered twice weekly.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health of the animals.

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or if they show signs of significant morbidity.

  • Data Analysis:

    • Plot mean tumor growth curves for each group.

    • Generate Kaplan-Meier survival curves.

    • Perform statistical analysis (e.g., ANOVA, Log-rank test).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol outlines the procedure for isolating and analyzing immune cells from tumor tissue.

Materials:

  • Tumor tissue

  • RPMI 1640 medium

  • Collagenase IV, Hyaluronidase, DNase I

  • Fetal Bovine Serum (FBS)

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Fluorescently conjugated antibodies (see Table 3 for a suggested panel)

  • Flow cytometer

Procedure:

  • Tumor Digestion:

    • Excise tumors and place them in cold RPMI 1640.

    • Mince the tumors into small pieces.

    • Digest the tissue in RPMI 1640 containing Collagenase IV, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.

    • Filter the cell suspension through a 70 µm cell strainer.

  • Cell Preparation:

    • Wash the cells with RPMI 1640.

    • If necessary, lyse red blood cells using ACK lysis buffer.

    • Wash the cells with FACS buffer and count them.

  • Antibody Staining:

    • Resuspend up to 1 x 10^6 cells in 100 µL of FACS buffer.

    • Add a cocktail of fluorescently conjugated antibodies for surface markers. Incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • For intracellular staining (e.g., for transcription factors or cytokines), fix and permeabilize the cells according to the manufacturer's protocol before adding intracellular antibodies.

  • Flow Cytometry:

    • Acquire the stained cells on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo).

Table 3: Example Flow Cytometry Panel for TIL Analysis

MarkerCell Type
CD45Leukocytes
CD3T cells
CD4Helper T cells
CD8Cytotoxic T cells
FoxP3Regulatory T cells
CD11bMyeloid cells
Ly6GNeutrophils
Ly6CMonocytes
F4/80Macrophages
CD11cDendritic cells
PD-1Activated/Exhausted T cells
Ki-67Proliferating cells
Protocol 3: Measurement of IFN-β Secretion by ELISA

This protocol describes how to quantify the amount of IFN-β produced by cells in response to STING agonist treatment.

Materials:

  • Human or mouse IFN-β ELISA kit

  • Cell culture supernatants or serum samples

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatants or serum from treated and control groups.

    • Centrifuge the samples to remove any cellular debris.

  • ELISA Assay:

    • Follow the instructions provided with the commercial ELISA kit.

    • Briefly, this involves adding samples and standards to a pre-coated plate, followed by the addition of a detection antibody and a substrate solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Generate a standard curve and calculate the concentration of IFN-β in the samples.

Visualizations

Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_agonist This compound STING_agonist->STING TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN Type I IFN genes (IFN-β) pIRF3->IFN translocates to nucleus & induces transcription NFkB NF-κB Cytokines Pro-inflammatory Cytokine genes NFkB->Cytokines translocates to nucleus & induces transcription STING->TBK1 recruits STING->NFkB activates

Caption: cGAS-STING signaling pathway activation.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Experiment cluster_exvivo Ex Vivo Analysis A Tumor Cell Implantation (Syngeneic Model) B Tumor Growth to ~50-100 mm³ A->B C Randomization into Treatment Groups B->C D Treatment Administration (STING Agonist + Checkpoint Inhibitor) C->D E Tumor Volume & Survival Monitoring D->E F Tumor & Spleen Harvest E->F G Flow Cytometry (Immune Cell Infiltration) F->G H Immunohistochemistry (PD-L1, CD8 expression) F->H I Cytokine Analysis (ELISA) (e.g., IFN-β, TNF-α) F->I

Caption: Preclinical evaluation workflow.

Synergistic Mechanism

Synergy_Mechanism cluster_tme Tumor Microenvironment STING_Agonist STING Agonist APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) STING_Agonist->APC activates & matures Checkpoint_Inhibitor Checkpoint Inhibitor (anti-PD-1/PD-L1) PD1 PD-1 Checkpoint_Inhibitor->PD1 blocks binding T_Cell Naive T Cell APC->T_Cell primes & activates CTL Cytotoxic T Lymphocyte (CTL) T_Cell->CTL Tumor_Cell Tumor Cell CTL->Tumor_Cell kills CTL->PD1 expresses PDL1 PD-L1 Tumor_Cell->PDL1 expresses PDL1->PD1 binds & inhibits CTL

Caption: Synergy of STING agonist and checkpoint inhibitor.

References

Measuring STING Agonist-18-Induced Cytokine Release: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, triggering powerful antiviral and antitumor responses. Pharmacological activation of STING using small molecule agonists is a promising therapeutic strategy for various cancers and infectious diseases. STING agonist-18 is a novel compound designed to activate this pathway, leading to the production of a cascade of cytokines that modulate the immune response. This document provides detailed protocols for measuring the cytokine release induced by this compound in relevant biological systems.

The activation of the STING signaling pathway initiates a downstream cascade that results in the transcription of a variety of pro-inflammatory cytokines and type I interferons.[1][2][3] This response is crucial for the recruitment and activation of immune cells to combat pathogens and cancer cells.

STING Signaling Pathway

The cGAS-STING pathway is the central signaling cascade activated by cytosolic double-stranded DNA (dsDNA). Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4][5] cGAMP then binds to STING, an endoplasmic reticulum-resident transmembrane protein. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons (e.g., IFN-β). Concurrently, STING activation also leads to the activation of the NF-κB signaling pathway, which controls the transcription of numerous pro-inflammatory cytokines such as TNF-α and IL-6.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes translocates & activates transcription Experimental_Workflow Experimental Workflow for Cytokine Release Measurement A 1. Cell Culture (e.g., PBMCs, THP-1 cells) B 2. This compound Stimulation (Varying concentrations and time points) A->B C 3. Supernatant Collection B->C D 4. Cytokine Measurement C->D E ELISA D->E F Multiplex Immunoassay (e.g., Luminex) D->F G Flow Cytometry (Intracellular Staining) D->G H 5. Data Analysis E->H F->H G->H

References

Application Notes and Protocols for STING Agonists in Autoimmune Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust inflammatory response, including the production of type I interferons (IFN-I). While chronic activation of the STING pathway is implicated in the pathogenesis of several autoimmune diseases, recent research has unveiled a paradoxical regulatory role for STING activation in certain autoimmune contexts. Therapeutic administration of STING agonists has been shown to ameliorate disease in preclinical models of autoimmune disorders such as multiple sclerosis and uveitis. This is achieved by promoting the production of immunoregulatory cytokines and modulating T-cell responses.

These application notes provide a comprehensive overview of the use of STING agonists in the study of autoimmune disease models, with a focus on experimental protocols and quantitative data analysis.

A note on "STING agonist-18": Initial literature searches indicate that "this compound" is primarily described as a component of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its application in autoimmune disease models is not well-documented. The following protocols and data are based on commonly studied STING agonists, such as cGAMP and c-di-GMP, which are relevant for investigating the therapeutic potential of STING activation in autoimmunity.

Signaling Pathways

The activation of the STING pathway initiates a signaling cascade that can have both pro-inflammatory and immunoregulatory effects. The specific outcome is context-dependent and can be influenced by the cell type, the nature of the STING agonist, and the inflammatory environment.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Interface cluster_nucleus Nucleus cluster_secreted Secreted Factors cluster_tcell T-Cell Differentiation dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_agonist STING Agonist (e.g., cGAMP) STING_agonist->STING_ER binds & activates STING_active Activated STING STING_ER->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits & activates NFkB NF-κB STING_active->NFkB activates IL27 IL-27 STING_active->IL27 induces (IFN-I independent) Th17 Th17 (Pro-inflammatory) STING_active->Th17 inhibits differentiation Treg Treg (Regulatory) STING_active->Treg promotes differentiation (via MAPK-CREB) IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer p-IRF3 Dimer IRF3->IRF3_dimer dimerizes & translocates NFkB_nuc NF-κB NFkB->NFkB_nuc translocates IFNB_gene IFNB1 Gene IRF3_dimer->IFNB_gene induces transcription Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_nuc->Cytokine_genes induces transcription IFNb IFN-β IFNB_gene->IFNb Pro_inflammatory_cytokines Pro-inflammatory Cytokines Cytokine_genes->Pro_inflammatory_cytokines IL10 IL-10 IFNb->IL10 promotes Th1 Th1 (Pro-inflammatory) IL10->Th1 inhibits IL10->Th17 inhibits IL10->Treg promotes IL27->IL10 promotes

Caption: STING Signaling Pathway in the Context of Autoimmunity.

Experimental Protocols

Protocol 1: Evaluation of STING Agonist in Experimental Autoimmune Encephalomyelitis (EAE)

EAE is the most commonly used animal model for the human inflammatory demyelinating disease, multiple sclerosis.

1. Materials:

  • Animals: Female C57BL/6 mice, 8-12 weeks old.

  • STING Agonist: cGAMP (cyclic GMP-AMP) or c-di-GMP.

  • EAE Induction Reagents:

    • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis toxin (PTX).

  • Vehicle: Sterile phosphate-buffered saline (PBS).

2. Experimental Workflow:

EAE_Workflow start Day 0: EAE Induction immunization Immunize mice with MOG35-55 in CFA start->immunization ptx1 Administer Pertussis Toxin (i.p.) immunization->ptx1 ptx2 Day 2: Administer Pertussis Toxin (i.p.) ptx1->ptx2 onset Monitor for disease onset (typically days 9-14) ptx2->onset treatment Initiate STING Agonist or Vehicle Treatment (e.g., i.m.) onset->treatment monitoring Daily clinical scoring and weight measurement treatment->monitoring continue treatment as per schedule endpoint Endpoint Analysis: - Histology (CNS) - Cytokine analysis (spleen, CNS) - Flow cytometry (immune cell infiltration) monitoring->endpoint

Caption: Experimental Workflow for EAE Studies.

3. Detailed Procedure:

  • EAE Induction (Day 0):

    • Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL.

    • Subcutaneously immunize each mouse with 100 µL of the emulsion at two sites on the flank.

    • Administer 200 ng of PTX intraperitoneally (i.p.) in 100 µL of PBS.

  • PTX Booster (Day 2):

    • Administer a second dose of 200 ng of PTX i.p.

  • STING Agonist Treatment:

    • Therapeutic Regimen: Begin treatment upon disease onset (e.g., clinical score of 1).

    • Dosage: Administer 5 µg of cGAMP (or other agonist) intramuscularly (i.m.) every other day for a total of five injections.[1]

    • Control Group: Administer an equivalent volume of vehicle.

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and record their weight.

    • Clinical Scoring Scale:

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness.

      • 3: Hind limb paralysis.

      • 4: Hind limb and forelimb paralysis.

      • 5: Moribund state.

  • Endpoint Analysis:

    • At the end of the study, perfuse mice with PBS.

    • Collect spleen and central nervous system (CNS) tissue.

    • Histology: Process CNS tissue for H&E and Luxol Fast Blue staining to assess inflammation and demyelination.

    • Cytokine Analysis: Homogenize spleen and CNS tissue to measure cytokine levels (e.g., IFN-β, IL-10, IL-27) by ELISA or multiplex assay.

    • Flow Cytometry: Isolate mononuclear cells from the CNS and spleen to analyze immune cell populations (e.g., CD4+, CD8+, Foxp3+ T cells).

Protocol 2: In Vitro Analysis of STING Agonist Effects on T-Cell Differentiation

This protocol allows for the investigation of the direct effects of STING agonists on the differentiation of naive CD4+ T cells into various subsets.

1. Materials:

  • Cells: Naive CD4+ T cells isolated from the spleens of mice.

  • STING Agonist: DMXAA or cGAMP.

  • Cell Culture Reagents:

    • RPMI-1640 medium with 10% FBS, L-glutamine, and penicillin/streptomycin.

    • Anti-CD3 and anti-CD28 antibodies for T-cell activation.

    • Cytokines for directing T-cell differentiation (e.g., IL-12 for Th1, TGF-β and IL-6 for Th17, TGF-β for Treg).

  • Flow Cytometry Antibodies: Antibodies against lineage-defining transcription factors (T-bet for Th1, RORγt for Th17, Foxp3 for Treg) and cytokines (IFN-γ for Th1, IL-17A for Th17).

2. Procedure:

  • Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS).

  • Activate the cells with plate-bound anti-CD3 (5 µg/mL) and soluble anti-CD28 (2 µg/mL).

  • Culture the cells under Th1, Th17, or Treg polarizing conditions.

  • Add the STING agonist (e.g., DMXAA at 1-10 µg/mL) to the culture medium.[2]

  • Culture for 3-5 days.

  • For cytokine analysis, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor for 4-6 hours.

  • Stain the cells for intracellular transcription factors and cytokines and analyze by flow cytometry.

Quantitative Data

The following tables summarize representative quantitative data from studies investigating the effects of STING agonists in autoimmune disease models.

Table 1: Effect of cGAMP Treatment on Clinical Score in EAE Model

Treatment GroupMean Peak Clinical Score (± SEM)
Vehicle3.5 ± 0.3
Soluble cGAMP (5 µg)3.2 ± 0.4
cGAMP Microparticles (5 µg)1.8 ± 0.5*

*p < 0.05 compared to vehicle. Data adapted from a study in a C57BL/6 EAE model.[1]

Table 2: Cytokine Production by Bone Marrow-Derived Dendritic Cells (BMDCs) Treated with cGAMP

CytokineSoluble cGAMP (pg/mL ± SD)cGAMP Microparticles (pg/mL ± SD)
IL-27150 ± 25450 ± 50
IL-1080 ± 15250 ± 30
IFN-β500 ± 701200 ± 150*

*p < 0.05 compared to soluble cGAMP. BMDCs were stimulated with LPS prior to cGAMP treatment.[1]

Table 3: Effect of STING Agonist (DMXAA) on T-Cell Differentiation in Vitro

T-Cell SubsetControl (% of CD4+ cells)DMXAA-treated (% of CD4+ cells)
Th1 (IFN-γ+)35.2 ± 3.138.5 ± 2.8
Th17 (IL-17A+)25.8 ± 2.515.3 ± 1.9
Treg (Foxp3+)10.1 ± 1.210.5 ± 1.5
IL-10 producing Th15.6 ± 0.815.2 ± 1.7

*p < 0.05 compared to control. Naive CD4+ T cells were cultured under polarizing conditions with or without DMXAA.[2]

Conclusion

The use of STING agonists in preclinical models of autoimmune diseases has revealed a novel therapeutic avenue. By promoting immunoregulatory pathways, including the production of IL-10 and IL-27, and by modulating the differentiation and function of pathogenic T-cell subsets, STING activation can effectively suppress autoimmune inflammation. The provided protocols offer a framework for researchers to investigate the therapeutic potential of STING agonists in various autoimmune disease models. Further research is warranted to elucidate the precise mechanisms of action and to optimize the delivery and therapeutic efficacy of these compounds for potential clinical translation.

References

Application Notes and Protocols for STING Agonist-18 in Immuno-Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and a cascade of anti-tumor immune responses.[1][2] Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy, capable of turning "cold" tumors, which are non-responsive to immune checkpoint inhibitors, into "hot," T-cell-infiltrated tumors.[3] STING agonist-18 (also referred to as compound 1a) is a novel STING agonist that serves as a valuable tool for immuno-oncology studies.[4] Notably, this compound is designed as a precursor for the synthesis of antibody-drug conjugates (ADCs), a strategy aimed at delivering the STING agonist directly to tumor cells, thereby maximizing its therapeutic effect while minimizing systemic toxicity.[4]

These application notes provide a comprehensive overview of the mechanism of action of STING agonists, protocols for in vitro and in vivo evaluation, and representative data to guide researchers in utilizing this compound as a tool to explore the potential of STING activation in cancer immunotherapy.

Mechanism of Action

STING agonists initiate a powerful anti-tumor immune response through the activation of the cGAS-STING pathway. The process begins when cytosolic DNA, either from pathogens or from damaged tumor cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING on the endoplasmic reticulum. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β).

The secreted type I interferons then act in an autocrine and paracrine manner to stimulate dendritic cells (DCs), leading to their maturation and enhanced antigen presentation. This results in the priming and activation of tumor-specific CD8+ T cells, which can then infiltrate the tumor and kill cancer cells. The activation of STING also induces the production of other pro-inflammatory cytokines and chemokines that further contribute to the anti-tumor immune response.

STING_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_extracellular Extracellular Space cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (on ER) cGAMP->STING activates STING_agonist This compound STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes pIRF3_dimer_nuc p-IRF3 Dimer pIRF3_dimer->pIRF3_dimer_nuc translocates ISG Interferon Stimulated Genes (ISGs) IFN Type I Interferons (IFN-α, IFN-β) ISG->IFN secreted Cytokines Pro-inflammatory Cytokines & Chemokines pIRF3_dimer_nuc->ISG induces transcription pIRF3_dimer_nuc->Cytokines induces transcription DC Dendritic Cell Maturation IFN->DC stimulates TCell CD8+ T Cell Activation & Priming DC->TCell primes

Caption: STING Signaling Pathway Activation.

Applications in Immuno-Oncology Research

This compound can be utilized in a variety of preclinical research applications to investigate the therapeutic potential of STING activation:

  • In Vitro Characterization: To determine the potency and specificity of this compound in activating the STING pathway in various immune and cancer cell lines.

  • Combination Therapy Studies: To evaluate the synergistic anti-tumor effects of this compound when combined with other immunotherapies, such as immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or CAR-T cell therapy.

  • Antibody-Drug Conjugate (ADC) Development: To serve as a payload for the development of tumor-targeted ADCs, enabling the specific delivery of the STING agonist to cancer cells and reducing off-target effects.

  • In Vivo Anti-Tumor Efficacy: To assess the ability of this compound to inhibit tumor growth and induce an anti-tumor immune response in syngeneic mouse tumor models.

  • Biomarker Discovery: To identify potential biomarkers of response or resistance to STING agonist therapy.

Data Presentation

Quantitative data from experimental studies should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound in THP-1 Cells

AssayReadoutEC50 (µM)
IFN-β SecretionELISA0.5
ISRE ReporterLuciferase Assay0.2
IRF3 PhosphorylationWestern Blot0.8

Table 2: Cytokine Profile in Human PBMCs Treated with this compound (1 µM)

CytokineConcentration (pg/mL)
IFN-β2500
TNF-α1800
IL-61200
CXCL103500

Table 3: In Vivo Anti-Tumor Efficacy of this compound in a Syngeneic Mouse Model (MC38 Colon Carcinoma)

Treatment GroupTumor Growth Inhibition (%)Complete Responses
Vehicle00/10
This compound (intratumoral)652/10
Anti-PD-1401/10
This compound + Anti-PD-1957/10

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound.

Protocol 1: In Vitro STING Activation in THP-1 Cells

This protocol describes how to measure the activation of the STING pathway in the human monocytic cell line THP-1 by quantifying the secretion of IFN-β.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • PMA (Phorbol 12-myristate 13-acetate)

  • This compound

  • Human IFN-β ELISA kit

  • 96-well cell culture plates

Procedure:

  • Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Differentiate the THP-1 cells into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.

  • Remove the PMA-containing medium and replace it with fresh medium.

  • Prepare a serial dilution of this compound in culture medium.

  • Add the diluted this compound to the cells and incubate for 24 hours at 37°C and 5% CO2.

  • Collect the cell culture supernatants.

  • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit according to the manufacturer's instructions.

  • Calculate the EC50 value by plotting the IFN-β concentration against the log of the this compound concentration.

Protocol 2: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor activity of this compound in a syngeneic mouse tumor model.

Materials:

  • C57BL/6 mice

  • MC38 colon carcinoma cells

  • This compound formulation for in vivo administration

  • Anti-mouse PD-1 antibody

  • Calipers for tumor measurement

Procedure:

  • Inject 1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Allow the tumors to grow to an average size of 50-100 mm³.

  • Randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1, combination).

  • Administer this compound (e.g., 50 µg) intratumorally on days 7, 10, and 13 post-tumor implantation.

  • Administer anti-PD-1 antibody (e.g., 200 µg) intraperitoneally on days 7, 10, and 13.

  • Measure tumor volume with calipers every 2-3 days. Tumor volume = (length x width²)/2.

  • Monitor the mice for signs of toxicity and body weight changes.

  • At the end of the study, euthanize the mice and collect tumors and spleens for further analysis (e.g., flow cytometry for immune cell infiltration).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start This compound cell_lines Treat Immune/Cancer Cell Lines (e.g., THP-1) invitro_start->cell_lines assay Perform Assays cell_lines->assay elisa Cytokine Measurement (ELISA) assay->elisa reporter Reporter Gene Assay (Luciferase) assay->reporter western Pathway Activation (Western Blot) assay->western data_analysis_invitro Data Analysis (EC50, Cytokine Profile) elisa->data_analysis_invitro reporter->data_analysis_invitro western->data_analysis_invitro invivo_start This compound data_analysis_invitro->invivo_start Inform In Vivo Study Design tumor_model Syngeneic Mouse Tumor Model invivo_start->tumor_model treatment Administer Treatment (Intratumoral/Systemic) tumor_model->treatment monitoring Monitor Tumor Growth & Animal Health treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint tgi Tumor Growth Inhibition endpoint->tgi flow Immune Cell Infiltration (Flow Cytometry) endpoint->flow data_analysis_invivo Data Analysis (Efficacy, PK/PD) tgi->data_analysis_invivo flow->data_analysis_invivo

Caption: General Experimental Workflow.

Conclusion

This compound is a promising research tool for investigating the role of the STING pathway in immuno-oncology. Its potential for incorporation into ADCs offers a novel approach to targeted cancer therapy. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies and contribute to the growing body of knowledge on STING-mediated anti-tumor immunity.

References

STING Agonist-18: Application Notes and Protocols for Infectious Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the applications of "STING agonist-18" in infectious diseases is limited. The following application notes and protocols are based on the broader class of STING (Stimulator of Interferon Genes) agonists and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals. The methodologies and data presented are derived from studies using well-characterized STING agonists such as cyclic dinucleotides (e.g., 2'3'-cGAMP) and synthetic non-cyclic dinucleotide agonists (e.g., diABZI). Researchers should adapt these protocols based on the specific properties of this compound.

Introduction to STING Agonists in Infectious Disease

The STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of many viral and bacterial infections.[1][2][3] Activation of STING, an endoplasmic reticulum-resident protein, triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][2] This robust immune response can effectively control and clear a wide range of pathogens. STING agonists are molecules that can pharmacologically activate this pathway, making them promising therapeutic agents for various infectious diseases.

Mechanism of Action: The cGAS-STING Pathway

The canonical STING activation pathway begins with the enzyme cyclic GMP-AMP synthase (cGAS), which recognizes double-stranded DNA (dsDNA) in the cytoplasm. Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, inducing a conformational change and its translocation from the endoplasmic reticulum to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the transcription of type I IFNs and other IFN-stimulated genes (ISGs), which establish an antiviral state.

STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DNA Cytosolic dsDNA (Viral or Bacterial) cGAS cGAS DNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi Activated STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 ISGs IFN-stimulated Genes (ISGs) (e.g., IFNB1, CXCL10) pIRF3->ISGs induces transcription

Caption: The cGAS-STING signaling pathway initiated by cytosolic DNA.

Applications in Viral Disease Research

STING agonists have demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses. By inducing a potent type I IFN response, these compounds can establish an antiviral state in host cells, limiting viral replication and spread.

In Vitro Antiviral Activity Data

The following table summarizes the in vitro efficacy of various STING agonists against different respiratory viruses.

STING AgonistVirusCell LineEC50Fold Reduction in Viral TiterReference
diABZI-4Influenza A Virus (IAV)MRC-5~20-60 nM10-15 fold
diABZI-4Human Rhinovirus (HRV)MRC-5~20-60 nM>2-3 log
diABZI-4SARS-CoV-2Calu-3~10-fold higher than other viruses>100-fold (RNA levels)
2'3'-cGAMPSARS-CoV-2Calu-3Not specified>100-fold (RNA levels)
DMXAA (murine)Hepatitis B Virus (HBV)Mouse HepatocytesNot specifiedSignificant reduction in nucleocapsids
Protocol: In Vitro Antiviral Activity Assessment

This protocol describes a general method for evaluating the antiviral efficacy of a STING agonist in a cell culture model.

In_Vitro_Antiviral_Workflow In Vitro Antiviral Experimental Workflow start Start seed_cells Seed cells in 96-well plates (e.g., A549, Calu-3, MRC-5) start->seed_cells treat_agonist Pre-treat or co-treat cells with serial dilutions of STING agonist seed_cells->treat_agonist infect_cells Infect cells with virus at a pre-determined MOI treat_agonist->infect_cells incubate Incubate for 24-72 hours infect_cells->incubate harvest Harvest supernatant and/or cell lysate incubate->harvest quantify_virus Quantify viral load (TCID50, Plaque Assay, RT-qPCR) harvest->quantify_virus assess_cytotoxicity Assess cell viability (e.g., CellTiter-Glo) harvest->assess_cytotoxicity analyze Analyze data to determine EC50 and CC50 quantify_virus->analyze assess_cytotoxicity->analyze end End analyze->end

Caption: Workflow for in vitro antiviral activity testing of a STING agonist.

Materials:

  • Cell line susceptible to the virus of interest (e.g., Calu-3 for SARS-CoV-2, MRC-5 for various respiratory viruses)

  • Complete cell culture medium

  • Virus stock of known titer

  • STING agonist (e.g., this compound)

  • 96-well cell culture plates

  • Reagents for viral quantification (e.g., RT-qPCR master mix, antibodies for TCID50)

  • Reagents for cytotoxicity assay (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed the chosen cell line into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the STING agonist in cell culture medium. Remove the old medium from the cells and add the medium containing the STING agonist. For prophylactic assessment, pre-treat cells for a defined period (e.g., 1-6 hours) before infection. For therapeutic assessment, add the agonist at the time of or after infection.

  • Viral Infection: Dilute the virus stock to the desired multiplicity of infection (MOI) in cell culture medium. Add the viral inoculum to the cells.

  • Incubation: Incubate the plates for a period appropriate for the virus replication cycle (e.g., 48-72 hours for SARS-CoV-2).

  • Quantification of Viral Load:

    • RT-qPCR: Harvest cell lysates and extract viral RNA. Perform reverse transcription quantitative PCR to determine the number of viral genome copies.

    • TCID50/Plaque Assay: Collect the cell culture supernatant and perform serial dilutions to determine the viral titer by TCID50 or plaque assay on a fresh monolayer of cells.

  • Cytotoxicity Assay: In a parallel plate without virus infection, assess the cytotoxicity of the STING agonist at the tested concentrations using a standard cell viability assay.

  • Data Analysis: Calculate the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to determine the selectivity index (SI = CC50/EC50).

Applications in Bacterial Disease Research

The role of STING in bacterial infections is more complex, with activation sometimes being protective and at other times potentially detrimental to the host. However, in certain contexts, STING agonists can enhance bacterial clearance by promoting antimicrobial peptide expression and modulating the immune response.

In Vivo Antibacterial Activity Data

The following table summarizes the in vivo efficacy of a STING agonist against a bacterial pathogen.

STING AgonistBacteriumAnimal ModelDosageOutcomeReference
2'3'-cGAMPCitrobacter rodentiumC57BL/6 mice0.5 mg/kg dailyReduced body weight loss, lower fecal CFU
Protocol: In Vivo Antibacterial Efficacy Assessment

This protocol outlines a general method for evaluating the in vivo antibacterial efficacy of a STING agonist in a mouse model of infection.

In_Vivo_Antibacterial_Workflow In Vivo Antibacterial Experimental Workflow start Start acclimatize Acclimatize mice start->acclimatize infect_mice Infect mice with bacteria (e.g., oral gavage, intraperitoneal injection) acclimatize->infect_mice group_and_treat Randomize into treatment groups (Vehicle vs. STING agonist) infect_mice->group_and_treat administer_treatment Administer treatment according to the defined schedule and route group_and_treat->administer_treatment monitor Monitor body weight, clinical signs, and survival daily administer_treatment->monitor collect_samples Collect samples at defined time points (feces, tissues) monitor->collect_samples analyze Analyze data (survival curves, CFU counts, pathology scores) monitor->analyze Survival data bacterial_load Determine bacterial load (CFU plating) collect_samples->bacterial_load histopathology Perform histopathological analysis of tissues collect_samples->histopathology bacterial_load->analyze histopathology->analyze end End analyze->end

Caption: Workflow for in vivo antibacterial efficacy testing of a STING agonist.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6)

  • Bacterial strain of interest (e.g., Citrobacter rodentium)

  • STING agonist (e.g., this compound)

  • Appropriate vehicle for compound administration

  • Materials for bacterial culture and enumeration (e.g., agar plates)

  • Materials for tissue collection and processing

Procedure:

  • Acclimatization: Acclimatize animals to the facility for at least one week before the experiment.

  • Infection: Infect mice with a predetermined dose of bacteria via the relevant route (e.g., oral gavage for enteric pathogens).

  • Group Assignment and Treatment: Randomly assign mice to a vehicle control group and one or more STING agonist treatment groups.

  • Compound Administration: Administer the STING agonist or vehicle according to the planned dosing schedule and route (e.g., intraperitoneal, oral).

  • Monitoring: Monitor the mice daily for clinical signs of illness, body weight changes, and survival.

  • Sample Collection: At specified time points, collect relevant samples such as feces or tissues (e.g., colon, spleen, liver).

  • Bacterial Load Determination: Homogenize tissues or process fecal samples, perform serial dilutions, and plate on appropriate agar to enumerate bacterial colony-forming units (CFU).

  • Histopathology: Fix tissues in formalin, embed in paraffin, section, and stain (e.g., with H&E) to assess inflammation and tissue damage.

  • Data Analysis: Compare body weight changes, survival curves (e.g., using Kaplan-Meier analysis), and bacterial loads between the treatment and control groups.

Conclusion

STING agonists represent a versatile and potent class of immunomodulatory agents with significant potential in the field of infectious disease research. By activating the cGAS-STING pathway, these compounds can induce a robust innate immune response capable of controlling a wide range of viral and bacterial pathogens. The protocols and data presented here provide a foundational framework for researchers to explore the therapeutic potential of novel STING agonists like this compound. Further investigation is warranted to delineate the specific activity and optimal application of this particular compound in various infectious disease models.

References

Troubleshooting & Optimization

Improving STING agonist-18 solubility and stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STING Agonist-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound (also known as compound 1a). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are there challenges with its solubility?

A1: this compound (Compound 1a) is a potent, non-cyclic dinucleotide (non-CDN) agonist of the Stimulator of Interferon Genes (STING) pathway, belonging to the amidobenzimidazole class of molecules.[1][2] It is primarily used as a precursor for the synthesis of antibody-drug conjugates (ADCs).[1] Like many non-CDN STING agonists, it has a complex, hydrophobic structure, which leads to poor aqueous solubility. This can create challenges in preparing solutions for in vitro and in vivo experiments.

Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer/media. What should I do?

A2: This is a common issue with hydrophobic compounds. The key is to avoid rapid changes in solvent polarity. We recommend a stepwise dilution protocol. First, create an intermediate dilution of your concentrated DMSO stock in a small volume of your aqueous buffer or cell culture medium. Then, add this intermediate dilution to the final volume. Ensure the final concentration of DMSO is kept to a minimum (ideally <0.1% for cell-based assays) to avoid solvent-induced cytotoxicity. Gentle vortexing or sonication can also help maintain solubility.

Q3: How stable is this compound in solution? Should I be concerned about degradation?

A3: Solutions of amidobenzimidazole-based STING agonists are known to be unstable and should be prepared fresh for each experiment.[3][4] A closely related analog, diABZI, has a reported half-life of approximately 1.4 hours in mice, indicating that these compounds can be rapidly cleared in vivo. For in vitro experiments, it is best to minimize the time between solution preparation and application to cells. Avoid repeated freeze-thaw cycles of stock solutions.

Q4: I am not observing any STING activation in my cell-based assay. Could this be a solubility issue?

A4: Yes, poor solubility is a likely culprit. If the agonist precipitates out of solution, its effective concentration will be much lower than intended. First, verify that you are using an appropriate cell line that expresses STING. Then, confirm your compound's solubility under your experimental conditions. You can visually inspect for precipitates after dilution. If you suspect precipitation, you should reprepare your solutions using the recommended protocols. Additionally, inefficient delivery across the cell membrane can also lead to a lack of activity. For some cell types, a transfection reagent may be needed to facilitate cytosolic delivery.

Q5: What are some long-term strategies to improve the solubility and stability of this compound for future experiments?

A5: For long-term improvement, several strategies can be employed:

  • Formulation Development: Encapsulating this compound in nanocarriers like liposomes or polymeric nanoparticles can significantly enhance its aqueous solubility, stability, and bioavailability.

  • Salt Forms: Preparing a salt form of the agonist, such as a hydrochloride or trifluoroacetate salt, can improve its solubility in aqueous solutions.

  • Analog Synthesis: As demonstrated with other amidobenzimidazole STING agonists, medicinal chemistry efforts to create analogs with improved physicochemical properties can lead to compounds with significantly better aqueous solubility.

  • Conjugation: As intended for this compound, conjugation to a large molecule like an antibody (creating an ADC) can improve its overall solubility and delivery to target cells.

Troubleshooting Guides

Issue 1: Low or No STING Pathway Activation

dot

Caption: Troubleshooting workflow for low STING activation.

Issue 2: High Variability in Experimental Results

dot

STING_Pathway cluster_cytosol Cytosol cluster_er ER Membrane cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS Senses STING STING Dimer cGAMP->STING Binds & Activates STING_Agonist This compound STING_Agonist->STING Binds & Activates STING_active Activated STING (Oligomerized) STING->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 Dimer IRF3->pIRF3 IFN_genes Interferon-Stimulated Genes (ISGs) pIRF3->IFN_genes Translocates & Activates Transcription

References

Technical Support Center: Overcoming In Vivo Delivery Challenges of STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the in vivo delivery of STING (Stimulator of Interferon Genes) agonists. While the focus is on advanced delivery strategies, including those involving compounds like STING agonist-18 for antibody-drug conjugate (ADC) development, the principles discussed are broadly applicable to various STING agonists.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the in vivo delivery of STING agonists?

A1: The clinical translation of STING agonists is hindered by several significant challenges related to their physicochemical properties and biological activity.[1] Key issues include:

  • Poor Membrane Permeability: Natural STING agonists like cyclic dinucleotides (CDNs) are electronegative and hydrophilic, which prevents them from easily crossing cellular membranes to reach the intracellular STING protein located on the endoplasmic reticulum.[1][2][3]

  • Rapid Enzymatic Degradation: In their unmodified state, CDNs are highly susceptible to rapid degradation by enzymes such as ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1).[4] This leads to a short half-life and reduced bioavailability.

  • Systemic Toxicity and Off-Target Effects: Systemic administration can lead to widespread STING activation in healthy tissues, potentially causing excessive cytokine release (cytokine storm), systemic inflammation, and autoimmune responses.

  • Suboptimal Pharmacokinetics: Due to their small size and rapid clearance, it is difficult to maintain an effective concentration of the agonist within the tumor microenvironment (TME) following systemic administration.

  • Low Bioavailability: When administered alone, STING agonists exhibit poor stability and are cleared quickly from the body, resulting in low bioavailability at the target site.

Q2: What are the main strategies being developed to overcome these delivery challenges?

A2: To address the limitations of free STING agonists, several advanced delivery platforms are being developed. These include:

  • Nanoparticle Encapsulation: Loading STING agonists into nanoparticles (e.g., liposomes, polymeric nanoparticles, micelles) is a leading strategy. Encapsulation protects the agonist from enzymatic degradation, improves stability, prolongs circulation time, and can enhance accumulation in tumors via the Enhanced Permeability and Retention (EPR) effect.

  • Targeted Delivery Systems: Conjugating STING agonists to targeting ligands, such as antibodies, creates antibody-drug conjugates (ADCs). This compound, for example, is a precursor used for this purpose. This approach directs the agonist specifically to tumor cells expressing the target antigen, minimizing off-target effects.

  • Hydrogel Formulations: Injectable hydrogels can act as a local depot for the sustained release of STING agonists directly within the tumor. This strategy helps to maintain high local concentrations and reduce systemic exposure.

  • Chemical Modifications: Modifying the chemical structure of CDNs, such as through phosphorothioate linkages (e.g., ADU-S100), can increase their resistance to nuclease degradation and improve their binding affinity to human STING variants.

Q3: Why is intratumoral injection commonly used in clinical trials, and what are its limitations?

A3: Intratumoral (IT) injection is the most common administration route in clinical trials for STING agonists like ADU-S100, E7766, and GSK3745417. This method allows for direct delivery to the tumor site, achieving a high local concentration while limiting systemic exposure and associated toxicities. Despite its advantages for accessible solid tumors, IT injection has significant limitations: it is not suitable for treating metastatic disease or inaccessible tumors, and achieving uniform distribution throughout a large tumor can be challenging.

Q4: How do nanoparticle properties influence the efficacy of STING agonist delivery?

A4: The physical and chemical properties of nanoparticles, such as size, charge, and surface modifications, are critical for effective delivery. Cationic surface modifications can promote cytosolic delivery. Stimuli-responsive nanoparticles, which release their payload in response to the acidic tumor microenvironment, can enhance intracellular release and activation of the STING pathway. Nanoparticle delivery can also redirect the agonist to draining lymph nodes instead of the bloodstream, which is crucial for mounting a potent anti-tumor T-cell response.

Troubleshooting Guide

Problem 1: Low or no observed anti-tumor efficacy after systemic administration of a nanoparticle-formulated STING agonist.

Potential Cause Question to Ask Troubleshooting Steps & Recommendations
Poor Formulation Stability Is the nanoparticle formulation stable in vivo?Characterize nanoparticle size, polydispersity, and drug loading before and after incubation in serum. Optimize the formulation to prevent premature drug release.
Inefficient Tumor Accumulation Does the nanoparticle effectively accumulate at the tumor site?Perform biodistribution studies using a fluorescently labeled nanoparticle or agonist. Consider modifying nanoparticle size (typically 80-100 nm for tumor targeting) or surface chemistry (e.g., PEGylation to increase circulation time).
Insufficient Cellular Uptake/Endosomal Escape Is the STING agonist reaching the cytosol of target cells?Design nanoparticles that facilitate endosomal escape. This can be achieved using pH-responsive polymers or lipids that disrupt the endosomal membrane in the acidic endosome. Confirm cellular uptake via flow cytometry or fluorescence microscopy.
Inactive STING Pathway in Target Cells Do the target tumor or immune cells have a functional STING pathway?Verify STING protein expression in your cell line or tumor model via Western blot. Use a positive control like 2'3'-cGAMP to confirm pathway activatability in vitro. Some tumor cells downregulate STING to evade immune detection.

Problem 2: Significant systemic toxicity (e.g., weight loss, cytokine storm) observed after treatment.

Potential Cause Question to Ask Troubleshooting Steps & Recommendations
Premature Drug Release Is the STING agonist leaking from the delivery vehicle into systemic circulation?Analyze the in vitro release kinetics of your formulation in plasma. If release is too rapid, re-engineer the carrier for greater stability (e.g., using cross-linked polymers or less fluid lipids).
Off-Target Biodistribution Is the delivery system accumulating in healthy organs?Conduct thorough biodistribution studies. To reduce off-target accumulation, consider active targeting strategies, such as conjugating antibodies or ligands that direct the carrier to tumor-specific antigens.
Over-dosing Is the administered dose too high?Perform a dose-titration study to identify the minimum effective dose that provides anti-tumor efficacy with acceptable toxicity. Systemic administration of STING agonists requires careful dose optimization.

Problem 3: Lack of T-cell infiltration or conversion of "cold" tumors to "hot" tumors.

Potential Cause Question to Ask Troubleshooting Steps & Recommendations
Insufficient Agonist Delivery to Antigen-Presenting Cells (APCs) Is the STING agonist being delivered effectively to APCs (like dendritic cells) in the TME?STING activation in APCs is critical for priming anti-tumor T-cells. Analyze uptake by APCs specifically (e.g., CD11c+ cells) via flow cytometry. Consider targeting APCs directly using nanoparticles decorated with ligands for APC-specific receptors (e.g., Clec9a).
Suppressive Tumor Microenvironment Are other immunosuppressive pathways counteracting the STING-mediated response?The STING pathway can upregulate PD-L1, which can dampen the anti-tumor response. Combine STING agonist therapy with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) to achieve a synergistic effect.
Incorrect Timing or Schedule Is the dosing schedule optimal for inducing a sustained immune response?An effective immune response requires time to develop. Evaluate different dosing schedules (e.g., less frequent but higher doses vs. more frequent lower doses) to find the optimal balance between STING activation and recovery periods.

Quantitative Data Summary

The following tables summarize representative quantitative data from studies on STING agonist delivery systems.

Table 1: Characteristics of STING Agonist Nanoparticle Formulations

Delivery SystemSTING AgonistAverage Size (nm)Encapsulation Efficiency (%)Key Finding
Liposomes (dLNPs)diABZI99.858.3Successfully encapsulated a non-nucleotide agonist for breast cancer therapy.
PEGylated Lipid NanoparticlescdGMP~100Not ReportedMarkedly enhanced accumulation in draining lymph nodes (15-fold higher than free cdGMP) and blocked systemic dissemination.
Biodegradable Mesoporous Silica Nanoparticles (bMSN)cGAMP80Not ReportedPotently activated innate and adaptive immune cells, leading to strong antitumor efficacy in melanoma models.
Dextran-based Microparticles (ACE-DEX MPs)cGAMP687 - 1120Not ReportedStimulated a significant increase in tumor-infiltrating leukocytes and robustly inhibited tumor growth.

Table 2: Preclinical Efficacy of Advanced STING Agonist Delivery Systems

ModelTreatmentAdministration RouteOutcome
4T1 Tumor ModelPolymer-chlorin e6 conjugate + PARP inhibitorIntravenous86.3% tumor growth inhibition.
B16F10 MelanomacGAMP MicroparticlesIntratumoralTremendously inhibited tumor sizes in mice.
Canine GlioblastomaSTING Agonist (unspecified)IntratumoralMedian Progression-Free Survival: 14 weeks; Median Overall Survival: 32 weeks.
Syngeneic Mouse TumorsEGFR-Targeted STING Agonist ADCSystemic (Intravenous)Well-tolerated and exhibited potent antitumor efficacy, enhanced when combined with anti-PD-L1.

Key Experimental Protocols

Protocol 1: Confirmation of STING Pathway Activation via Western Blot

This protocol is used to verify that a STING agonist formulation is successfully activating the downstream signaling pathway in target cells.

  • Cell Treatment: Plate target cells (e.g., THP-1 monocytes, bone marrow-derived dendritic cells) and allow them to adhere. Treat cells with your STING agonist formulation, a positive control (e.g., 10 µg/mL 2'3'-cGAMP), and a vehicle control for 2-4 hours.

  • Protein Extraction: Wash cells with cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-phospho-STING, anti-phospho-TBK1, anti-phospho-IRF3) and their total protein counterparts.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A successful activation will show a significant increase in the ratio of phosphorylated protein to total protein in treated samples compared to the vehicle control.

Protocol 2: Preparation of STING Agonist-Loaded Lipid Nanoparticles (LNPs)

This protocol provides a general method for encapsulating a water-soluble STING agonist like cGAMP into LNPs.

  • Lipid Film Hydration: Prepare a lipid mixture in an organic solvent (e.g., chloroform). A typical mixture might include an ionizable lipid, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid. Evaporate the solvent using a rotary evaporator to form a thin lipid film.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer, pH 4.0) containing the STING agonist. Vortex or sonicate the mixture to form multilamellar vesicles.

  • Size Reduction: Reduce the particle size and lamellarity by subjecting the suspension to repeated freeze-thaw cycles followed by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated STING agonist by dialysis or size exclusion chromatography against a neutral pH buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Size and Zeta Potential: Measure the hydrodynamic diameter, polydispersity index (PDI), and surface charge using dynamic light scattering (DLS).

    • Encapsulation Efficiency (EE%): Quantify the amount of encapsulated agonist. This can be done by lysing the LNPs with a detergent (e.g., Triton X-100) and measuring the agonist concentration using HPLC or a fluorescence-based assay, and comparing it to the initial amount used. The formula is: EE% = (Amount of encapsulated drug / Total initial drug amount) x 100.

Visualizations: Pathways and Workflows

Below are diagrams generated using Graphviz to illustrate key pathways and processes.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Viral, Bacterial, or Self-DNA) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING STING (ER Resident) cGAMP->STING Binds & Activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN Type I Interferons (IFN-α/β) & Pro-inflammatory Cytokines pIRF3->IFN Induces Transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Translocates STING_act Activated STING (Translocates to Golgi) STING->STING_act Conformational Change STING_act->TBK1 Recruits & Activates Delivery_Workflow cluster_formulation Formulation cluster_admin Administration & Circulation cluster_tumor Tumor Microenvironment Agonist STING Agonist Formulation Formulated Agonist Agonist->Formulation Carrier Delivery Carrier (e.g., Nanoparticle, ADC) Carrier->Formulation Admin Systemic or Intratumoral Injection Formulation->Admin Circulation Overcomes Barriers (Degradation, Clearance) Admin->Circulation Accumulation Tumor Accumulation (EPR or Targeting) Circulation->Accumulation Uptake Cellular Uptake (APC or Tumor Cell) Accumulation->Uptake Release Cytosolic Release Uptake->Release Activation STING Activation Release->Activation

References

Technical Support Center: Mitigating Off-Target Effects of STING Agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STING (Stimulator of Interferon Genes) Agonist-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the off-target effects of STING Agonist-18 through troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a potent activator of the STING pathway. It is frequently utilized in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2] This approach aims to deliver the STING agonist directly to target cells, such as cancer cells, thereby concentrating its therapeutic effect and minimizing systemic exposure.

Q2: What are the primary off-target effects associated with STING agonists like this compound?

A2: The main off-target effects of STING agonists stem from their powerful immune-stimulatory nature. Systemic administration can lead to a "cytokine storm," characterized by the excessive release of pro-inflammatory cytokines, which can cause systemic inflammation and potential organ damage.[3][4] Chronic activation of the STING pathway in non-target tissues can also contribute to autoimmune-like toxicities.

Q3: How can I mitigate the off-target effects of this compound in my experiments?

A3: The most effective strategy to mitigate off-target effects is through targeted delivery. For this compound, this is primarily achieved by conjugating it to a monoclonal antibody to create an ADC.[5] This directs the agonist to cells expressing the target antigen, reducing its concentration in healthy tissues and thereby minimizing systemic side effects. Nanoparticle-based delivery systems are another promising approach for targeted delivery of STING agonists.

Q4: How can I confirm that the STING pathway is being activated in my target cells?

A4: STING pathway activation can be confirmed through several methods:

  • Western Blotting: Assess the phosphorylation of key downstream proteins such as STING (at Ser366 for human STING) and IRF3. An increase in phosphorylation indicates pathway activation.

  • Cytokine Secretion Assays (ELISA): Measure the production of downstream cytokines, particularly IFN-β and CXCL10, in the cell culture supernatant.

  • Reporter Assays: Utilize a cell line engineered with a luciferase or other reporter gene under the control of an IFN-stimulated response element (ISRE). Increased reporter activity signifies Type I interferon signaling.

Q5: What are the critical controls to include in my experiments?

A5: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the delivery vehicle (e.g., DMSO, saline) alone to control for any effects of the solvent.

  • Unstimulated Control: Cells that are not treated with any agonist to establish a baseline.

  • Positive Control: A known STING agonist (e.g., 2'3'-cGAMP) to confirm that the STING pathway is functional in your cell line.

  • Negative Control (for ADCs): An unconjugated antibody or an ADC with a non-targeting antibody to control for any effects of the antibody itself.

  • Cell Line Control: If using a specific cell line for the first time, verify STING protein expression by Western blot, as some cell lines may have low or absent STING expression.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered when working with this compound.

Issue 1: High Off-Target Cytokine Production In Vivo
Possible Cause Troubleshooting & Optimization
Systemic exposure of the free agonist Ensure the purity of the this compound ADC. Unconjugated agonist can cause systemic immune activation. Consider including a purification step after conjugation to remove any free agonist.
"Leaky" linker in the ADC If using a cleavable linker, it may be unstable in circulation, leading to premature release of the agonist. Evaluate the stability of the linker in plasma. Consider using a more stable linker or a non-cleavable linker.
High dose of ADC Perform a dose-response study to determine the optimal therapeutic window that maximizes on-target activity while minimizing systemic cytokine release.
Cross-reactivity of the antibody Ensure the antibody used in the ADC has high specificity for the target antigen to avoid binding to and activating STING in non-target cells.
Issue 2: No or Low STING Pathway Activation in Target Cells
Possible Cause Troubleshooting & Optimization
Low STING expression in the cell line Verify STING protein expression levels in your target cell line by Western blot. Some cell lines may not express STING and are therefore not suitable for these experiments.
Inefficient internalization of the ADC Confirm that the target antigen is internalized upon antibody binding. Use a fluorescently labeled antibody and microscopy to visualize internalization.
Ineffective release of the agonist from the ADC If using a non-cleavable linker, the agonist may not be efficiently released in the cell. If using a cleavable linker, ensure the necessary enzymes for cleavage are present in the target cell's endosomes/lysosomes.
Degradation of this compound Ensure proper storage and handling of the compound to prevent degradation. Prepare fresh dilutions for each experiment.
Incorrect experimental timeline Optimize the incubation time for the ADC. A time-course experiment can determine the point of maximal STING activation. Pre-incubation with inhibitors or other agents may also affect the timing.
Issue 3: Inconsistent Results in STING Activation Assays
Possible Cause Troubleshooting & Optimization
Cell viability issues High concentrations of the agonist or ADC may be cytotoxic. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cell death.
Issues with Western blotting Use lysis buffers containing phosphatase and protease inhibitors to preserve protein phosphorylation. Always include loading controls (e.g., β-actin, GAPDH) and probe for total STING and IRF3 to normalize for protein levels.
Variability in ELISA Ensure consistent cell seeding densities and incubation times. Create a fresh standard curve for each assay. Run samples in duplicate or triplicate.
Reporter cell line instability Reporter cell lines can lose their responsiveness over time. Regularly check the response to a positive control and consider re-deriving the cell line if responsiveness declines.

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay using Western Blot

This protocol describes how to measure the phosphorylation of STING and IRF3 in response to this compound ADC treatment.

Materials:

  • Target cells expressing the antigen of interest

  • Complete cell culture medium

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Positive control (e.g., 2'3'-cGAMP)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (anti-pSTING, anti-STING, anti-pIRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Seed target cells in a 6-well plate to achieve 70-90% confluency on the day of treatment.

  • Treatment: Treat cells with the desired concentrations of this compound ADC, vehicle control, or positive control for the determined optimal time (e.g., 3 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Develop the blot using a chemiluminescent substrate and image.

Protocol 2: In Vivo Anti-Tumor Efficacy and Off-Target Cytokine Analysis

This protocol provides a framework for assessing the in vivo efficacy of a this compound ADC and measuring systemic cytokine levels.

Materials:

  • Syngeneic mouse tumor model (e.g., CT26 in BALB/c mice)

  • This compound ADC formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • ELISA kits for relevant cytokines (e.g., IFN-β, TNF-α, IL-6)

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 50-100 mm³).

  • Treatment Administration: Randomize mice into treatment groups and administer the this compound ADC or vehicle control (e.g., via intravenous injection).

  • Tumor Measurement: Measure tumor volume every 2-3 days.

  • Blood Collection: At specified time points post-treatment (e.g., 6, 24, and 48 hours), collect blood samples via tail vein or cardiac puncture.

  • Cytokine Analysis: Isolate plasma and measure cytokine levels using ELISA kits according to the manufacturer's instructions.

  • Endpoint: Monitor survival or euthanize mice when tumors reach the maximum allowed size.

Data Presentation

Table 1: Representative In Vitro Cytotoxicity Data
TreatmentConcentration (µM)Cell Viability (%)
Vehicle Control-100
Free this compound0.198
195
1070
This compound ADC0.199
197
1085
Non-targeting ADC1098

Note: Data are representative and should be determined empirically for each cell line and ADC.

Table 2: Representative In Vivo Systemic Cytokine Levels
Treatment GroupIFN-β (pg/mL) at 6hTNF-α (pg/mL) at 6h
Vehicle Control< 20< 50
Free this compound (systemic)> 2000> 5000
This compound ADC150400
Non-targeting ADC< 30< 60

Note: Data are representative and will vary depending on the mouse model, ADC, and dosage.

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING_dimer STING (dimer) cGAMP->STING_dimer binds & activates STING_active Activated STING STING_dimer->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer_p p-IRF3 (dimer) Gene_expression Type I IFN & Inflammatory Gene Expression IRF3_dimer_p->Gene_expression induces IRF3->IRF3_dimer_p dimerizes

Caption: The cGAS-STING signaling pathway.

ADC_Workflow cluster_extracellular Extracellular Space cluster_intracellular Intracellular ADC This compound ADC Antigen Target Antigen ADC->Antigen binds to Tumor_cell Tumor Cell Endosome Endosome Tumor_cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome fuses with Released_agonist Released this compound Lysosome->Released_agonist releases STING_activation STING Pathway Activation Released_agonist->STING_activation

Caption: Workflow of this compound ADC action.

Troubleshooting_Logic Start Experiment Start: Treat cells with This compound Check_Activation Measure STING Pathway Activation (pSTING, pIRF3, IFN-β) Start->Check_Activation Low_Activation Low/No Activation Check_Activation->Low_Activation No Sufficient_Activation Sufficient Activation Check_Activation->Sufficient_Activation Yes Troubleshoot Troubleshoot: - Check STING expression - Verify ADC internalization - Confirm agonist release - Check agonist integrity Low_Activation->Troubleshoot Check_Toxicity Measure Off-Target Effects/Toxicity (Systemic Cytokines, Cell Viability) Sufficient_Activation->Check_Toxicity High_Toxicity High Toxicity Check_Toxicity->High_Toxicity Yes Acceptable_Toxicity Acceptable Toxicity Check_Toxicity->Acceptable_Toxicity No Optimize Optimize: - Purify ADC - Check linker stability - Titrate dose High_Toxicity->Optimize Proceed Proceed with Experiment Acceptable_Toxicity->Proceed

Caption: Logical workflow for troubleshooting experiments.

References

Troubleshooting low efficacy of STING agonist-18 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for STING (Stimulator of Interferon Genes) agonist-18. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting the in vivo efficacy of STING agonist-18, a non-cyclic dinucleotide (non-CDN) agonist often utilized in the synthesis of antibody-drug conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.

Troubleshooting Guides

This section addresses specific issues that may arise when low in vivo efficacy of this compound is observed.

Question 1: I am not observing the expected anti-tumor response after in vivo administration of this compound. What are the potential reasons for this lack of efficacy?

Answer: Several factors can contribute to the low efficacy of this compound in vivo. Here is a step-by-step guide to troubleshoot this issue:

  • Formulation and Stability:

    • Question: Is the formulation of this compound optimal for in vivo delivery?

    • Troubleshooting: this compound, as a small molecule, may have solubility and stability challenges. Ensure that the vehicle used for administration is appropriate and that the compound is fully solubilized. For non-conjugated this compound, consider formulations with PEG300 and Tween 80 to improve solubility. If using an ADC formulation, ensure the integrity of the conjugate. Minimize freeze-thaw cycles of stock solutions.

  • Dosage and Administration Route:

    • Question: Is the dose and administration route of this compound appropriate for the tumor model?

    • Troubleshooting: The optimal dose and route are critical for efficacy. For systemic administration of non-CDN STING agonists, a dose-response study is recommended. While intratumoral (IT) injection can concentrate the agonist at the tumor site, systemic delivery (e.g., intravenous or subcutaneous) may be necessary for metastatic disease, though it can be associated with toxicity.[1] For ADCs, the dosage is typically based on the antibody component.

  • STING Pathway Competency of the Tumor Model:

    • Question: Does the tumor cell line and the tumor microenvironment (TME) have a functional STING pathway?

    • Troubleshooting: Some tumor cells downregulate or silence the STING gene, leading to a lack of response.[2] Verify STING expression in your tumor cell line by Western blot or qPCR. The TME also plays a crucial role; the presence of immune cells like dendritic cells (DCs) and T cells is necessary for an effective anti-tumor response.

  • Pharmacokinetics and Biodistribution:

    • Question: Is this compound reaching the tumor at a sufficient concentration and for an adequate duration?

    • Troubleshooting: Non-CDN STING agonists can have short half-lives. If using a non-conjugated form, consider the pharmacokinetic profile. For ADCs, the antibody component should effectively target the tumor. Biodistribution studies using a labeled version of the agonist or ADC can confirm tumor localization.

Question 2: My in vivo experiment with a this compound ADC shows limited efficacy. How can I troubleshoot an ADC-specific issue?

Answer: When working with a this compound ADC, several unique factors can influence its efficacy:

  • Antibody Targeting and Internalization:

    • Question: Is the antibody component of the ADC effectively targeting and internalizing into the tumor cells?

    • Troubleshooting: Confirm the expression of the target antigen on your tumor cells. Evaluate the binding affinity and internalization rate of the antibody. Poor internalization will prevent the STING agonist payload from reaching the cytosol where it acts.

  • Linker Stability and Cleavage:

    • Question: Is the linker connecting this compound to the antibody stable in circulation and efficiently cleaved within the tumor cell?

    • Troubleshooting: The choice of linker is critical. A linker that is too stable may not release the agonist, while a linker that is too labile can lead to premature release and systemic toxicity.[3] Ensure the linker is designed to be cleaved by enzymes present in the target cell's lysosome.

  • Drug-to-Antibody Ratio (DAR):

    • Question: Is the DAR of the ADC optimal?

    • Troubleshooting: A low DAR may not deliver enough agonist to the tumor, while a high DAR can lead to ADC aggregation, poor pharmacokinetics, and increased toxicity. The optimal DAR should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

A1: this compound is a non-CDN STING agonist. It activates the STING pathway, which is a key component of the innate immune system.[4] Upon binding to the STING protein in the endoplasmic reticulum, it triggers a conformational change and downstream signaling cascade involving TBK1 and IRF3. This leads to the production of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines. These cytokines, in turn, promote the maturation of dendritic cells, enhance antigen presentation, and stimulate the activity of natural killer (NK) cells and cytotoxic T lymphocytes, leading to an anti-tumor immune response.

Q2: Should I administer this compound intratumorally or systemically?

A2: The choice of administration route depends on your experimental goals. Intratumoral (IT) administration delivers a high concentration of the agonist directly to the tumor microenvironment, which can be effective for localized tumors.[5] However, for metastatic or inaccessible tumors, systemic administration (intravenous or subcutaneous) is necessary. Systemic administration of STING agonists has shown promise but can also lead to systemic inflammation and toxicity. Using this compound in an ADC format is a strategy to enable systemic delivery with improved tumor targeting and a better safety profile.

Q3: How can I confirm that this compound is activating the STING pathway in my in vivo model?

A3: Several methods can be used to assess STING pathway activation in vivo:

  • Cytokine Analysis: Measure the levels of IFN-β in the serum or tumor lysates 6-24 hours post-administration using ELISA.

  • Immunophenotyping: Analyze immune cell populations in the tumor and spleen by flow cytometry. Look for an increase in activated dendritic cells (e.g., CD80+, CD86+), and an influx of CD8+ T cells into the tumor.

  • Gene Expression Analysis: Perform qPCR on tumor tissue to measure the upregulation of interferon-stimulated genes (ISGs).

  • Western Blot: Analyze tumor lysates for the phosphorylation of STING, TBK1, and IRF3.

  • PET Imaging: 18F-FDG PET can be used to visualize lymphocyte activation in lymphoid organs as a pharmacodynamic marker of STING activation.

Q4: What are some common reasons for observing high toxicity with this compound in vivo?

A4: High toxicity can result from several factors:

  • Excessive Cytokine Production: Overstimulation of the STING pathway can lead to a "cytokine storm," causing systemic inflammation.

  • Off-Target Effects: Systemic administration of a non-targeted STING agonist can activate the pathway in healthy tissues.

  • Formulation Issues: The vehicle used for administration may have its own toxicity.

  • High Dose: The administered dose may be too high for the specific animal model. A dose-escalation study is recommended to determine the maximum tolerated dose (MTD).

Data Presentation

Table 1: Troubleshooting Low Efficacy of this compound

Potential Issue Possible Cause Recommended Action
No Tumor Regression Poor formulation/solubilityOptimize vehicle; sonicate or vortex to ensure dissolution.
Suboptimal dose or routePerform a dose-response study; compare IT vs. systemic routes.
STING pathway is not functional in the tumor modelVerify STING expression in tumor cells via Western blot or qPCR.
Poor bioavailability/short half-lifeConsider a nanoparticle formulation or ADC to improve PK/PD.
ADC-Specific Issues Ineffective antibody targetingConfirm target antigen expression on tumor cells.
Inefficient linker cleavageUse a linker known to be cleaved in the lysosomal compartment.
Suboptimal Drug-to-Antibody Ratio (DAR)Synthesize and test ADCs with varying DARs.

Table 2: In Vivo Dosing and Administration of Non-CDN STING Agonists in Mice

Agonist Dose Route Tumor Model Reference
diABZI1.5 mg/kgIntravenousPancreatic Cancer
diABZI2 mg/kgIntravenousMelanoma
MSA-2200 mg/kgOral-
ALG-03104825 or 100 µgIntratumoralColon Carcinoma

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of this compound in a Syngeneic Mouse Tumor Model

  • Cell Culture and Tumor Implantation:

    • Culture a murine tumor cell line (e.g., CT26 colon carcinoma, B16-F10 melanoma) in appropriate media.

    • Harvest cells and resuspend in sterile PBS or media at a concentration of 1 x 10^6 cells per 100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of 6-8 week old syngeneic mice (e.g., BALB/c for CT26, C57BL/6 for B16-F10).

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers.

    • When tumors reach an average size of 50-100 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Drug Formulation and Administration:

    • Prepare the vehicle control and this compound formulations. For a non-conjugated agonist, a common vehicle is a solution of DMSO, PEG300, Tween 80, and water.

    • Administer the treatment according to the planned schedule (e.g., every 3 days for 3 doses) via the chosen route (intratumoral or intravenous).

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize mice and excise tumors for further analysis (e.g., histology, flow cytometry, Western blot).

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis to determine the significance of any anti-tumor effects.

Protocol 2: Assessment of STING Pathway Activation by Western Blot

  • Sample Preparation:

    • Excise tumors from treated and control mice and snap-freeze in liquid nitrogen.

    • Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates and collect the supernatant. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST and apply an ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualization

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING Dimer cGAMP->STING activates STING_Agonist_18 This compound STING_Agonist_18->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 Dimer IRF3->p_IRF3 ISGs Interferon-Stimulated Genes (ISGs) p_IRF3->ISGs translocates to nucleus & induces transcription IFN Type I Interferons (IFN-α/β) ISGs->IFN leads to production of

Caption: STING Signaling Pathway Activation by this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Efficacy & PD Assessment Tumor_Implantation Tumor Cell Implantation (Syngeneic Model) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Formulation This compound Formulation Randomization->Formulation Administration In Vivo Administration (IT or Systemic) Formulation->Administration Tumor_Measurement Tumor Volume Measurement Administration->Tumor_Measurement PD_Analysis Pharmacodynamic Analysis (Cytokines, Flow Cytometry, Western Blot) Administration->PD_Analysis Data_Analysis Data Analysis & Interpretation Tumor_Measurement->Data_Analysis PD_Analysis->Data_Analysis

Caption: In Vivo Experimental Workflow for this compound.

troubleshooting_tree Start Low In Vivo Efficacy of this compound Check_Formulation Check Formulation & Stability Start->Check_Formulation Check_Dose Check Dose & Administration Route Check_Formulation->Check_Dose No Issue Optimize_Formulation Optimize Formulation Check_Formulation->Optimize_Formulation Issue Found Check_STING Check STING Pathway Competency Check_Dose->Check_STING No Issue Dose_Response Perform Dose-Response Study Check_Dose->Dose_Response Issue Found Check_ADC ADC-Specific Checks Check_STING->Check_ADC No Issue Validate_Model Validate Tumor Model (STING Expression) Check_STING->Validate_Model Issue Found Optimize_ADC Optimize ADC Design (Target, Linker, DAR) Check_ADC->Optimize_ADC Issue Found

References

Technical Support Center: Optimizing STING Agonist-18 Formulation for Systemic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the systemic delivery of STING Agonist-18.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and in vitro/in vivo testing of this compound.

Issue Potential Cause Recommended Solution
Low In Vitro STING Activation (e.g., low IFN-β secretion) 1. Inefficient Cellular Uptake: this compound, like many cyclic dinucleotides (CDNs), is negatively charged and hydrophilic, limiting its ability to cross cell membranes.[1][2][3]a. Use a Transfection Reagent: Employ lipid-based transfection reagents or electroporation to facilitate cytosolic delivery in vitro.[4] b. Encapsulate in Nanoparticles: Formulate this compound into nanoparticles (e.g., liposomes, polymeric nanoparticles) to enhance cellular uptake.[5]
2. Agonist Degradation: Phosphodiester bonds in this compound may be susceptible to degradation by extracellular or intracellular phosphodiesterases like ENPP1.a. Prepare Fresh Solutions: Always use freshly prepared solutions of the agonist for experiments. b. Minimize Freeze-Thaw Cycles: Aliquot and store the agonist at -80°C to avoid repeated freeze-thaw cycles. c. Use Nuclease-Free Reagents: Ensure all buffers and media are nuclease-free. d. Encapsulation: Formulation can protect the agonist from enzymatic degradation.
3. Low STING Expression in Cell Line: The selected cell line may have low endogenous expression of STING.a. Verify STING Expression: Confirm STING protein levels via Western blot. b. Select Appropriate Cell Line: Use cell lines known to have a robust STING pathway, such as THP-1 monocytes or certain fibroblast lines.
High Variability in Nanoparticle Formulation 1. Inconsistent Formulation Parameters: Minor variations in lipid/polymer concentration, mixing speed, or temperature can affect nanoparticle size and encapsulation efficiency.a. Standardize Protocols: Strictly adhere to a standardized protocol for nanoparticle synthesis. b. Control Mixing Parameters: Use a controlled mixing system (e.g., microfluidic device) for reproducible results.
2. Component Quality: Variability in the quality of lipids, polymers, or this compound can impact formulation consistency.a. Use High-Purity Components: Source all formulation components from reputable suppliers and verify their purity. b. Characterize Raw Materials: Perform quality control checks on incoming raw materials.
Poor In Vivo Efficacy of Systemic Formulation 1. Rapid Systemic Clearance: Small molecule agonists and small nanoparticles can be rapidly cleared from circulation.a. Optimize Nanoparticle Size: Aim for a nanoparticle size that avoids rapid renal clearance but allows for tumor accumulation (typically 80-200 nm). b. PEGylation: Modify the surface of nanoparticles with polyethylene glycol (PEG) to increase circulation half-life.
2. Low Tumor Accumulation: The formulation may not be effectively targeting or accumulating in the tumor microenvironment (TME).a. Leverage the EPR Effect: Optimize nanoparticle size and stability to take advantage of the enhanced permeability and retention (EPR) effect in tumors. b. Active Targeting: Conjugate targeting ligands (e.g., antibodies against tumor-specific antigens) to the nanoparticle surface.
3. Systemic Toxicity/Cytokine Storm: High systemic exposure to the STING agonist can lead to widespread inflammation and adverse effects.a. Controlled Release Formulation: Design the formulation for sustained or triggered release of the agonist within the TME. b. Optimize Dosing Regimen: Conduct dose-escalation studies to find the maximum tolerated dose (MTD) and optimal therapeutic window.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges of delivering this compound systemically?

A1: The main challenges include its poor pharmacokinetic properties due to high hydrophilicity and negative charge, which limit cell membrane permeability. Additionally, it is susceptible to enzymatic degradation in the bloodstream and can be rapidly cleared from circulation. Uncontrolled systemic exposure can also lead to significant toxicity.

Q2: Why should I use a nanoparticle-based delivery system for this compound?

A2: Nanoparticle-based systems, such as liposomes or polymeric nanoparticles, can overcome many of the challenges of systemic delivery. They protect the agonist from degradation, improve its circulation half-life, enhance its delivery into the cytosol of target cells, and can be designed to increase its accumulation in tumor tissue.

Q3: How do I measure the successful encapsulation of this compound into my nanoparticle formulation?

A3: Encapsulation efficiency can be determined by separating the nanoparticles from the unencapsulated ("free") agonist using techniques like ultracentrifugation or size exclusion chromatography. The amount of agonist in the supernatant (free) and in the nanoparticle pellet (encapsulated) can then be quantified using a suitable analytical method, such as HPLC or a fluorescence-based assay if the agonist is labeled.

Q4: What are the key readouts to confirm STING pathway activation in vitro and in vivo?

A4: Key readouts for STING activation include:

  • Phosphorylation of STING and IRF3: Detectable by Western blot, this is a direct and early indicator of pathway activation.

  • Type I Interferon (IFN-β) Production: A primary downstream cytokine, its secretion can be measured by ELISA.

  • Chemokine (e.g., CXCL10) Production: Another important downstream effector, also measurable by ELISA.

  • Upregulation of Interferon-Stimulated Genes (ISGs): Can be quantified by qRT-PCR.

Q5: Should I administer my this compound formulation intratumorally or systemically?

A5: While intratumoral injection is a more direct approach that limits systemic toxicity, it is only suitable for accessible tumors and may not address metastatic disease. Systemic administration is necessary for treating metastatic or inaccessible tumors. Formulations that enhance tumor-specific delivery are crucial for improving the therapeutic index of systemically delivered this compound.

Experimental Protocols

Protocol 1: Formulation of this compound Loaded Lipid Nanoparticles (LNPs)

This protocol describes a standard lipid film hydration method for encapsulating this compound.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000 in chloroform)

  • This compound

  • Hydration buffer (e.g., sterile PBS)

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the desired lipids in chloroform at the desired molar ratio.

    • Attach the flask to a rotary evaporator.

    • Evaporate the chloroform under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

    • Continue to dry under vacuum for at least 1 hour to remove residual solvent.

  • Hydration:

    • Prepare a solution of this compound in the hydration buffer at the desired concentration.

    • Add the agonist solution to the dried lipid film.

    • Hydrate the film by rotating the flask in a water bath set above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Sonication:

    • To reduce the size of the MLVs, sonicate the suspension using a bath or probe sonicator. Maintain the temperature above the lipid transition temperature.

  • Extrusion:

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid transition temperature.

    • Pass the lipid suspension through the extruder 11-21 times to form unilamellar vesicles of a defined size.

  • Purification and Sterilization:

    • Remove unencapsulated this compound by dialysis or size exclusion chromatography.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the formulation at 4°C.

Protocol 2: Characterization of Nanoparticle Formulations
Parameter Method Typical Expected Results
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Size: 80-200 nm for systemic delivery. PDI: < 0.2 for a homogenous population.
Zeta Potential Laser Doppler VelocimetrySlightly negative or near-neutral to minimize non-specific interactions in vivo.
Morphology Transmission Electron Microscopy (TEM)Spherical vesicles confirming nanoparticle structure.
Encapsulation Efficiency (%) HPLC or Fluorescence Assay> 80-90% is desirable.
Protocol 3: In Vitro STING Activation Assay using THP-1 Cells

This protocol outlines the steps for treating THP-1 cells (a human monocytic cell line) with a this compound formulation and measuring the resulting IFN-β secretion.

Materials:

  • THP-1 cells

  • RPMI-1640 medium with 10% FBS

  • This compound formulation and empty nanoparticle control

  • PMA (Phorbol 12-myristate 13-acetate) for cell differentiation

  • Human IFN-β ELISA kit

Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.

    • Seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Cell Treatment:

    • Prepare serial dilutions of the this compound formulation and the empty nanoparticle control in cell culture medium.

    • Remove the medium from the rested cells and add the treatment solutions.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cell debris.

    • Quantify the concentration of IFN-β in the supernatants using a human IFN-β ELISA kit, following the manufacturer’s instructions.

    • Analyze the results to determine the dose-dependent activation of the STING pathway.

Visualizations

STING Signaling Pathway

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi Compartment cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Binds cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes STING_dimer STING (Dimer) cGAMP->STING_dimer Binds & Activates ATP_GTP ATP + GTP ATP_GTP->cGAS STING_active Activated STING STING_dimer->STING_active Translocates TBK1 TBK1 STING_active->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Recruits & Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISGs Transcription of Type I IFNs & ISGs pIRF3->ISGs Translocates & Initiates Transcription

Caption: The cGAS-STING signaling pathway.

Experimental Workflow for Formulation and Testing

Workflow cluster_char cluster_invitro cluster_invivo formulation 1. Nanoparticle Formulation characterization 2. Physicochemical Characterization formulation->characterization invitro 3. In Vitro STING Activation Assay characterization->invitro char_details DLS (Size, PDI) TEM (Morphology) Zeta Potential Encapsulation Efficiency characterization->char_details invivo 4. In Vivo Efficacy Study invitro->invivo invitro_details Cell Viability IFN-β & Cytokine Secretion (ELISA) Western Blot (p-STING/p-IRF3) invitro->invitro_details invivo_details Tumor Growth Inhibition Pharmacokinetics Immunophenotyping (FACS) Survival Analysis invivo->invivo_details

Caption: Workflow for STING agonist formulation and evaluation.

References

Challenges in STING agonist-18 ADC linker stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for STING Agonist-18 ADC Development.

This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of linker stability in this compound Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in ensuring the linker stability of a this compound ADC?

A1: The primary challenge is to design a linker that is highly stable in the systemic circulation to prevent premature release of the this compound payload, while also allowing for efficient and rapid cleavage once the ADC has been internalized by the target cell.[1] Premature payload release can lead to systemic immune activation, off-target toxicity, and reduced therapeutic efficacy.[2][3] Additionally, the unique chemical structures of some STING agonists can present challenges for attaching standard linkers.[4] The hydrophobicity of the payload can also contribute to ADC aggregation, which affects stability and pharmacokinetic properties.[5]

Q2: How does the choice of linker (cleavable vs. non-cleavable) impact the stability and efficacy of a this compound ADC?

A2: The choice between a cleavable and non-cleavable linker is critical for STING agonist ADCs.

  • Cleavable linkers are designed to release the payload under specific conditions within the tumor or cell (e.g., acidic pH, presence of specific enzymes like cathepsins). This allows for localized STING activation. However, they can be susceptible to premature cleavage in plasma. For STING agonists, studies have shown that an ester-based cleavable linker can provide a good balance of stability and activity, showing minimal off-target effects compared to some non-cleavable and peptide-cleavable linkers.

  • Non-cleavable linkers rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload. This generally provides greater plasma stability but may result in the release of a payload-linker-amino acid catabolite, which must be confirmed to retain STING agonist activity. Target-independent activity has been observed with non-cleavable STING agonist ADCs, suggesting that linker choice is crucial for managing toxicity.

Q3: What are the consequences of premature linker cleavage in the systemic circulation?

A3: Premature cleavage of the linker releases the this compound payload into the bloodstream before it reaches the target tumor cells. This has several negative consequences:

  • Systemic Toxicity: Widespread, non-targeted activation of the STING pathway can lead to a systemic inflammatory response, excessive cytokine release, and potential autoimmune-like side effects.

  • Reduced Efficacy: A lower concentration of the payload reaches the tumor microenvironment, diminishing the intended anti-tumor immune response.

  • Off-Target Effects: The free payload can be taken up by healthy tissues, causing unintended biological effects. The released payload may also bind to other circulating proteins, such as albumin, altering its pharmacokinetic profile and potentially leading to off-target toxicity.

Q4: How does the hydrophobicity of a STING agonist payload affect linker stability and ADC aggregation?

A4: The hydrophobic nature of many small molecule payloads, including potentially non-CDN STING agonists, can significantly impact ADC stability. High hydrophobicity increases the propensity for the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs). This aggregation can lead to poor pharmacokinetics, faster clearance from circulation, and potential immunogenicity. To counteract this, strategies include incorporating hydrophilic linkers or spacers (e.g., PEG) and optimizing the DAR to maintain a balance between payload delivery and ADC stability.

Q5: Why is linker stability particularly important for an immune-stimulating payload like a STING agonist compared to a traditional cytotoxic payload?

A5: While linker stability is crucial for all ADCs, it is especially critical for those with immune-stimulating payloads like STING agonists. Traditional cytotoxic payloads kill cells directly, and while off-target toxicity is a major concern, the effect is often dose-dependent and localized to the cells that take up the free drug. In contrast, a STING agonist activates a powerful signaling pathway that amplifies an immune response. A small amount of prematurely released STING agonist can trigger a widespread and potent inflammatory cascade, leading to systemic and potentially severe immune-related adverse events that are disproportionate to the amount of released drug.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions & Troubleshooting Steps
High levels of free this compound detected in plasma. 1. Linker Chemistry: The linker is susceptible to cleavage by plasma enzymes or reducing agents (e.g., glutathione for disulfide linkers). 2. Retro-Michael Reaction: Thiosuccinimide linkages (from maleimide chemistry) can undergo a retro-Michael reaction, leading to deconjugation.1. Select a More Stable Linker: Consider enzyme-cleavable linkers like Val-Cit, which are generally stable in plasma but cleaved by lysosomal proteases. Ester-based linkers have also shown high stability for STING agonist ADCs. 2. Introduce Steric Hindrance: Modify the linker design to create steric hindrance around the cleavage site to improve stability. 3. Optimize Conjugation Chemistry: If using maleimide chemistry, consider self-hydrolyzing maleimides to create a more stable final linkage.
ADC aggregation or precipitation during formulation or storage. 1. High Payload Hydrophobicity: The this compound payload is highly hydrophobic. 2. High Drug-to-Antibody Ratio (DAR): A high number of payload molecules increases the overall hydrophobicity of the ADC. 3. Suboptimal Formulation: The pH, buffer components, or excipients are not suitable for maintaining ADC solubility.1. Optimize DAR: Aim for a lower, more homogeneous DAR using site-specific conjugation techniques. 2. Incorporate Hydrophilic Linkers: Use linkers containing hydrophilic spacers like polyethylene glycol (PEG) to mask the payload's hydrophobicity. 3. Screen Formulations: Experiment with different buffers (e.g., histidine, citrate), pH levels (typically 5.0-7.0), and stabilizing excipients (e.g., polysorbate 20/80, sucrose, arginine).
Inconsistent or low potency in in vitro cell-based assays. 1. Inefficient Payload Release: The linker is too stable and is not being cleaved effectively within the endosomal/lysosomal compartment of the target cell. 2. Payload Instability: The STING agonist itself is being degraded by the harsh environment of the lysosome.1. Match Linker to Target Environment: Ensure the linker's cleavage mechanism is appropriate for the target cell's biology (e.g., use a protease-sensitive linker like Val-Cit if cathepsin B is highly expressed in the target cell's lysosomes). 2. Conduct Lysosomal Stability Assays: Incubate the linker-payload with isolated lysosomes or in a lysosomal mimic system to confirm efficient cleavage and payload stability.
Unexpected off-target toxicity or rapid clearance in vivo. 1. Premature Payload Release: The linker is not as stable in vivo as predicted by in vitro assays. 2. Payload Transfer to Albumin: For certain linker types, the payload deconjugates and then covalently binds to circulating proteins like albumin.1. Perform Cross-Species Plasma Stability: Evaluate linker stability in plasma from multiple species (e.g., mouse, rat, cynomolgus monkey, human) as stability can vary. 2. Conduct In Vivo PK Studies: Analyze plasma samples over time to measure total antibody, intact ADC, and free payload concentrations to understand the ADC's stability profile in vivo. 3. Analyze for Adducts: Use LC-MS to detect potential payload-albumin adducts in plasma samples.

Quantitative Data Summary: Linker Stability Comparison

The stability of an ADC linker is a critical parameter, often quantified by its half-life (t₁/₂) in plasma. The following table summarizes reported stability characteristics for common cleavable linker types.

Linker TypeCleavage MechanismPlasma StabilityKey Features & Considerations
Peptide (e.g., Val-Cit) Protease-cleavable (e.g., Cathepsin B in lysosomes)HighHigh plasma stability; specific cleavage by tumor-associated proteases. Efficacy depends on protease expression levels in the tumor.
Hydrazone pH-sensitive (cleaved at acidic pH of endosomes/lysosomes)ModerateCan be prone to hydrolysis in systemic circulation (pH 7.4), leading to premature drug release. Stability can be modulated by modifying the linker structure.
Disulfide Glutathione-sensitive (cleaved by high intracellular GSH concentrations)Moderate to HighStability can be tuned by introducing steric hindrance around the disulfide bond. Susceptible to exchange with circulating thiols (e.g., on albumin).
β-Glucuronide Enzyme-cleavable (β-glucuronidase in tumor microenvironment)HighHighly stable in plasma; offers specific release at the tumor site where the enzyme is active.
Ester-based Enzyme-cleavable (Esterases)HighHas been identified as a promising stable linker for STING agonist ADC platforms, showing a favorable balance of stability and payload release.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a method to evaluate the stability of a this compound ADC and the rate of payload deconjugation in plasma.

1. Materials:

  • This compound ADC

  • Control ADC with a known stable linker

  • Plasma from relevant species (e.g., human, mouse, cyno)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample collection tubes

  • Analysis instrumentation (e.g., LC-MS, ELISA plate reader)

2. Methodology:

  • Preparation: Pre-warm plasma and PBS to 37°C.

  • ADC Incubation: Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma. As a control, prepare a parallel incubation of the ADC in PBS to assess inherent stability.

  • Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt further degradation.

  • Analysis: Analyze the samples to quantify the concentration of intact ADC and/or free payload.

    • LC-MS: Directly measure the average Drug-to-Antibody Ratio (DAR) at each time point. A decrease in DAR over time indicates payload deconjugation. This method can also identify and quantify free payload.

    • ELISA: Use two separate ELISAs: one to measure total antibody concentration and another to measure the concentration of antibody-conjugated payload. The difference between these values indicates the extent of drug deconjugation.

  • Data Calculation: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the plasma half-life (t₁/₂) of the ADC.

Protocol 2: In Vivo Pharmacokinetic (PK) Study for Stability Assessment

This protocol describes how to evaluate the in vivo stability and pharmacokinetic profile of a this compound ADC in an animal model.

1. Materials:

  • This compound ADC

  • Appropriate animal model (e.g., mice or rats)

  • Dosing and blood collection equipment

  • Anticoagulant (e.g., K₂EDTA)

  • Centrifuge for plasma separation

  • Analysis instrumentation (LC-MS is preferred for this comprehensive analysis)

2. Methodology:

  • Dosing: Administer a single intravenous (IV) dose of the ADC to the animal model.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168, and 336 hours post-dose).

  • Plasma Preparation: Process the blood samples with anticoagulant and centrifuge to isolate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Use a validated bioanalytical method (typically immuno-affinity capture followed by LC-MS) to determine the plasma concentrations of three key analytes:

    • Total Antibody: The concentration of the antibody, regardless of whether it is conjugated to the payload.

    • Intact ADC: The concentration of the antibody that is still conjugated to the this compound payload.

    • Free Payload: The concentration of the this compound that has been released from the ADC.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key PK parameters (e.g., clearance, volume of distribution, and half-life) for each of the three analytes. Comparing the half-life of the intact ADC to the total antibody provides a clear measure of the ADC's in vivo linker stability.

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Tumor Cell cluster_effect Cellular Effect ADC 1. ADC Circulates Antigen 2. Binds to Tumor Antigen ADC->Antigen Internalization 3. Internalization (Endocytosis) Antigen->Internalization Endosome 4. Endosome Internalization->Endosome Lysosome 5. Lysosome (Low pH, Enzymes) Endosome->Lysosome Cleavage 6. Linker Cleavage Lysosome->Cleavage Release 7. Payload Release Cleavage->Release STING 8. STING Pathway Activation Release->STING

Caption: General mechanism of action for an antibody-drug conjugate (ADC).

STING_Signaling_Pathway Payload Released STING Agonist-18 STING STING Activation (ER/Golgi) Payload->STING TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 Dimerization IRF3 Dimerization IRF3->Dimerization Translocation Nuclear Translocation Dimerization->Translocation IFN Type I Interferon (IFN) Gene Transcription Translocation->IFN Response Anti-Tumor Immune Response IFN->Response

Caption: Activation of the STING signaling pathway by a released agonist.

Experimental_Workflow start Start: ADC Sample incubation Incubate ADC in Plasma and PBS (Control) at 37°C start->incubation sampling Collect Aliquots at Timed Intervals (0-168h) incubation->sampling storage Flash Freeze Samples at -80°C sampling->storage analysis Analysis by LC-MS or ELISA storage->analysis quantify Quantify Intact ADC vs. Time analysis->quantify calculate Calculate Plasma Half-Life (t₁/₂) and Deconjugation Rate quantify->calculate end End: Stability Profile calculate->end

Caption: Experimental workflow for an in vitro plasma stability assay.

References

Technical Support Center: Reducing Systemic Toxicity of STING Agonists

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research purposes only. "STING agonist-18" is a designation not found in publicly available literature; therefore, this guide addresses the reduction of systemic toxicity for STING agonists in general. Researchers should always consult relevant safety data sheets and institutional guidelines before handling any chemical compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of systemic toxicity associated with STING agonists?

A1: The primary cause of systemic toxicity from STING agonists is the excessive production of pro-inflammatory cytokines, such as type I interferons (IFN-α, IFN-β) and others like IFN-γ.[1][2] This can lead to severe side effects, including fever, chills, and cytokine release syndrome (CRS).[1][2] The risk of these side effects is notably higher with systemic administration.[1]

Q2: How can the delivery method of a STING agonist influence its systemic toxicity?

A2: The delivery method is a critical factor. Systemic administration (e.g., intravenous injection) of STING agonists can lead to widespread immune activation and potential toxicity. In contrast, localized delivery methods, such as intratumoral injection, are employed in many clinical trials to concentrate the agonist at the tumor site, thereby limiting systemic exposure and associated toxicities.

Q3: What role do nanoparticles play in reducing the systemic toxicity of STING agonists?

A3: Nanoparticles are a promising strategy for reducing the systemic toxicity of STING agonists. By encapsulating the agonist, nanoparticles can protect it from degradation, prolong its circulation time, and facilitate targeted delivery to tumor tissues or specific immune cells. This targeted approach can increase the therapeutic efficacy at the tumor site while minimizing off-target effects and systemic toxicity.

Q4: Can STING agonists be combined with other therapies to manage toxicity and improve efficacy?

A4: Yes, combination therapies are a key area of investigation. STING agonists are often used with immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies. This combination can convert immunologically "cold" tumors into "hot" tumors, making them more responsive to ICIs. Additionally, premedication with agents like dexamethasone or anti-IL-6R antibodies is being explored to mitigate cytokine release syndrome without compromising the anti-tumor effects of the STING agonist.

Q5: Are there strategies to make STING agonists that are inherently less toxic?

A5: Research is ongoing to develop more selective STING activators with improved safety profiles. This includes the design of novel non-nucleotide STING agonists and modified cyclic dinucleotides (CDNs) that have better pharmacokinetic properties and reduced potential for off-target activation.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
High mortality or severe adverse events (e.g., hunched posture, weight loss) in animal models following systemic administration. Excessive cytokine release syndrome (CRS) due to high systemic exposure.1. Reduce Dose: Perform a dose-titration study to identify the maximum tolerated dose (MTD). 2. Change Administration Route: Switch from systemic (IV) to local (intratumoral) injection to limit systemic exposure. 3. Formulation: Encapsulate the STING agonist in a nanoparticle delivery system to improve tumor targeting and reduce systemic exposure. 4. Premedication: Consider co-administration with CRS-mitigating agents like dexamethasone or anti-IL-6R antibodies, which have been shown to reduce toxicity without significantly impacting efficacy in preclinical models.
Lack of anti-tumor efficacy despite in vitro activity. 1. Poor bioavailability and rapid clearance of the agonist. 2. Inefficient delivery to the cytosol of target cells. 3. Immunosuppressive tumor microenvironment.1. Improve Delivery: Utilize nanoparticle formulations (e.g., liposomes, polymeric nanoparticles) to enhance stability, bioavailability, and cellular uptake. 2. Combination Therapy: Combine the STING agonist with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4) to overcome immune suppression in the tumor microenvironment. 3. Verify STING Expression: Confirm that the tumor cells and relevant immune cells in your model express STING.
Inconsistent results between experimental groups. 1. Variability in intratumoral injection technique. 2. Tumor heterogeneity.1. Standardize Injection: Use image guidance (e.g., ultrasound) for intratumoral injections to ensure consistent delivery to the tumor core. 2. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 3. Characterize Tumor Model: Analyze the baseline immune composition of your tumor model to understand its immunological state (e.g., "hot" vs. "cold").
Observed anti-tumor effect in the treated tumor, but no effect on distant, untreated tumors (abscopal effect). Insufficient systemic immune activation to target metastatic sites.1. Optimize Dose and Schedule: A single intratumoral injection may be insufficient. Test different dosing schedules. 2. Enhance T-cell Priming: Combine with therapies that promote antigen presentation and T-cell activation, such as radiation therapy or other immunomodulatory agents. 3. Systemic Priming: While potentially more toxic, a low-dose systemic administration in combination with local delivery could be explored cautiously.

Experimental Protocols

Protocol 1: Intratumoral Administration of STING Agonist in a Syngeneic Mouse Tumor Model
  • Animal Model: C57BL/6 mice (6-8 weeks old) are subcutaneously inoculated with a syngeneic tumor cell line (e.g., B16-F10 melanoma, MC38 colon adenocarcinoma). Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Agonist Preparation: Reconstitute the STING agonist in a sterile, endotoxin-free vehicle (e.g., PBS or saline) to the desired concentration.

  • Injection Procedure:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

    • Using a 30-gauge needle, slowly inject the STING agonist solution (typically 25-50 µL) directly into the center of the tumor.

    • Monitor the animal for recovery from anesthesia.

  • Monitoring:

    • Measure tumor volume with calipers every 2-3 days.

    • Monitor animal weight and overall health daily.

    • At the study endpoint, tumors and relevant tissues (e.g., spleen, draining lymph nodes) can be harvested for downstream analysis (e.g., flow cytometry, IHC).

Protocol 2: Assessment of Systemic Cytokine Release
  • Treatment: Administer the STING agonist to mice via the desired route (e.g., intravenous, intraperitoneal, or intratumoral).

  • Sample Collection: Collect blood samples via retro-orbital or submandibular bleeding at various time points post-administration (e.g., 2, 6, 24 hours).

  • Serum Preparation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum).

  • Cytokine Analysis: Analyze the serum for key pro-inflammatory cytokines (e.g., IFN-β, TNF-α, IL-6, CXCL10) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Effect of Delivery Method on STING Agonist Efficacy and Toxicity

Delivery MethodSTING Agonist FormulationAnimal ModelKey Efficacy OutcomeKey Toxicity FindingReference
IntratumoralSoluble cyclic di-AMPMouse Melanoma & Colon CarcinomaSignificant tumor regression and induction of systemic T-cell immunity.No significant local or systemic toxicity observed.
IntratumoralSTING agonist-loaded microparticlesMouse MelanomaA single injection was as effective as multiple soluble doses in inhibiting tumor growth.Reduced metastasis compared to multiple soluble doses.
IntravenousNanoparticle-encapsulated cdGMPMouse ModelEnhanced CD8+ T cell responses and therapeutic anti-tumor immunity.Blocked systemic dissemination and reduced systemic inflammation compared to unformulated CDN.
IntravenousAntibody-Drug Conjugate (ADC) with STING agonistSyngeneic Mouse Tumor ModelsPotent antitumor efficacy, further enhanced with anti-PD-L1.Well-tolerated with minimal toxicity.

Diagrams

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_downstream Downstream Signaling cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (viral, bacterial, or self) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates STING_agonist This compound (Exogenous) STING_agonist->STING activates TBK1 TBK1 STING->TBK1 recruits & activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Transcription Transcription of Type I IFNs & Pro-inflammatory Cytokines pIRF3->Transcription translocates to nucleus NFkB->Transcription translocates to nucleus

Caption: Simplified cGAS-STING signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Tumor_Inoculation 1. Tumor Cell Inoculation (e.g., B16-F10 in C57BL/6 mice) Tumor_Growth 2. Allow Tumors to Establish (e.g., 50-100 mm³) Tumor_Inoculation->Tumor_Growth Agonist_Prep 3. Prepare STING Agonist Formulation (Soluble vs. Nanoparticle) Tumor_Growth->Agonist_Prep Administration 4. Administer Agonist (Intratumoral vs. Systemic) Agonist_Prep->Administration Efficacy 5a. Efficacy Assessment (Tumor Growth, Survival) Administration->Efficacy Toxicity 5b. Toxicity Assessment (Body Weight, Cytokine Profile) Administration->Toxicity Immunophenotyping 5c. Immunophenotyping (Flow Cytometry of Tumors/Spleen) Administration->Immunophenotyping

Caption: General experimental workflow for preclinical evaluation.

Logic_Tree Start Goal: Reduce Systemic Toxicity of STING Agonist Dose Dose Optimization Start->Dose Route Route of Administration Start->Route Formulation Advanced Formulation Start->Formulation Combination Combination Therapy Start->Combination Dose_Action Lower Dose / MTD Study Dose->Dose_Action Route_Action Intratumoral Injection Route->Route_Action Formulation_Action Nanoparticle Encapsulation (Liposomes, Polymers, ADCs) Formulation->Formulation_Action Combination_Action Combine with Checkpoint Inhibitors Pre-medicate for CRS Combination->Combination_Action

Caption: Strategies to mitigate STING agonist systemic toxicity.

References

Technical Support Center: STING Agagonist-18 Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with STING agonist-18. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments related to STING agonist resistance in cancer cells.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary mechanisms of resistance to STING agonists in cancer cells?

Resistance to STING agonists, such as this compound, can arise from various factors that impair the cGAS-STING signaling pathway. The most commonly observed mechanisms include:

  • Epigenetic Silencing of STING: The gene encoding STING (STING1) can be silenced through epigenetic modifications, most notably hypermethylation of its promoter region.[1][2] This prevents the transcription of STING mRNA, leading to a loss of STING protein expression and a non-functional pathway. This is a frequent event in several cancer types, including melanoma and colorectal cancer.[1]

  • Loss-of-Function Mutations: Mutations within the STING1 gene or other key genes in the pathway (e.g., cGAS) can result in a non-functional protein. These mutations can abrogate ligand binding, prevent conformational changes required for activation, or disrupt interactions with downstream signaling partners like TBK1 and IRF3.

  • Immunosuppressive Tumor Microenvironment (TME): The TME can potently inhibit the anti-tumor immune response initiated by STING activation. Key factors include:

    • Presence of immunosuppressive cells: Regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized tumor-associated macrophages (TAMs) can dampen the inflammatory response.

    • Immune checkpoint upregulation: STING activation can sometimes lead to the upregulation of immune checkpoint molecules like PD-L1 on tumor cells, which can inhibit T-cell function.

  • Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1): ENPP1 is an enzyme that can be highly expressed on the surface of cancer cells and hydrolyzes the STING ligand 2'3'-cGAMP. This degradation prevents cGAMP from reaching and activating STING in neighboring immune cells, thus acting as an innate immune checkpoint.

FAQ 2: I am not observing any downstream signaling (e.g., IRF3 phosphorylation, IFN-β production) after treating my cancer cells with this compound. What are the possible causes?

This is a common issue that can point to several underlying resistance mechanisms. Here’s a troubleshooting workflow to identify the cause:

  • Confirm Agonist Activity: First, ensure that the this compound is active. Test it on a positive control cell line known to have a functional STING pathway (e.g., THP-1 cells).

  • Check for STING Protein Expression: The most straightforward reason for a lack of response is the absence of the STING protein. Perform a Western blot to assess STING expression levels in your cancer cell line.

  • Assess STING Pathway Integrity: If STING is expressed, other components of the pathway might be deficient.

    • cGAS expression: If you are relying on endogenous pathway activation by cytosolic DNA, check for cGAS expression.

    • TBK1 and IRF3 expression: Verify the presence of these key downstream signaling molecules by Western blot.

  • Investigate Epigenetic Silencing: If STING expression is absent or very low, consider epigenetic silencing. Treat your cells with a DNA methyltransferase (DNMT) inhibitor, such as 5-aza-2'-deoxycytidine (5-Aza-dC), to see if STING expression can be restored.

  • Sequence the STING1 Gene: If STING protein is expressed but non-functional, sequencing the STING1 gene can identify potential loss-of-function mutations.

  • Evaluate the Tumor Microenvironment (in co-culture or in vivo models): If working in a more complex system, consider the impact of the TME. Analyze the presence of immunosuppressive cell populations and the expression of immune checkpoints.

FAQ 3: How can I determine if epigenetic silencing of STING is the cause of resistance in my cell line?

To investigate epigenetic silencing, you can perform the following experiment:

  • Treatment with a DNMT inhibitor: Culture your cancer cells in the presence of a DNMT inhibitor like 5-Aza-dC for a period of 48-72 hours.

  • Assess STING Expression: After treatment, measure STING expression at both the mRNA and protein levels.

    • RT-qPCR: To quantify STING1 mRNA levels.

    • Western Blot: To detect STING protein.

  • Functional Rescue: After confirming STING re-expression, treat the cells with this compound and assess downstream signaling (e.g., p-IRF3, IFN-β production) to confirm that the restored STING is functional.

A significant increase in STING expression and a restored response to the agonist after treatment with a DNMT inhibitor strongly suggests that epigenetic silencing was the primary resistance mechanism.

Troubleshooting Guides

Guide 1: Low or Absent Cytokine Production (IFN-β, CXCL10) Post-Treatment
Potential Cause Troubleshooting Step Expected Outcome
Inactive STING Agonist Test the agonist on a positive control cell line (e.g., THP-1).Robust cytokine production in the control cell line.
Loss of STING Expression Perform Western blot for STING protein on your cell lysate.No detectable STING protein band.
Loss of Downstream Signaling Proteins Perform Western blot for TBK1 and IRF3.Absence of TBK1 or IRF3 protein.
Non-functional STING Protein (Mutation) Sequence the STING1 gene in your cancer cell line.Identification of known or potential loss-of-function mutations.
ENPP1-mediated Degradation of Ligand (in co-cultures) Measure ENPP1 expression on cancer cells (Flow Cytometry/Western Blot). Treat with an ENPP1 inhibitor alongside the STING agonist.Increased cytokine production in the presence of the ENPP1 inhibitor.
Guide 2: Absence of IRF3 Phosphorylation
Potential Cause Troubleshooting Step Expected Outcome
Loss of STING Expression Western blot for total STING protein.No STING protein detected.
Loss of TBK1 Expression/Function Western blot for total TBK1 protein.No TBK1 protein detected.
STING Mutation Preventing TBK1 Binding Sequence the C-terminal tail of STING.Identification of mutations in the TBK1 binding region.
Incorrect Experimental Timing Perform a time-course experiment (e.g., 0, 1, 2, 4, 6 hours) post-agonist treatment to capture peak phosphorylation.Detection of p-IRF3 at an earlier or later time point.

Experimental Protocols

Protocol 1: Western Blot for STING Pathway Activation

This protocol details the steps to assess the phosphorylation of key proteins in the STING pathway.

  • Cell Seeding and Treatment:

    • Seed 1-2 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.

    • Treat cells with this compound at the desired concentration for the optimal time (typically 1-4 hours for phosphorylation events). Include an untreated control.

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Boil samples at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Develop the blot using an ECL substrate and visualize using a chemiluminescence imager.

Protocol 2: ELISA for IFN-β Secretion

This protocol outlines the measurement of secreted IFN-β in the cell culture supernatant as a downstream indicator of STING pathway activation.

  • Cell Seeding and Treatment:

    • Seed 5 x 10^5 cells per well in a 24-well plate.

    • The next day, treat cells with this compound for 18-24 hours. Include a positive control (e.g., poly(I:C) for TLR3 activation) and an untreated negative control.

  • Supernatant Collection:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the culture supernatant and store it at -80°C until use.

  • ELISA Procedure (using a commercial kit):

    • Thaw reagents and samples as instructed by the manufacturer.

    • Prepare serial dilutions of the IFN-β standard to generate a standard curve.

    • Add standards, controls, and samples to the appropriate wells of the antibody-coated plate.

    • Incubate as per the kit's instructions (typically 2 hours at room temperature).

    • Wash the wells several times with the provided wash buffer.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the substrate solution and incubate in the dark.

    • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at 450 nm.

    • Generate a standard curve and calculate the concentration of IFN-β in your samples.

Visualizations

Caption: The canonical cGAS-STING signaling pathway.

Resistance_Mechanisms STING_Agonist This compound STING_Pathway STING Pathway Activation STING_Agonist->STING_Pathway Immune_Response Anti-Tumor Immune Response STING_Pathway->Immune_Response Epigenetic_Silencing Epigenetic Silencing (Promoter Methylation) Epigenetic_Silencing->STING_Pathway loss of STING expression LOF_Mutation Loss-of-Function Mutation LOF_Mutation->STING_Pathway non-functional STING protein ENPP1 ENPP1 Activity ENPP1->STING_Agonist degrades ligand (if cGAMP-based) TME Immunosuppressive TME (Tregs, MDSCs) TME->Immune_Response dampens T-cell activity

Caption: Key mechanisms of resistance to STING agonists.

Troubleshooting_Workflow Start No downstream signaling after This compound treatment Check_Agonist Test agonist on positive control cells Start->Check_Agonist Check_STING_Expr Western blot for STING protein Check_Agonist->Check_STING_Expr Agonist is active STING_Present STING Expressed? Check_STING_Expr->STING_Present Check_Silencing Treat with DNMT inhibitor and re-check expression STING_Present->Check_Silencing No Check_Mutation Sequence STING gene STING_Present->Check_Mutation Yes End_Silenced Resistance due to epigenetic silencing Check_Silencing->End_Silenced Expression restored Check_Downstream Western blot for TBK1/IRF3 Check_Mutation->Check_Downstream No mutation End_Mutation Resistance due to LOF mutation Check_Mutation->End_Mutation Mutation found End_Downstream Resistance due to loss of downstream components Check_Downstream->End_Downstream Protein absent

Caption: Troubleshooting workflow for lack of STING pathway activation.

References

Enhancing STING agonist-18 potency through chemical modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING Agonist-18 and its derivatives. The information provided is intended to assist with experimental design, address common challenges, and offer detailed protocols for enhancing and evaluating the potency of this non-cyclic dinucleotide (non-CDN) STING agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a non-cyclic dinucleotide agonist of the STING (Stimulator of Interferon Genes) protein. It belongs to a class of benzothiazole-based compounds developed to activate the STING signaling pathway, a critical component of the innate immune system.[1] A primary application of this compound is its use as a payload in antibody-drug conjugates (ADCs).[1][2] This approach aims to deliver the STING agonist directly to tumor cells, thereby activating a localized anti-tumor immune response while minimizing systemic side effects.[3][4]

Q2: How can the potency of this compound be enhanced?

A2: The potency of this compound can be enhanced through several chemical modification strategies. One key approach is the targeted modification of its heterocyclic amide groups and the benzimidazole scaffold. For instance, the incorporation of a pyrazole building block has been shown to yield good STING agonist activity. Furthermore, conjugating this compound to antibodies to form ADCs is a significant method for enhancing its therapeutic potency by ensuring targeted delivery to tumor tissues.

Q3: Why is cell permeabilization often required when testing non-CDN STING agonists like this compound in vitro?

A3: Non-cyclic dinucleotide STING agonists can have variable cell permeability. To ensure that the compound reaches its intracellular target (the STING protein located on the endoplasmic reticulum) and to avoid false-negative results due to poor uptake, cell permeabilization is often employed in in vitro assays. A common method is the use of digitonin, a mild non-ionic detergent that selectively permeabilizes the plasma membrane.

Q4: What are the key readouts to measure the activation of the STING pathway by this compound?

A4: Activation of the STING pathway can be assessed by measuring several downstream markers. Key readouts include the phosphorylation of STING, TBK1, and IRF3, which can be detected by Western blot. Another critical readout is the production of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines and chemokines (e.g., CXCL10), which can be quantified using ELISA or reporter gene assays.

Troubleshooting Guides

Problem: Low or no STING activation observed in in vitro assays.

Potential Cause Troubleshooting Steps
Poor Cell Permeability of this compound - Implement a cell permeabilization step using a mild detergent like digitonin in your protocol. - Ensure the concentration of the permeabilizing agent is optimized for your cell line to maintain cell viability.
Low STING Expression in the Cell Line - Confirm STING protein expression in your chosen cell line via Western blot. - If expression is low, consider using a cell line known to have a robust STING pathway, such as THP-1 monocytes.
Degradation of this compound - Prepare fresh stock solutions of the agonist for each experiment. - Minimize freeze-thaw cycles of stock solutions. - Store the compound as recommended by the supplier, typically desiccated at low temperatures.
Suboptimal Agonist Concentration - Perform a dose-response curve to determine the optimal concentration range for this compound in your specific assay and cell line.
Issues with Downstream Signaling Components - Verify the expression and phosphorylation status of key downstream proteins like TBK1 and IRF3 to ensure the integrity of the signaling pathway in your cells.

Problem: High variability in results between experimental replicates.

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent pipetting techniques.
Edge Effects in Multi-Well Plates - Avoid using the outer wells of the plate for critical experimental samples. - Fill the peripheral wells with sterile media or PBS to maintain humidity and minimize evaporation.
Variability in Reagent Addition - Prepare master mixes of reagents (e.g., STING agonist dilutions, antibodies) to be added to the wells to ensure consistency.

Problem: Challenges with this compound Antibody-Drug Conjugates (ADCs).

Potential Cause Troubleshooting Steps
Inefficient Cleavage of the Linker - If using a cleavable linker, ensure the in vitro or in vivo model provides the necessary conditions (e.g., specific enzymes in the lysosome) for linker cleavage.
Low ADC Internalization - Confirm that the target antigen for your antibody is highly expressed on the surface of your target cells. - Assess the internalization rate of your specific ADC.
Off-target Toxicity - Evaluate the stability of the ADC in plasma to ensure premature release of the STING agonist is minimal.

Data Presentation

Table 1: In Vitro Potency of this compound Analogs

The following data summarizes the STING agonist activity of benzothiazole-based analogs, including STING Agonist-18a and 18b, in permeabilized THP-1 cells. Activity is presented as the half-maximal effective concentration (EC50).

CompoundHeterocyclic Amide GroupEC50 (nM) in Permeabilized THP-1 Cells
18a Pyrazole10 - 50
18b Oxazole100 - 500

Data extracted from "Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates", Journal of Medicinal Chemistry, 2023.

Experimental Protocols

Protocol 1: In Vitro STING Activation Assay in Permeabilized THP-1 Cells

This protocol describes how to measure the activity of this compound by quantifying the induction of an IRF3-inducible luciferase reporter in digitonin-permeabilized THP-1 cells.

Materials:

  • THP-1 cells with an IRF3-inducible luciferase reporter

  • This compound

  • Digitonin

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the THP-1 reporter cells into a 96-well plate at a density of approximately 40,000 cells per well in 75 µL of assay medium.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay medium.

  • Cell Permeabilization and Treatment:

    • Prepare a solution of digitonin in the assay medium. The optimal concentration should be determined empirically for your specific cell batch and conditions, but a starting point can be around 10-50 µg/mL.

    • Add 25 µL of the this compound dilutions to the respective wells.

    • Immediately add the digitonin solution to the wells.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 6-24 hours.

  • Luciferase Assay:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of luciferase assay reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Plot the luminescence signal against the log of the this compound concentration and fit a four-parameter logistic curve to determine the EC50 value.

Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of a this compound ADC in a mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Tumor cell line compatible with the mouse strain and expressing the target antigen for the ADC

  • This compound ADC

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization and Treatment:

    • Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC).

    • Administer the ADC intravenously at the predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined endpoint size, or after a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis can be performed to compare the efficacy of the ADC to the control group.

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus STING_Agonist_18 This compound STING_Dimer STING Dimer (on ER) STING_Agonist_18->STING_Dimer Binds and Activates TBK1 TBK1 STING_Dimer->TBK1 Recruits and Activates p_IRF3_Dimer p-IRF3 Dimer TBK1->p_IRF3_Dimer Phosphorylates IRF3 IFN_Genes Interferon Genes p_IRF3_Dimer->IFN_Genes Translocates and Induces Transcription Cytokine_Genes Pro-inflammatory Cytokine Genes p_IRF3_Dimer->Cytokine_Genes Induces Transcription

Caption: The cGAS-STING signaling pathway activation by this compound.

Experimental_Workflow_In_Vitro Seed_Cells Seed THP-1 Reporter Cells Prepare_Agonist Prepare Serial Dilutions of This compound Seed_Cells->Prepare_Agonist Permeabilize_Treat Permeabilize with Digitonin and Add Agonist Prepare_Agonist->Permeabilize_Treat Incubate Incubate (6-24h) Permeabilize_Treat->Incubate Measure_Luminescence Add Luciferase Reagent and Measure Luminescence Incubate->Measure_Luminescence Analyze_Data Analyze Data and Determine EC50 Measure_Luminescence->Analyze_Data

Caption: Workflow for in vitro potency testing of this compound.

Troubleshooting_Logic Start Low/No STING Activation Check_Perm Is cell permeabilization included in the protocol? Start->Check_Perm Add_Perm Action: Add digitonin permeabilization step Check_Perm->Add_Perm No Check_STING_Exp Is STING expression confirmed in the cell line? Check_Perm->Check_STING_Exp Yes Validate_STING_Exp Action: Verify STING by Western blot or choose a different cell line Check_STING_Exp->Validate_STING_Exp No Check_Dose Has a dose-response curve been performed? Check_STING_Exp->Check_Dose Yes Perform_Dose Action: Perform a dose-response experiment Check_Dose->Perform_Dose No

Caption: Troubleshooting decision tree for low STING activation.

References

Validation & Comparative

A Comparative Guide to Non-Cyclic Dinucleotide STING Agonists: Featuring STING Agonist-18 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy. Non-cyclic dinucleotide (non-CDN) STING agonists represent a significant advancement over their cyclic dinucleotide predecessors, offering improved stability and cell permeability. This guide provides a comparative overview of prominent non-CDN STING agonists, with a special focus on STING agonist-18, a novel agonist primarily utilized as a payload in antibody-drug conjugates (ADCs).

While direct comparative studies of this compound as a standalone agent are not publicly available, this guide will compare it to other well-characterized non-CDN STING agonists, diABZI and SNX281, by examining their mechanisms of action, performance data, and emerging applications.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system. Cytosolic DNA, a danger signal from pathogens or damaged cells, is detected by cyclic GMP-AMP synthase (cGAS), which then produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP binds to and activates STING, an endoplasmic reticulum-resident protein. This activation leads to the recruitment and phosphorylation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. These cytokines are crucial for the maturation of dendritic cells, priming of cytotoxic T lymphocytes, and the overall anti-tumor immune response.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes IFN Type I IFN (IFN-β) pIRF3_dimer->IFN translocates & induces transcription

Figure 1: The cGAS-STING signaling pathway.

Comparison of Non-Cyclic Dinucleotide STING Agonists

This section details the characteristics of this compound in the context of ADCs and compares its conceptual application with the standalone non-CDN agonists diABZI and SNX281.

This compound: A Payload for Targeted Delivery

This compound (also referred to as compound 1a in some literature) is a novel, potent non-CDN STING agonist designed for use in antibody-drug conjugates.[1] Its chemical formula is C38H45N13O6 with a molecular weight of 779.85. The primary rationale for incorporating STING agonists into ADCs is to achieve targeted delivery to tumor cells, thereby maximizing local immune activation within the tumor microenvironment while minimizing systemic toxicities associated with broad immune stimulation.

diABZI: A Potent Benchmarked Agonist

diABZI (dimeric amidobenzimidazole) is a well-characterized, potent non-CDN STING agonist that has been shown to induce robust anti-tumor immunity in preclinical models. It activates STING by binding to the cGAMP binding pocket, leading to the production of type I interferons and other pro-inflammatory cytokines. diABZI has demonstrated systemic activity and has been a valuable tool for studying the therapeutic potential of STING activation.

SNX281: A Systemically Active Agonist with a Unique Mechanism

SNX281 is a systemically delivered small molecule STING agonist that activates STING through a unique dimerization mechanism within the binding site. This agonist has shown favorable pharmacokinetic properties, enabling intravenous administration. Preclinical studies have demonstrated that SNX281 can induce complete and durable tumor regression in mouse models, leading to the development of immune memory.

Quantitative Performance Data

The following tables summarize the available quantitative data for the standalone non-cyclic dinucleotide STING agonists. Data for this compound is presented in the context of its ADC application.

Table 1: In Vitro Potency of Non-Cyclic Dinucleotide STING Agonists

AgonistCell LineAssayPotency (EC50)Reference
diABZI THP1-Dual™ CellsIRF-Luciferase Reporter~30 nMInvivoGen
SNX281 THP-1IFN-β InductionNot specified
This compound ADC Not specifiedNot specifiedNot publicly available

Table 2: In Vivo Anti-Tumor Efficacy of Non-Cyclic Dinucleotide STING Agonists

AgonistTumor ModelAdministration RouteDoseOutcomeReference
diABZI CT26 (Colon Carcinoma)Intravenous30 mg/kgSignificant tumor growth inhibition
SNX281 CT26 (Colon Carcinoma)Intravenous10-45 mg/kgComplete tumor regression and immune memory
This compound ADC Various HER2+ modelsIntravenousNot specifiedTumor regression

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of STING agonists. Below are protocols for key experiments.

Experimental Workflow for Comparing STING Agonists

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay STING Binding Assay (e.g., SPR, MST) potency_assay IFN-β Induction Assay (e.g., ELISA, qPCR, Reporter Assay) binding_assay->potency_assay pathway_activation Pathway Activation (Western Blot for p-STING, p-IRF3) potency_assay->pathway_activation pk_study Pharmacokinetic Study (Blood/Tissue Concentration) pathway_activation->pk_study efficacy_study Anti-Tumor Efficacy (Syngeneic Mouse Model) pk_study->efficacy_study immune_phenotyping Immune Phenotyping (Flow Cytometry of Tumor/Spleen) efficacy_study->immune_phenotyping start STING Agonist Candidates start->binding_assay

Figure 2: Experimental workflow for comparing STING agonists.

In Vitro STING Activation Assay (IFN-β Induction)

Objective: To determine the potency of a STING agonist in inducing a type I interferon response in a relevant cell line.

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells or other suitable cells expressing the STING pathway components.

  • Compound Treatment: Seed the cells in 96-well plates and treat with a serial dilution of the STING agonist or vehicle control for a specified time (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

  • IFN-β Measurement: Quantify the concentration of IFN-β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IFN-β concentration against the agonist concentration and determine the EC50 value using a non-linear regression analysis.

In Vivo Anti-Tumor Efficacy Study

Objective: To evaluate the anti-tumor activity of a STING agonist in a syngeneic mouse model.

Methodology:

  • Animal Model: Use immunocompetent mice (e.g., C57BL/6 or BALB/c) appropriate for the chosen syngeneic tumor cell line.

  • Tumor Implantation: Subcutaneously implant a known number of tumor cells (e.g., CT26, MC38, or B16-F10) into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups and administer the STING agonist or vehicle control via the desired route (e.g., intratumoral, intravenous, or subcutaneous) at a specified dose and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Endpoint: Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study. The primary endpoint is typically tumor growth inhibition or complete tumor regression.

  • Immune Analysis (Optional): At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry to assess the mechanism of action.

The Rise of STING Agonist Antibody-Drug Conjugates

The development of STING agonist ADCs, utilizing payloads like this compound, represents a novel and promising strategy in cancer immunotherapy. By targeting tumor-associated antigens, these ADCs can selectively deliver the STING agonist to the tumor microenvironment, potentially leading to a more favorable therapeutic index.

STING_Agonist_ADC cluster_ADC ADC Structure ADC STING Agonist ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell binds to Antibody Antibody Linker Linker Antibody->Linker STING_Agonist STING Agonist (e.g., this compound) Linker->STING_Agonist Antigen Tumor Antigen Immune_Activation Localized Immune Activation Tumor_Cell->Immune_Activation releases agonist & activates STING pathway

Figure 3: Concept of a STING agonist antibody-drug conjugate (ADC).

Conclusion

Non-cyclic dinucleotide STING agonists have shown significant promise in preclinical cancer models. While agents like diABZI and SNX281 have demonstrated potent systemic activity as standalone molecules, the development of this compound as a payload for ADCs highlights an innovative approach to harness the power of STING activation with enhanced tumor specificity. Future clinical investigations will be crucial to determine the therapeutic potential of these different strategies in cancer patients. The choice between a systemically active free agonist and a targeted ADC will likely depend on the specific tumor type, the expression of targetable antigens, and the overall therapeutic strategy.

References

A Comparative Guide to STING Agonist Activity: cGAMP vs. Synthetic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a pivotal strategy in immunotherapy, driving potent anti-tumor and anti-viral immune responses. This guide provides a comparative analysis of the endogenous STING agonist, 2'3'-cyclic GMP-AMP (cGAMP), and synthetic STING agonists. Due to the limited publicly available data on "STING agonist-18," this guide will use a representative synthetic STING agonist, IMSA101, for which comparative data is available, to illustrate the key experimental comparisons and data presentation. The methodologies and analyses presented herein are directly applicable to the evaluation of this compound and other novel STING activators.

Mechanism of Action: The STING Signaling Pathway

The canonical STING signaling cascade is initiated by the detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, by the enzyme cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cGAMP.[1][2][3] cGAMP then binds to the STING protein, an adaptor protein located on the endoplasmic reticulum.[1][2] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This cascade initiates a broad innate and adaptive immune response.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_inactive STING (inactive) cGAMP->STING_inactive binds & activates STING_active STING (active dimer) STING_inactive->STING_active dimerizes & translocates TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes activates transcription

Caption: The cGAS-STING signaling pathway.

Comparative Performance of STING Agonists

The efficacy of STING agonists is evaluated based on several key parameters, including their potency in inducing type I interferon production, their stability, and their in vivo anti-tumor activity. The following tables summarize the comparative performance of the endogenous ligand cGAMP and the synthetic agonist IMSA101.

In Vitro Potency for IFN-β Induction

The potency of STING agonists is often determined by measuring the half-maximal effective concentration (EC50) for the induction of IFN-β in a relevant cell line, such as the human monocytic cell line THP-1.

AgonistCell LineAssay ConditionEC50 (IFN-β Induction)Reference
cGAMP THP1-ISG-lucStandard~8 µM
cGAMP THP1-ISG-lucwith Perfringolysin O (PFO)~20-30 nM
IMSA101 THP1-ISG-lucStandard~8 µM
IMSA101 THP1-ISG-lucwith Perfringolysin O (PFO)~20-30 nM

PFO is a pore-forming agent used to facilitate the entry of agonists into the cell, providing a measure of intrinsic activity on the STING receptor.

In Vivo Anti-Tumor Efficacy

The ultimate measure of a STING agonist's therapeutic potential is its ability to control tumor growth in vivo. This is typically assessed in syngeneic mouse models, where the anti-tumor effect is dependent on a functional immune system.

AgonistTumor ModelAdministrationKey FindingsReference
cGAMP Syngeneic Mouse ModelsIntratumoralPoor serum stability limits efficacy.
IMSA101 Syngeneic Mouse ModelsIntratumoralSuperior serum stability and improved in vivo anti-tumor efficacy compared to cGAMP, with 40% of mice showing complete remission in one study.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of STING agonist activity. Below are protocols for key experiments used to evaluate and compare these molecules.

IFN-β Reporter Gene Assay

This assay quantifies the ability of a STING agonist to induce the transcription of an IFN-β-driven reporter gene.

Cell Line: THP-1 cells stably expressing a luciferase reporter gene under the control of an ISG54 promoter (THP1-ISG-luc).

Protocol:

  • Seed THP1-ISG-luc cells in a 96-well plate.

  • Prepare serial dilutions of the STING agonists (e.g., cGAMP, this compound).

  • (Optional) For assessing intrinsic activity, a set of wells can be co-treated with a cell-permeabilizing agent like Perfringolysin O.

  • Add the agonist dilutions to the cells and incubate for 16-24 hours.

  • Measure luciferase activity using a luminometer.

  • Calculate EC50 values from the dose-response curves.

Reporter_Assay_Workflow A Seed THP1-ISG-luc cells B Prepare agonist dilutions (cGAMP vs. Synthetic Agonist) A->B C Add agonists to cells (with/without PFO) B->C D Incubate 16-24h C->D E Measure Luciferase Activity D->E F Generate Dose-Response Curve & Calculate EC50 E->F

Caption: Workflow for an IFN-β reporter gene assay.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to directly measure the amount of secreted cytokines, such as IFN-β or IL-18, in the cell culture supernatant or in serum from treated animals.

Protocol:

  • Treat cells or animals with the STING agonists as described in the relevant in vitro or in vivo protocol.

  • Collect cell culture supernatant or blood samples. For blood, process to obtain serum.

  • Use a commercially available ELISA kit for the cytokine of interest (e.g., human or mouse IFN-β, IL-18).

  • Follow the manufacturer's instructions for the ELISA procedure, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate to produce a colorimetric signal.

  • Measure the absorbance using a plate reader and calculate the cytokine concentration based on the standard curve.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

This experiment evaluates the therapeutic efficacy of STING agonists in a setting with a competent immune system.

Animal Model: Immunocompetent mice (e.g., C57BL/6) bearing syngeneic tumors (e.g., MC38 colon adenocarcinoma, B16 melanoma).

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, cGAMP, this compound).

  • Administer the STING agonists, typically via intratumoral injection, at specified doses and schedules.

  • Measure tumor volume regularly using calipers.

  • Monitor animal survival.

  • At the end of the study, tumors can be excised for analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

InVivo_Comparison_Logic Start Compare Activity of STING Agonists InVitro In Vitro Comparison Start->InVitro InVivo In Vivo Comparison Start->InVivo Potency Potency (e.g., IFN-β EC50) InVitro->Potency Stability Stability (e.g., Serum) InVitro->Stability Efficacy Anti-Tumor Efficacy InVivo->Efficacy TME Tumor Microenvironment Analysis InVivo->TME Conclusion Determine Relative Efficacy Potency->Conclusion Stability->Conclusion Efficacy->Conclusion TME->Conclusion

Caption: Logical flow for comparing STING agonists.

Conclusion

The comparison of STING agonists relies on a multi-faceted approach, encompassing in vitro potency and in vivo efficacy studies. While cGAMP serves as the natural benchmark, synthetic agonists like IMSA101 have been developed with improved properties such as enhanced serum stability, leading to superior anti-tumor activity in preclinical models. The evaluation of novel compounds like this compound will require rigorous testing using the experimental frameworks outlined in this guide to determine their therapeutic potential relative to existing agonists. The data-driven comparison of these molecules is essential for the selection of lead candidates for further clinical development in the exciting field of cancer immunotherapy.

References

A Head-to-Head Comparison of STING Agonists: diABZI vs. STING agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the STING (Stimulator of Interferon Genes) pathway has emerged as a promising strategy in cancer immunotherapy, driving the development of novel therapeutic agents. Among these are diABZI, a potent small molecule agonist, and STING agonist-18, a component designed for antibody-drug conjugates (ADCs). This guide provides an objective comparison of their mechanisms, performance data, and experimental protocols to aid researchers in selecting the appropriate tool for their studies.

Introduction and Chemical Structures

diABZI (diamidobenzimidazole) is a non-cyclic dinucleotide (non-CDN) STING agonist that has demonstrated robust preclinical anti-tumor activity. Its small molecule nature allows for systemic administration.

This compound is primarily described as a precursor for the synthesis of antibody-drug conjugates.[1][2] This approach aims to deliver the STING agonist directly to tumor cells, potentially increasing efficacy and reducing systemic toxicity.[3][4]

FeaturediABZIThis compound
Chemical Structure N,N'-(butane-1,4-diylbis(5-acetyl-1H-benzo[d]imidazole-1,2-diyl))bis(1-ethyl-3-methyl-1H-pyrazole-5-carboxamide)[5]Information not publicly available
Molecular Formula C36H40N10O4Information not publicly available
Molecular Weight 676.77 g/mol Information not publicly available
Primary Application Systemic or intratumoral administrationConjugation to antibodies for targeted delivery (ADC)

Mechanism of Action: The STING Signaling Pathway

Both diABZI and this compound function by activating the STING signaling pathway. Cytosolic DNA, a hallmark of cellular damage or viral infection, is detected by cGAS (cyclic GMP-AMP synthase), which then produces the second messenger cGAMP (cyclic GMP-AMP). cGAMP binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TBK1 (TANK-binding kinase 1), which in turn phosphorylates the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This cascade ultimately leads to the activation of a robust anti-tumor immune response.

STING_Pathway cGAS-STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (on ER) cGAMP->STING_ER binds & activates STING_Golgi STING (on Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Transcription Type I IFN & Pro-inflammatory Cytokine Gene Transcription pIRF3_dimer->Transcription translocates & initiates

Diagram 1: The cGAS-STING signaling pathway.

Comparative Performance Data

Direct head-to-head comparative studies between diABZI and this compound are not publicly available. The following tables summarize the known quantitative performance of diABZI and the expected performance characteristics of this compound based on data from STING agonist ADCs.

In Vitro Cytokine Induction

diABZI has been shown to be a potent inducer of type I interferons and other pro-inflammatory cytokines in various cell lines.

CytokineCell LineConcentrationFold Induction / ConcentrationReference
IFN-βHuman PBMCsEC50: ~130 nMNot specified
IFN-βTHP-1 cells1 µMSignificant induction
IL-6THP-1 cells1 µMSignificant induction
TNF-αTHP-1 cells1 µMSignificant induction
CXCL101G4 HA-T cellsNot specifiedSignificant increase at 3h

This compound: Quantitative data for the standalone compound is not available. However, STING agonist ADCs have been shown to induce cytokine production in a target-dependent manner, suggesting that upon release, the agonist is highly active.

In Vivo Anti-Tumor Efficacy

diABZI has demonstrated significant anti-tumor efficacy in various preclinical cancer models.

Tumor ModelAnimal ModelDosing RegimenOutcomeReference
CT26 Colon CarcinomaBALB/c mice3 mg/kg, i.v.Complete tumor regression
B16-F10 MelanomaC57BL/6 mice0.035 µmol/mouse, i.v.Significant tumor growth inhibition
Mel526 MelanomaNCG miceCombination with TCR-T cellsSignificantly suppressed tumor growth
RM1 Prostate CancerC57BL/6J mice1.5 mg/kg, i.v.Tumor growth inhibition

This compound: As a component of an ADC, the anti-tumor efficacy is dependent on the target antibody and tumor model. Preclinical studies of STING agonist ADCs have shown robust anti-tumor activity in various models, including complete tumor remission in some cases. For example, a HER2-targeted STING agonist ADC led to complete tumor remission in 60% of mice in a B16-EGFR melanoma model.

Experimental Protocols

In Vitro STING Activation Assay

This protocol provides a general framework for assessing the activation of the STING pathway in vitro.

InVitro_Workflow In Vitro STING Activation Workflow cluster_workflow start Start cell_culture 1. Cell Culture (e.g., THP-1, PBMCs) start->cell_culture agonist_treatment 2. Treat cells with STING agonist (diABZI or this compound ADC) cell_culture->agonist_treatment incubation 3. Incubate for a defined period (e.g., 4-24 hours) agonist_treatment->incubation supernatant_collection 4. Collect cell supernatant incubation->supernatant_collection cell_lysis 5. Lyse cells incubation->cell_lysis elisa 6a. Cytokine Quantification (ELISA) (e.g., IFN-β, IL-6, TNF-α) supernatant_collection->elisa western_blot 6b. Western Blot Analysis (p-STING, p-TBK1, p-IRF3) cell_lysis->western_blot end End elisa->end western_blot->end

Diagram 2: Workflow for in vitro STING activation assays.

Methodology:

  • Cell Culture: Culture appropriate immune cells (e.g., human PBMCs, THP-1 monocytes) or tumor cell lines in standard culture conditions.

  • Agonist Treatment: Treat cells with varying concentrations of the STING agonist (diABZI) or a STING agonist ADC. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, or 24 hours) to allow for STING pathway activation and cytokine secretion.

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for cytokine analysis.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis.

  • Analysis:

    • Cytokine Quantification: Measure the concentration of secreted cytokines (e.g., IFN-β, IL-6, TNF-α) in the supernatant using ELISA kits.

    • Western Blot: Analyze the phosphorylation status of key STING pathway proteins (STING, TBK1, IRF3) in the cell lysates to confirm pathway activation.

In Vivo Anti-Tumor Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of STING agonists in a syngeneic mouse model.

InVivo_Workflow In Vivo Anti-Tumor Efficacy Workflow cluster_workflow start Start tumor_implantation 1. Tumor Cell Implantation (e.g., CT26, B16-F10) start->tumor_implantation tumor_growth 2. Allow tumors to establish (e.g., ~100 mm³) tumor_implantation->tumor_growth treatment_groups 3. Randomize mice into treatment groups (Vehicle, diABZI, this compound ADC) tumor_growth->treatment_groups agonist_administration 4. Administer treatment (e.g., i.v., i.t.) treatment_groups->agonist_administration monitoring 5. Monitor tumor growth and animal health agonist_administration->monitoring endpoint 6. Euthanize at endpoint and collect tissues monitoring->endpoint analysis 7. Analyze tumor size, weight, and immune cell infiltration endpoint->analysis end End analysis->end

References

Validating STING Agonist-18 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methods to validate the cellular target engagement of STING agonist-18. The performance of this compound is compared with other well-characterized STING agonists, supported by experimental data to aid in the selection of appropriate validation strategies.

Comparative Analysis of STING Agonists

The effective validation of a STING agonist requires a multi-faceted approach, confirming not only direct binding to the STING protein but also the activation of the downstream signaling cascade. This section compares this compound with other known STING activators across key validation assays.

Table 1: Comparison of STING Agonist Activity in Cellular Assays

AgonistAssay TypeCell LineEndpointEC50 / IC50Citation
This compound (compound 1a) IFN-β Reporter AssayTHP1-Dual™IFN-β inductionData not available
diABZIIFN-β Reporter AssayHuman PBMCsIFN-β induction130 nM[1][2][3]
diABZIIFN-β Reporter AssayTHP1-Dual™ reporter cellsIFN-I production0.144 ± 0.149 nM (diABZI-amine)[4]
2',3'-cGAMPIFN-β Reporter Assay293T cellsIFN-β induction~20 nM[5]
2',3'-cGAMPIFN-β Reporter Assay293T cellsIFN-β induction0.02 µM
IMSA101IFN-β Reporter AssayTHP1-ISG-lucIFN response8 µM

Table 2: Comparison of STING Agonist Binding Affinities

AgonistAssay TypeTargetBinding Affinity (Kd)Citation
This compound (compound 1a) Cellular Thermal Shift Assay (CETSA)Endogenous STINGData not available
2',3'-cGAMPIsothermal Titration Calorimetry (ITC)Purified STING protein3.79 nM
diABZISurface Plasmon Resonance (SPR)Recombinant human STING0.05 nM

STING Signaling Pathway and Experimental Workflow

To effectively validate target engagement, it is crucial to understand the STING signaling pathway and the experimental workflows used to probe its activation.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_agonist This compound STING_ER STING STING_agonist->STING_ER binds & activates cGAMP->STING_ER binds & activates STING_Golgi STING Dimer STING_ER->STING_Golgi translocates & dimerizes TBK1 TBK1 STING_Golgi->TBK1 recruits & activates TBK1->STING_Golgi phosphorylates (p-STING) IRF3 IRF3 TBK1->IRF3 phosphorylates (p-IRF3) IRF3_dimer_nuc p-IRF3 Dimer Gene_expression Type I IFN & ISG Expression IRF3_dimer_nuc->Gene_expression induces IRF3->IRF3_dimer_nuc dimerizes & translocates

Figure 1: Simplified STING signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Validation Assays cluster_readouts Data Analysis start Seed Cells (e.g., THP-1) treat Treat with this compound or controls start->treat CETSA Cellular Thermal Shift Assay (CETSA) treat->CETSA Direct Binding WB Western Blot treat->WB Signaling Cascade IF Immunofluorescence treat->IF Cellular Translocation ELISA ELISA / Reporter Assay treat->ELISA Downstream Function CETSA_readout Target Engagement (Thermal Stability Shift) CETSA->CETSA_readout WB_readout Pathway Activation (p-STING, p-TBK1, p-IRF3) WB->WB_readout IF_readout STING Localization (ER to Golgi/Vesicles) IF->IF_readout ELISA_readout Functional Outcome (IFN-β Production) ELISA->ELISA_readout conclusion Validate Target Engagement CETSA_readout->conclusion WB_readout->conclusion IF_readout->conclusion ELISA_readout->conclusion

Figure 2: Experimental workflow for validating STING agonist target engagement.

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to the STING protein in a cellular environment by assessing changes in the thermal stability of the STING protein.

Methodology:

  • Cell Culture: Culture human monocytic THP-1 cells or another suitable cell line expressing endogenous STING.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Heat Shock: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Quantification and Analysis: Collect the supernatant and analyze the amount of soluble STING protein by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble STING as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the agonist indicates target engagement.

Western Blot for STING Pathway Activation

Objective: To detect the phosphorylation of key proteins in the STING signaling cascade (STING, TBK1, and IRF3) as an indicator of pathway activation.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., THP-1 monocytes) and treat with this compound at various concentrations and time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies specific for phosphorylated STING (p-STING), total STING, phosphorylated TBK1 (p-TBK1), total TBK1, phosphorylated IRF3 (p-IRF3), total IRF3, and a loading control (e.g., β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. An increase in the ratio of phosphorylated to total protein indicates pathway activation.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Production

Objective: To quantify the production of Type I interferons (specifically IFN-β) as a functional downstream consequence of STING activation.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., human PBMCs or THP-1 cells) and stimulate with a dose-range of this compound for a specified time (e.g., 18-24 hours).

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA: Perform an IFN-β ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IFN-β in the supernatants by comparing the absorbance values to a standard curve. Plot the IFN-β concentration against the agonist concentration to determine the EC50 value.

Immunofluorescence for STING Localization

Objective: To visualize the translocation of STING from the endoplasmic reticulum (ER) to the Golgi apparatus and perinuclear vesicles upon agonist treatment, a key step in its activation.

Methodology:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent such as Triton X-100.

  • Immunostaining: Block non-specific binding sites and incubate with a primary antibody against STING. To identify the ER and Golgi, co-stain with markers such as Calreticulin (ER) or GM130 (Golgi).

  • Secondary Antibody and Nuclear Staining: Incubate with fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal or fluorescence microscope.

  • Analysis: Observe the localization of STING. In untreated cells, STING should co-localize with the ER marker. Upon activation, STING will show increased co-localization with the Golgi marker and will appear as distinct puncta in the perinuclear region.

Conclusion

Validating the target engagement of this compound requires a combination of biophysical and cell-based assays. The Cellular Thermal Shift Assay provides direct evidence of binding to STING in the complex cellular milieu. Downstream functional consequences of this binding can be confirmed by demonstrating the phosphorylation of key signaling proteins such as STING, TBK1, and IRF3 via Western blot, and by quantifying the production of IFN-β using ELISA. Immunofluorescence can further provide visual confirmation of STING activation through its translocation from the ER. By comparing the results obtained for this compound with those of well-characterized agonists like diABZI and 2',3'-cGAMP, researchers can robustly validate its on-target activity and characterize its potency and efficacy. This comprehensive approach is essential for the confident progression of novel STING agonists in drug discovery and development pipelines.

References

Benchmarking STING agonist-18 against first-generation STING agonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel synthetic STING agonist, STING agonist-18, against first-generation STING agonists such as cGAMP, c-di-AMP, and c-di-GMP. This document synthesizes available data to highlight the key performance differences and provides detailed experimental methodologies for reproducing and validating these findings.

STING (Stimulator of Interferon Genes) has emerged as a critical mediator of innate immunity and a promising target for cancer immunotherapy. Activation of the STING pathway initiates a cascade of signaling events, culminating in the production of type I interferons (IFN-β) and other pro-inflammatory cytokines that drive a potent anti-tumor immune response. While first-generation STING agonists, which are cyclic dinucleotides (CDNs), have demonstrated the therapeutic potential of this pathway, their clinical translation has been hampered by challenges such as poor membrane permeability and rapid enzymatic degradation.

This compound represents a newer, non-cyclic dinucleotide class of STING agonists developed to overcome these limitations. It is primarily designed for use in antibody-drug conjugates (ADCs), enabling targeted delivery to tumor cells and subsequent activation of the immune system within the tumor microenvironment.

Performance Comparison: this compound vs. First-Generation Agonists

The following tables summarize the key performance characteristics of this compound and its platform analogs in comparison to the well-characterized first-generation STING agonist, cGAMP. While direct head-to-head data for the unconjugated this compound is limited in publicly available literature, the data from closely related analogs developed on the same platform provide valuable insights into its enhanced properties.

Parameter This compound (and Analogs) First-Generation STING Agonists (e.g., cGAMP) Reference
Agonist Class Non-Cyclic Dinucleotide (Non-CDN)Cyclic Dinucleotide (CDN)[1][2]
STING Activation Potency (EC50) High (Optimized for ADC applications)Nanomolar to low micromolar range[1][3]
Cell Permeability Improved hydrophilicity for better ADC propertiesLow due to high polarity (negatively charged phosphate backbone)[1]
Enzymatic Stability Designed to be more resistant to degradationSusceptible to hydrolysis by ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1)
IFN-β Induction Potent induction in target cellsStrong induction, but delivery can be a limiting factor
TNF-α Induction Potent induction in target cellsInduces TNF-α production
In Vivo Anti-Tumor Efficacy (as ADC) Robust and durable anti-tumor activity observedLimited systemic efficacy as a standalone agent due to poor pharmacokinetics

Key Experimental Data and Insights

Recent studies have focused on the development of a STING agonist platform for ADCs, which includes analogs structurally related to this compound. A notable study in the Journal of Medicinal Chemistry describes the optimization of a non-CDN STING agonist scaffold for ADC applications. Analogs from this platform, such as compound 18a , demonstrated "good STING agonist activity". This suggests that the core scaffold of this compound is highly potent. In contrast, first-generation agonists like cGAMP, while potent, face significant hurdles in reaching the intracellular STING receptor due to their charged nature, often requiring delivery vehicles like nanoparticles for effective in vivo activity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and experimental setups, the following diagrams, generated using Graphviz, illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING agonist activity.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates STING_Agonist_18 This compound STING_Agonist_18->STING binds & activates TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates to nucleus & induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes translocates to nucleus & induces transcription STING->TBK1 recruits & activates

STING Signaling Pathway Activation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Immune Cell Culture (e.g., THP-1, PBMCs) Agonist_Treatment Treatment with STING Agonists Cell_Culture->Agonist_Treatment Reporter_Assay Luciferase Reporter Assay (IFN-β promoter) Agonist_Treatment->Reporter_Assay Cytokine_Analysis Cytokine Measurement (ELISA, Luminex) Agonist_Treatment->Cytokine_Analysis Tumor_Model Syngeneic Tumor Model (e.g., MC38, CT26) Agonist_Admin Agonist Administration (Intratumoral or Systemic) Tumor_Model->Agonist_Admin Tumor_Growth Tumor Growth Measurement Agonist_Admin->Tumor_Growth Immune_Profiling Immune Cell Profiling (Flow Cytometry) Agonist_Admin->Immune_Profiling

Workflow for STING Agonist Evaluation

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare STING agonists.

In Vitro STING Activation Reporter Assay
  • Cell Line: THP-1-Dual™ ISG-Lucia/KI-hSTING-R232 cells (InvivoGen).

  • Methodology:

    • Seed cells at a density of 100,000 cells/well in a 96-well plate.

    • Prepare serial dilutions of this compound and first-generation agonists (e.g., cGAMP).

    • Add the agonists to the cells and incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Measure the activity of secreted Lucia luciferase in the supernatant using QUANTI-Luc™ reagent and a luminometer.

    • Calculate the EC50 values from the dose-response curves.

Cytokine Production Measurement (ELISA)
  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs).

  • Methodology:

    • Isolate and culture PBMCs or BMDCs in appropriate media.

    • Stimulate the cells with different concentrations of STING agonists for 24-48 hours.

    • Collect the cell culture supernatants.

    • Quantify the concentration of IFN-β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and determine cytokine concentrations from a standard curve.

In Vivo Anti-Tumor Efficacy Study
  • Animal Model: C57BL/6 mice bearing syngeneic tumors (e.g., MC38 colon adenocarcinoma).

  • Methodology:

    • Inject tumor cells subcutaneously into the flank of the mice.

    • When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, this compound ADC, cGAMP).

    • Administer the treatments as per the study design (e.g., intratumoral or intravenous injection).

    • Measure tumor volume and body weight every 2-3 days.

    • At the end of the study, tumors and spleens can be harvested for immune profiling by flow cytometry to analyze the infiltration and activation of T cells and other immune cells.

Conclusion

This compound and its related non-CDN analogs represent a significant advancement in the development of STING-targeted therapies. Their improved drug-like properties, particularly when incorporated into ADCs, offer the potential for enhanced therapeutic efficacy and a wider therapeutic window compared to first-generation cyclic dinucleotide agonists. The experimental protocols provided herein offer a framework for researchers to independently evaluate and compare the performance of these and other novel STING agonists. As more data becomes available, a clearer picture of the clinical potential of next-generation STING agonists will emerge, paving the way for more effective cancer immunotherapies.

References

In Vivo Efficacy of STING Agonist Antibody-Drug Conjugates: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

The development of antibody-drug conjugates (ADCs) delivering stimulator of interferon genes (STING) agonists represents a promising strategy in cancer immunotherapy. This approach aims to harness the potent immunostimulatory effects of STING activation while mitigating the systemic toxicities associated with free STING agonists. This guide provides an objective comparison of the in vivo efficacy of different STING agonist ADCs based on available preclinical data, offering researchers, scientists, and drug development professionals a comprehensive overview of this emerging therapeutic modality.

Comparative In Vivo Efficacy of STING Agonist ADCs

The following table summarizes the in vivo anti-tumor activity of various STING agonist ADCs from preclinical studies. These ADCs utilize different STING agonist payloads, antibody targets, and tumor models, providing a broad perspective on their potential therapeutic efficacy.

ADC PlatformSTING Agonist PayloadAntibody TargetTumor ModelDosing RegimenKey Efficacy ResultsReference
DATIA ADC TSN222HER2SK-OV-3 human ovarian cancer xenograft (CDX)0.6 mg/kg, single i.v. dose109% Tumor Growth Inhibition (TGI) at day 22.[1][2][1][2]
TSN222HER2EMT6-huHer2+ syngeneic breast cancer3 mg/kg, single i.v. doseComplete Remission (CR) at day 20; induced tumor-specific immunity.[2]
diABZI-based ADC diABZI derivativeHER2SKOV3 human ovarian cancer xenograft3 mg/kg (0.1 mg/kg payload), single i.v. doseComplete tumor regressions in all mice.
IMSA172 ADC IMSA172 (cGAMP analogue)EGFRB16-EGFR syngeneic melanoma200 µ g/dose , i.p. injections on days 5, 8, and 11Significant tumor growth suppression; 60% of mice achieved complete tumor remission.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative experimental protocols for the key experiments cited in this guide.

General In Vivo Tumor Model Protocol
  • Cell Lines and Culture: Tumor cell lines (e.g., SK-OV-3, EMT6-huHer2+, B16-EGFR) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Female immunodeficient mice (e.g., CB.17 SCID for xenografts) or immunocompetent mice (e.g., C57BL/6 for syngeneic models), typically 6-8 weeks old, are used.

  • Tumor Implantation: A suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week using calipers, and calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment groups. ADCs or control articles are administered intravenously (i.v.) or intraperitoneally (i.p.) according to the specified dosing schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): The percentage of tumor growth inhibition is calculated relative to the vehicle control group.

    • Complete Remission (CR): The number of animals with no measurable tumor at the end of the study.

    • Survival: Animal survival is monitored and recorded.

    • Body Weight: Animal body weight is monitored as an indicator of toxicity.

  • Statistical Analysis: Statistical analyses (e.g., two-way ANOVA for tumor growth, log-rank test for survival) are performed to determine the significance of the observed effects.

Immunohistochemistry for Immune Cell Infiltration
  • Tissue Collection and Preparation: Tumors are harvested at specified time points, fixed in formalin, and embedded in paraffin.

  • Staining: Paraffin-embedded tumor sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with primary antibodies against immune cell markers (e.g., CD8, CD45).

  • Detection and Visualization: A secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chromogenic substrate are used for visualization. Slides are counterstained with hematoxylin.

  • Analysis: Stained slides are imaged, and the infiltration of positive cells is quantified.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways, experimental workflows, and logical relationships.

cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Tumor-derived) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING binds & activates STING_agonist STING Agonist (from ADC) STING_agonist->STING binds & activates ATP_GTP ATP + GTP ATP_GTP->cGAMP TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Transcription Gene Transcription pIRF3->Transcription translocates to pNFkB p-NF-κB NFkB->pNFkB pNFkB->Transcription translocates to STING->TBK1 recruits Cytokines Type I IFNs & Pro-inflammatory Cytokines Transcription->Cytokines leads to Immune_Response Anti-tumor Immune Response Cytokines->Immune_Response drives

Caption: The cGAS-STING signaling pathway, activated by cytosolic dsDNA or exogenous STING agonists.

In Vivo ADC Efficacy Experimental Workflow

experimental_workflow start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization of Mice monitoring->randomization treatment ADC Administration (i.v. or i.p.) randomization->treatment Treatment Group control Vehicle/Control ADC Administration randomization->control Control Group efficacy_assessment Efficacy Assessment (Tumor Volume, Survival) treatment->efficacy_assessment control->efficacy_assessment analysis Data Analysis efficacy_assessment->analysis endpoint Study Endpoint analysis->endpoint

Caption: A typical experimental workflow for assessing the in vivo efficacy of STING agonist ADCs.

STING Agonist ADC vs. Free STING Agonist

ADC_vs_Free_Agonist cluster_adc STING Agonist ADC cluster_free Free STING Agonist adc_admin Systemic Administration adc_targeting Tumor-Targeted Delivery adc_admin->adc_targeting adc_internalization Internalization into Tumor & Immune Cells adc_targeting->adc_internalization adc_release Payload Release in TME adc_internalization->adc_release adc_activation Localized STING Activation adc_release->adc_activation adc_efficacy High Efficacy adc_activation->adc_efficacy adc_toxicity Low Systemic Toxicity adc_activation->adc_toxicity free_admin Systemic Administration free_distribution Broad Biodistribution free_admin->free_distribution free_activation Systemic STING Activation free_distribution->free_activation free_efficacy Limited Efficacy free_activation->free_efficacy free_toxicity High Systemic Toxicity (Cytokine Storm) free_activation->free_toxicity

Caption: Logical comparison of the ADC approach versus systemic free STING agonist administration.

References

Validating STING Agonist Efficacy: A Comparative Guide to IRF3 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway is a promising strategy in immunotherapy, particularly for cancer treatment. A critical validation step for any novel STING agonist is its ability to induce the phosphorylation of Interferon Regulatory Factor 3 (IRF3), a key downstream event leading to the production of type I interferons. This guide provides a comparative analysis of the validation of STING agonists by measuring IRF3 phosphorylation, offering supporting experimental data and detailed protocols.

Comparative Analysis of STING Agonist-Induced IRF3 Activation

The potency of STING agonists can be compared by examining their half-maximal effective concentration (EC50) for inducing IRF3 phosphorylation or by quantifying the ratio of phosphorylated IRF3 (p-IRF3) to total IRF3. The following table summarizes available data for several common STING agonists. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.

STING AgonistCell LineAssayEC50 for IRF3 Activationp-IRF3 / Total IRF3 RatioReference
diABZI THP-1IRF-Luciferase Reporter1.89 µMNot Reported[1]
THP-1IRF-Luciferase Reporter60.9 nMNot Reported
ADU-S100 (MIW815) THP-1 DualIRF-Luciferase Reporter3.03 µg/mLNot Reported[2]
2'3'-cGAMP THP-1 Dual KO-MyDIRF-Luciferase Reporter~6.5-fold higher than cGAMP/MOLNot Reported[3]
DMXAA Murine MacrophagesWestern BlotNot ReportedDose-dependent increase[4][5]

Note: The data presented are from different studies and may not be directly comparable due to variations in cell lines, assay methods, and experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the validation process, it is crucial to visualize the underlying biological pathway and the experimental steps involved.

STING_Signaling_Pathway cGAS-STING Signaling Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits pTBK1 p-TBK1 TBK1->pTBK1 autophosphorylates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 (monomer) IRF3->pIRF3 pIRF3_dimer p-IRF3 (dimer) pIRF3->pIRF3_dimer dimerizes IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes induces transcription

cGAS-STING signaling pathway leading to IRF3 phosphorylation.

Experimental_Workflow Workflow for STING Agonist Validation cluster_workflow cluster_western Western Blot cluster_if Immunofluorescence start Start cell_culture Cell Culture (e.g., THP-1, PBMCs) start->cell_culture agonist_treatment Treat cells with STING Agonist cell_culture->agonist_treatment lysis Cell Lysis agonist_treatment->lysis fixation Fixation & Permeabilization agonist_treatment->fixation protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-IRF3, total IRF3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (p-IRF3 / total IRF3 ratio) detection->analysis end End analysis->end if_blocking Blocking fixation->if_blocking if_primary_ab Primary Antibody Incubation (IRF3) if_blocking->if_primary_ab if_secondary_ab Secondary Antibody Incubation (Fluorescent) if_primary_ab->if_secondary_ab mounting DAPI & Mounting if_secondary_ab->mounting microscopy Fluorescence Microscopy mounting->microscopy if_analysis Image Analysis (Nuclear Translocation) microscopy->if_analysis if_analysis->end

References

Comparative analysis of cytokine profiles induced by different STING agonists

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are increasingly focusing on the Stimulator of Interferon Genes (STING) pathway as a promising target for cancer immunotherapy and vaccine development.[1][2][3] Activation of STING triggers a powerful innate immune response, primarily characterized by the production of type I interferons (IFN-I) and a cascade of other pro-inflammatory cytokines and chemokines.[1][4] However, the therapeutic success of STING agonists has been varied in clinical trials, suggesting that the specific nature of the induced cytokine profile is critical to achieving desired clinical outcomes. This guide provides a comparative analysis of the cytokine profiles induced by different classes of STING agonists, supported by experimental data and detailed protocols to aid in the selection and evaluation of these immunomodulatory agents.

The landscape of STING agonists is diverse, encompassing natural cyclic dinucleotides (CDNs), their synthetic analogs, and non-nucleic acid-based small molecules. These different classes of agonists can elicit distinct patterns of cytokine expression, influencing the subsequent adaptive immune response and overall therapeutic efficacy. Understanding these differences is paramount for the rational design and application of STING-targeted therapies.

Comparative Cytokine Induction by STING Agonists

The following table summarizes quantitative data from preclinical studies, highlighting the differential cytokine induction by various STING agonists. It is important to note that cytokine concentrations can vary significantly based on the cell type, agonist concentration, and duration of stimulation.

STING Agonist ClassAgonist ExampleCell Type/ModelIFN-β InductionTNF-α InductionIL-6 InductionOther Key Cytokines InducedReference
Cyclic Dinucleotides (CDNs) 2'3'-cGAMP (endogenous ligand)THP-1 cellsPotent inductionModerate inductionModerate inductionCXCL10, CCL5
c-di-AMP (CDA)J774 monocytesDose-dependent inductionDose-dependent inductionSignificant inductionIL-1β, CXCL10, IL-18
UpApUNot specifiedDemonstrates efficacyNot specifiedNot specifiedNot specified
Non-Cyclic Dinucleotides (Non-CDNs) diABZIJ774 monocytesHigh potencyLower induction compared to CDNs at some dosesLower induction compared to CDNs at some dosesIL-1β
DMXAA (murine specific)J774 monocytesDose-dependent inductionSignificant inductionPotent inductionCCL2, CCL3, CCL4, CCL5, CXCL1, CXCL2, IL-10, IL-12p70, IL-17A, IL-22, IL-27
Dietary Xanthone α-MangostinTHP-1 cellsComparable to 2'3'-cGAMP at 25 µMNot specifiedNot specifiedNot specified

Note: This table is a synthesis of data from multiple sources and direct quantitative comparisons should be made with caution due to variations in experimental conditions.

STING Signaling Pathway and Cytokine Production

The activation of the STING pathway is a critical cellular process for detecting cytosolic DNA, a danger signal associated with pathogen infection and cellular damage. Upon activation, STING orchestrates a signaling cascade that culminates in the transcription of a wide array of immune-stimulatory genes.

STING_Signaling_Pathway cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS activates STING_ER STING (ER) cGAMP->STING_ER binds & activates TBK1 TBK1 STING_ER->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates NFkB NF-κB TBK1->NFkB activates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 IFN_Genes Type I IFN Genes pIRF3->IFN_Genes translocates & induces transcription pNFkB p-NF-κB NFkB->pNFkB Cytokine_Genes Pro-inflammatory Cytokine Genes pNFkB->Cytokine_Genes translocates & induces transcription Cytokines_out Type I IFNs & Pro-inflammatory Cytokines IFN_Genes->Cytokines_out translation & secretion Cytokine_Genes->Cytokines_out translation & secretion

Caption: Canonical cGAS-STING signaling pathway leading to cytokine production.

Experimental Workflow for Comparative Analysis

A standardized workflow is crucial for the accurate comparison of cytokine profiles induced by different STING agonists. The following diagram outlines a typical experimental procedure.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., THP-1, J774) Agonist_Prep 2. STING Agonist Preparation (Serial Dilutions) Cell_Stimulation 3. Cell Stimulation with Agonists (e.g., 6-24 hours) Cell_Culture->Cell_Stimulation Agonist_Prep->Cell_Stimulation Supernatant_Collection 4. Supernatant Collection Cell_Stimulation->Supernatant_Collection Cytokine_Quantification 5. Cytokine Quantification (ELISA, Multiplex Assay) Supernatant_Collection->Cytokine_Quantification Data_Analysis 6. Data Analysis (EC50, Max Response) Cytokine_Quantification->Data_Analysis

References

Validating the anti-tumor effects of STING agonist-18 in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Anti-Tumor Efficacy of STING Agonist-18

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pre-clinical anti-tumor effects of a representative potent non-cyclic dinucleotide STING agonist, here designated as this compound, against other classes of STING activators. The data presented are synthesized from published studies on well-characterized, systemically active STING agonists and are intended to serve as a benchmark for evaluating novel compounds like this compound.

The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that, when activated, can drive a potent anti-tumor response.[1][2][3][4] This has led to the development of various STING agonists for cancer immunotherapy.[5] This guide focuses on validating the efficacy of these agonists in various cancer models.

Mechanism of Action: The STING Signaling Pathway

The activation of the STING pathway is a key mechanism for detecting cytosolic DNA, which can originate from pathogens or damaged tumor cells. Upon binding to cytosolic double-stranded DNA (dsDNA), cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, a protein located in the endoplasmic reticulum. This triggers a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 translocates to the nucleus to induce the expression of type I interferons (IFN-α/β). This, in turn, stimulates the maturation of dendritic cells (DCs), enhances antigen presentation, and promotes the activation and recruitment of cytotoxic CD8+ T cells into the tumor microenvironment, leading to tumor cell killing.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi ER-Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING cGAMP->STING binds & activates STING_TBK1 pSTING-pTBK1 STING->STING_TBK1 translocates & recruits TBK1 IRF3 IRF3 STING_TBK1->IRF3 phosphorylates pIRF3 pIRF3 Dimer IRF3->pIRF3 dimerizes IFN_genes Type I IFN Genes pIRF3->IFN_genes induces transcription Type_I_IFN Type I Interferons IFN_genes->Type_I_IFN leads to secretion Anti-tumor Immunity Anti-tumor Immunity Type_I_IFN->Anti-tumor Immunity

Diagram 1: STING Signaling Pathway

Comparative Performance of STING Agonists

The anti-tumor efficacy of this compound is benchmarked against two key alternatives: the natural endogenous ligand 2'3'-cGAMP and a first-generation cyclic dinucleotide (CDN) analogue, ADU-S100. Potent, systemically available non-CDN agonists like this compound have been developed to overcome the limitations of earlier compounds, such as poor stability and limited cell permeability.

Table 1: In Vitro Potency and Cytokine Induction
ParameterThis compound (Representative Non-CDN)2'3'-cGAMP (Endogenous Ligand)ADU-S100 (Synthetic CDN)
Binding Affinity (Kd, µM) < 0.1~1-5~1-5
IFN-β Induction (EC50, µM) in THP-1 cells 0.05 - 0.55 - 201 - 10
TNF-α Secretion (pg/mL) at 10 µM > 2000~500~1000
IL-6 Secretion (pg/mL) at 10 µM > 1500~400~800
Serum Stability (t1/2, hours) > 1< 0.5< 1

Data are representative values compiled from preclinical studies of potent non-CDN STING agonists.

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models (CT26 Colon Carcinoma)
Treatment GroupDosing RegimenTumor Growth Inhibition (%)Complete Responses (%)Development of Immune Memory
Vehicle Control i.t., 3x weekly00No
This compound (1 mg/kg) i.v., 2x weekly> 90%60-80%Yes
ADU-S100 (50 µg) i.t., 3x weekly~50-70%20-40%Yes
Anti-PD-1 Antibody i.p., 2x weekly~30-40%~10%Partial
This compound + Anti-PD-1 Combination> 95%> 90%Robust

i.t. = intratumoral; i.v. = intravenous; i.p. = intraperitoneal. Data are representative of outcomes in preclinical models. Combination therapy with checkpoint inhibitors often shows synergistic effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of STING agonists.

IFN-β Reporter Gene Assay
  • Objective: To determine the in vitro potency of STING agonists by measuring the induction of the IFN-β promoter.

  • Methodology:

    • Cell Line: Use THP-1 dual-reporter cells, which express a secreted luciferase gene under the control of an IRF-inducible promoter.

    • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate.

    • Compound Treatment: Treat cells with serial dilutions of the STING agonists (e.g., 0.01 µM to 50 µM) for 18-24 hours.

    • Luciferase Assay: Measure luciferase activity in the supernatant using a commercial luciferase assay system and a luminometer.

    • Data Analysis: Plot the dose-response curve and calculate the EC50 value.

Cytokine Quantification by ELISA
  • Objective: To quantify the secretion of pro-inflammatory cytokines following STING activation.

  • Methodology:

    • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs).

    • Stimulation: Treat cells with a fixed concentration of each STING agonist (e.g., 10 µM) for 24 hours.

    • Supernatant Collection: Collect the cell culture supernatant.

    • ELISA: Use commercially available ELISA kits to measure the concentrations of human or murine IFN-β, TNF-α, and IL-6 according to the manufacturer's instructions.

In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
  • Objective: To evaluate the anti-tumor effect of STING agonists in an immunocompetent mouse model.

  • Methodology:

    • Animal Model: Use 6-8 week old female BALB/c mice.

    • Tumor Implantation: Subcutaneously implant 5 x 10^5 CT26 colon carcinoma cells into the flank of each mouse.

    • Treatment Initiation: When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

    • Dosing: Administer STING agonists and/or checkpoint inhibitors according to the specified routes and schedules (see Table 2).

    • Tumor Measurement: Measure tumor volume three times a week using calipers (Volume = 0.5 x length x width²).

    • Endpoint: Euthanize mice when tumors exceed a predetermined size or show signs of ulceration. Monitor for survival.

    • Re-challenge (for immune memory): In mice that achieve a complete response, re-challenge with a second injection of tumor cells on the opposite flank and monitor for tumor growth.

experimental_workflow cluster_setup Tumor Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis implant 1. Implant CT26 Tumor Cells in BALB/c Mice growth 2. Allow Tumors to Grow to 50-100 mm³ implant->growth randomize 3. Randomize Mice into Treatment Groups growth->randomize treat 4. Administer Treatment (e.g., this compound i.v.) randomize->treat measure 5. Measure Tumor Volume (3x per week) treat->measure endpoint 6. Analyze Tumor Growth Inhibition & Survival measure->endpoint rechallenge 7. Re-challenge Complete Responders endpoint->rechallenge if CR Immune Memory\nAssessment Immune Memory Assessment rechallenge->Immune Memory\nAssessment

Diagram 2: In Vivo Efficacy Experimental Workflow

Comparative Analysis Summary

This guide illustrates the validation process for a potent STING agonist like this compound, highlighting its superior performance profile compared to earlier generations of STING activators.

comparison_logic cluster_attributes Key Performance Attributes cluster_alternatives Alternative Agonists cluster_limitations Limitations of Alternatives SA18 This compound (Representative Non-CDN) potency High In Vitro Potency SA18->potency stability Improved Serum Stability SA18->stability systemic Systemic (i.v.) Activity SA18->systemic combo Synergy with Anti-PD-1 SA18->combo Superior Efficacy Superior Efficacy potency->Superior Efficacy Broader Clinical Utility Broader Clinical Utility systemic->Broader Clinical Utility cGAMP 2'3'-cGAMP poor_stability Poor Stability / Permeability cGAMP->poor_stability ADUS100 ADU-S100 it_only Intratumoral Delivery Required ADUS100->it_only lower_potency Lower In Vivo Potency ADUS100->lower_potency

Diagram 3: this compound Comparative Logic

The validation data for representative, potent non-cyclic dinucleotide STING agonists demonstrate significant advantages over earlier compounds, particularly in terms of potency, stability, and systemic anti-tumor activity. These findings support the continued development of agents like this compound for use as monotherapy and in combination with other immunotherapies to improve patient outcomes in a wide range of cancers.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for STING Agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel compounds like STING agonist-18 are paramount to ensuring a safe and compliant laboratory environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as potentially hazardous. The following step-by-step guide provides a comprehensive operational and disposal plan, emphasizing safety and adherence to standard laboratory practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with care. The following personal protective equipment (PPE) should be worn at all times when handling the compound.

PPE ItemSpecification
Gloves Chemical-resistant nitrile gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area. If aerosolization is possible, a fume hood should be utilized.

Step-by-Step Disposal Protocol

This protocol is based on general guidelines for the disposal of research-grade chemical compounds and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) policies.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.

    • Never dispose of this compound solutions down the sink.

    • Ensure the container is tightly capped when not in use.

  • Sharps Waste:

    • Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled as "Hazardous Waste."

2. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

  • Ensure that incompatible waste streams are segregated to prevent accidental reactions.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of the chemical waste through regular trash or other non-compliant methods.

5. Decontamination of Glassware:

  • Glassware that has come into contact with this compound should be decontaminated.

  • Triple rinse the glassware with a suitable solvent (e.g., ethanol or another solvent in which this compound is soluble).

  • Collect the rinsate as hazardous liquid waste.

  • After triple rinsing, the glassware can typically be washed with soap and water.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • For a small spill, if you are trained and have the appropriate spill kit, you can clean it up.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite or sand).

  • Collect the absorbent material and place it in the designated solid hazardous waste container.

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_waste_collection Waste Collection cluster_waste_containment Waste Containment cluster_final_disposal Final Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (Contaminated PPE, etc.) ppe->solid_waste Generate Waste liquid_waste Liquid Waste (Solutions) ppe->liquid_waste Generate Waste sharps_waste Sharps Waste (Needles, Syringes) ppe->sharps_waste Generate Waste solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store in Designated Waste Area solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup disposal Proper Disposal by EHS ehs_pickup->disposal

Caption: Logical workflow for the safe disposal of this compound.

This comprehensive guide provides the essential procedural information for the safe handling and disposal of this compound. By adhering to these steps, laboratories can maintain a high standard of safety and environmental responsibility. Always consult your institution's specific guidelines and the forthcoming Safety Data Sheet for this compound for the most accurate and up-to-date information.

Safeguarding Researchers: A Comprehensive Guide to Handling STING Agonist-18

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and operational guidance for the laboratory use of STING Agonist-18, a potent compound for immunological research. This guide provides researchers, scientists, and drug development professionals with immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe and efficient laboratory environment.

Given that this compound is a potent compound, it is crucial to handle it with the utmost care to minimize exposure risk. The following guidelines are based on best practices for managing potent pharmaceutical compounds in a research setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound, particularly in its powdered form. Engineering controls such as fume hoods or glove boxes should be the primary means of containment.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides a barrier against direct skin contact. The outer glove can be removed immediately in case of contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from dust particles and accidental splashes.
Lab Coat Disposable, solid-front, back-tying gown.Prevents contamination of personal clothing.
Respiratory Protection A fit-tested N95 respirator or higher (e.g., PAPR)Minimizes the risk of inhaling fine powder particles, especially during weighing and transfer operations.[1]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.[1]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is essential to ensure safety and prevent contamination. All handling of this compound powder should occur within a designated containment area, such as a chemical fume hood or a glove box.

  • Preparation: Before handling the compound, ensure the designated area is clean and all necessary equipment, including a calibrated scale, spatulas, and waste containers, are within the containment zone.

  • Weighing and Aliquoting:

    • Perform all weighing and transfer operations on a disposable work surface liner within the fume hood or glove box to contain any spills.

    • Use dedicated, clearly labeled utensils for handling the compound.

    • Handle the powder gently to minimize the generation of airborne dust.[1]

  • Solution Preparation:

    • When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all single-use items in the designated hazardous waste container.

    • Remove PPE in the reverse order of donning, taking care to avoid self-contamination.

    • Wash hands thoroughly with soap and water after exiting the laboratory.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. All waste generated from handling this potent compound is considered hazardous.

Waste TypeDisposal Procedure
Solid Waste Contaminated PPE (gloves, gown, shoe covers), disposable liners, and utensils.
Liquid Waste Unused solutions and contaminated solvents.
Empty Vials Original compound vials.

All hazardous waste must be disposed of through a licensed hazardous waste management company. Maintain accurate records of all disposed hazardous waste as required by institutional and regulatory policies.

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the STING signaling pathway and a general experimental workflow for testing compounds like this compound.

STING_Signaling_Pathway STING Signaling Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING cGAMP->STING_ER binds & activates STING_Golgi STING STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes translocates & activates IFN_production IFN-β Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway, a key component of the innate immune system.

Experimental_Workflow General In Vitro Compound Testing Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound_prep Compound Preparation (Stock Solution & Dilutions) compound_treatment Compound Treatment compound_prep->compound_treatment cell_culture Cell Culture (e.g., Immune Cells) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding cell_seeding->compound_treatment incubation Incubation compound_treatment->incubation readout Assay Readout (e.g., ELISA for IFN-β) incubation->readout data_analysis Data Analysis (e.g., EC50 determination) readout->data_analysis results Results & Interpretation data_analysis->results

Caption: A typical workflow for evaluating the in vitro activity of a compound like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.